Methyl cholate
Description
BenchChem offers high-quality Methyl cholate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl cholate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H42O5 |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
methyl 4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |
InChI |
InChI=1S/C25H42O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-21,23,26-28H,5-13H2,1-4H3 |
InChI Key |
DLYVTEULDNMQAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
physical_description |
Solid; [Sigma-Aldrich MSDS] |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Methyl cholate?
Title: Methyl Cholate: Structural Dynamics, Synthesis Protocols, and Applications in Supramolecular Chemistry
Executive Summary
Methyl cholate (CAS: 1448-36-8) is the methyl ester derivative of cholic acid, a primary bile acid synthesized in the liver from cholesterol[1]. By masking the C-24 carboxylic acid as a methyl ester, the molecule retains its amphipathic steroidal core—featuring three stereospecific hydroxyl groups—while eliminating the ionizable tail. This structural modification is critical for researchers utilizing methyl cholate as a supramolecular carrier for aldoses or as a regioselective scaffold in the synthesis of complex steroidal drugs, such as squalamine and ursodeoxycholic acid (UDCA)[2][3].
Chemical Structure and Physicochemical Profiling
Methyl cholate is a tetracyclic triterpenoid derivative built upon a cyclopentanophenanthrene ring system.
-
Stereochemistry: The hydroxyl groups at the C-3, C-7, and C-12 positions are all in the alpha (α) configuration. The junction between rings A and B is in the cis (5β) configuration, giving the molecule a distinctive "bent" architecture[4].
-
Amphipathicity: The convex surface of the steroid skeleton is highly hydrophobic (dominated by methyl groups at C-10 and C-13), whereas the concave surface is hydrophilic (due to the three α-hydroxyl groups). This facial amphipathicity is the primary driver of its biological and supramolecular utility[5].
Table 1: Physicochemical and Analytical Properties of Methyl Cholate [1][6]
| Property | Value |
| IUPAC Name | Methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
| Molecular Formula | C25H42O5 |
| Molecular Weight | 422.6 g/mol |
| Monoisotopic Mass | 422.30322 Da |
| XlogP (Predicted) | 3.9 |
| Topological Polar Surface Area | 87 Ų |
| Hydroxyl Reactivity Gradient | C3 > C12 > C7 |
Table 2: Expected Mass Spectrometry Adducts (Predicted CCS) [6]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 423.31050 | 206.6 |
| [M+Na]+ | 445.29244 | 208.2 |
| [M-H]- | 421.29594 | 205.7 |
Structural and Mechanistic Pathway
Biosynthetic origin and synthetic applications of Methyl Cholate.
Experimental Protocol: Synthesis of Methyl Cholate via Esterification
The conversion of cholic acid to methyl cholate is achieved via a classic Fischer esterification. The protocol below is engineered for high yield and incorporates self-validating analytical checkpoints to ensure scientific integrity[2][7].
Rationale & Causality: Cholic acid is poorly soluble in many non-polar organic solvents but highly soluble in methanol. Using methanol as both the nucleophilic reactant and the solvent drives the equilibrium toward the ester product via Le Chatelier's principle. A catalytic amount of concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) is required to protonate the C-24 carbonyl oxygen, significantly increasing its electrophilicity for nucleophilic attack by methanol.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 1.0 equivalent of cholic acid in an excess of anhydrous methanol (approximately 5-10 mL per gram of cholic acid).
-
Catalysis: Slowly add a catalytic amount of concentrated H₂SO₄ (or 37% HCl) dropwise while under continuous magnetic stirring. Causality: The protonation step is highly exothermic; controlled addition prevents localized overheating and charring of the steroid skeleton.
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 1 to 4 hours.
-
Self-Validation Checkpoint: Monitor the reaction progression via Thin Layer Chromatography (TLC) using a mobile phase of chloroform/methanol (9:1). The disappearance of the highly polar cholic acid spot (lower Rf) and the appearance of a less polar methyl cholate spot (higher Rf) conclusively validates reaction completion.
-
-
Crystallization: Remove the heat and allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath at 0°C. Causality: Methyl cholate has significantly lower solubility in cold methanol than in hot methanol. This temperature differential drives spontaneous crystallization, leaving unreacted starting materials and byproducts dissolved in the mother liquor[2].
-
Filtration & Washing: Filter the resulting white crystals under a vacuum. Wash the filter cake with ice-cold methanol to remove residual acid catalyst.
-
Drying: Dry the purified crystals under reduced pressure to a constant weight.
Step-by-step experimental workflow for the esterification of cholic acid.
Advanced Applications: Regioselective Acylation and Supramolecular Transport
Regioselective Acylation: In steroidal drug development, selectively modifying specific hydroxyl groups on the core is notoriously difficult. Methyl cholate provides an excellent scaffold because its three hydroxyl groups exhibit distinct levels of steric hindrance. The reactivity gradient is strictly C3 > C12 > C7[2][8]. Protocol Insight: By dissolving methyl cholate in pyridine at 0°C and adding exactly 2.0 equivalents of acetic anhydride, researchers can selectively acetylate the C-3 and C-12 positions. This leaves the highly hindered C-7 hydroxyl completely free for subsequent targeted oxidation, a mandatory step in the synthesis of ursodeoxycholic acid[7].
Supramolecular Carrier for Aldoses: Methyl cholate acts as a highly efficient supramolecular carrier for carbohydrates (such as glucose, galactose, and mannose). Because of its amphipathic nature, the hydrophilic concave face of methyl cholate forms stable, non-covalent hydrogen-bonded complexes with the hydroxyl groups of aldoses[3]. Mechanism: In Supported Liquid Membranes (SLMs), the lipophilic convex face of the methyl cholate-aldose complex allows it to dissolve into the hydrophobic membrane phase. This facilitates the passive transport of highly polar sugars across lipid barriers—a critical mechanism currently being studied for targeted drug delivery systems and selective carbohydrate separation[3].
References
-
PubChem. "Methyl cholate | C25H42O5 | CID 10960835" National Center for Biotechnology Information. URL:[Link]
-
PubChemLite. "Methyl cholate (C25H42O5)" Luxembourg Centre for Systems Biomedicine. URL: [Link]
-
Bonar-Law, R. P., Davis, A. P., & Sanders, J. K. M. "New procedures for selectively protected cholic acid derivatives." Journal of the Chemical Society, Perkin Transactions 1 (1990). URL:[Link]
Sources
- 1. Methyl cholate | C25H42O5 | CID 10960835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methyl cholate [webbook.nist.gov]
- 5. CAS 1448-36-8: Methyl cholate | CymitQuimica [cymitquimica.com]
- 6. PubChemLite - Methyl cholate (C25H42O5) [pubchemlite.lcsb.uni.lu]
- 7. WO2014020024A1 - Process for preparing high purity ursodeoxycholic acid - Google Patents [patents.google.com]
- 8. New procedures for selectively protected cholic acid derivatives. Regioselective protection of the 12α-OH group, and t-butyl esterification of the carboxyl group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Synthesis and Regioselective Derivatization of Methyl Cholate: A Technical Guide for Drug Development
Mechanistic Rationale & Structural Significance
Cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid) is a primary bile acid synthesized from cholesterol and serves as a central building block in steroidal drug development[1]. The derivatization of cholic acid into methyl cholate (methyl 3α,7α,12α-trihydroxy-5β-cholan-24-oate) is a mandatory foundational step in masking the C-24 carboxylic acid[2].
This esterification serves a critical dual purpose. First, it prevents unwanted side reactions at the carboxylate moiety during downstream oxidations, reductions, or aminations. Second, it allows chemists to exploit the inherent steric differences among the steroidal hydroxyl groups. Because the steroidal skeleton is rigid, the secondary hydroxyls exhibit a strict reactivity gradient (C-3 > C-7 > C-12)[3]. By protecting the C-24 tail, methyl cholate becomes a highly controllable intermediate for the synthesis of active pharmaceutical ingredients (APIs) such as chenodeoxycholic acid (CDCA) and ursodeoxycholic acid (UDCA)[4], as well as in the design of supramolecular carriers[5] and facial amphiphiles[6].
Synthetic Methodologies & Causality
The esterification of the C-24 aliphatic carboxylic acid can be achieved through two primary mechanisms. The choice of pathway depends on the required scale, safety constraints, and tolerance for aqueous workups.
Acid-Catalyzed Fischer Esterification
For industrial and large-scale preparations, Fischer esterification remains the gold standard[7]. By utilizing anhydrous methanol as both the solvent and the nucleophile in the presence of a strong acid catalyst (e.g., concentrated hydrochloric acid or p-toluenesulfonic acid), the carbonyl carbon is rendered highly electrophilic. Causality: According to Le Chatelier’s principle, the massive molar excess of methanol drives the reversible equilibrium toward the ester product. The elimination of water is the rate-limiting step, requiring sustained reflux[8].
Trimethylsilyldiazomethane (TMS-Diazomethane) Esterification
For discovery-scale synthesis requiring quantitative yields without the need for aqueous workup, TMS-diazomethane provides a mild alternative[9]. Causality: The reaction is driven forward by the irreversible release of nitrogen gas. Methanol must be present as a co-solvent to activate the TMS-diazomethane, forming a reactive diazonium species that subsequently alkylates the carboxylate.
Synthetic pathways for methyl cholate preparation from cholic acid.
Experimental Protocols: Self-Validating Workflows
As a best practice in synthetic chemistry, protocols should incorporate self-validating physical cues to monitor reaction progress without relying solely on external instrumentation.
Protocol A: Scalable Fischer Esterification (HCl Catalyzed)[8]
-
Initiation: Suspend 5.1 g (~12.5 mmol) of cholic acid in 15 mL of anhydrous methanol. Self-Validation: Cholic acid is poorly soluble in cold methanol; the resulting opaque suspension serves as the baseline unreacted state.
-
Catalysis: Add 0.4 mL of concentrated hydrochloric acid dropwise to the suspension.
-
Propagation: Heat the mixture to reflux (~65°C) for 3 hours. Self-Validation: As the reaction proceeds, the insoluble cholic acid converts to the highly soluble methyl cholate. The complete clarification of the solution into a transparent liquid is a visual indicator of near-complete conversion.
-
Termination & Isolation: Remove the heat and allow the solution to cool slowly to room temperature. To maximize precipitation, cool further on ice or slowly add a small volume of water[10].
-
Purification: Filter the resulting white crystals and wash with cold aqueous methanol. Dry under vacuum to yield ~5.05 g (95% yield) of methyl cholate[8].
Protocol B: Mild Esterification using TMS-Diazomethane[9]
-
Initiation: Dissolve 2.0 g (4.9 mmol) of cholic acid in 30 mL of a Toluene/Methanol mixture (2:1 v/v) at 20°C.
-
Reagent Addition: Slowly add 3.67 mL (7.34 mmol) of TMS-diazomethane (2.0 M solution in hexanes). Self-Validation: The immediate evolution of nitrogen gas bubbles confirms the activation of the reagent and the progress of the alkylation.
-
Propagation: Stir the reaction at 20°C for 2 hours.
-
Validation: Monitor via Thin Layer Chromatography (TLC) using a mobile phase of Methanol/Dichloromethane (1:10). The complete disappearance of the baseline cholic acid spot confirms completion[9].
-
Isolation: Concentrate the mixture under reduced pressure to yield 2.08 g (100% yield) of methyl cholate as a white foamy solid[9].
Quantitative Data Comparison
| Parameter | Pathway A: Fischer Esterification | Pathway B: TMS-Diazomethane |
| Reaction Type | Reversible, Equilibrium-driven | Irreversible, Quantitative |
| Reagents | Methanol, Conc. HCl / p-TSA | TMS-Diazomethane, Toluene/MeOH |
| Conditions | Reflux (65°C), 3–24 hours | Room Temperature (20°C), 2 hours |
| Yield | 85% – 95% | ~100% |
| Scalability | Excellent (Multi-kilogram API synthesis) | Poor (Hazardous, Expensive reagents) |
| Workup | Crystallization or Aqueous Extraction | Direct Concentration (Solvent Removal) |
| Primary Use Case | Industrial API synthesis (UDCA/CDCA) | Small-scale analytical or discovery chemistry |
Analytical Validation & Spectral Signatures
Rigorous analytical validation is required before utilizing methyl cholate in downstream API synthesis. The structural integrity is confirmed via melting point and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Melting Point: Pure methyl cholate exhibits a melting point of 155–156 °C[10].
-
1H NMR (400 MHz, CDCl3): The diagnostic signature of successful esterification is the appearance of a sharp singlet at δ 3.66–3.67 ppm (3H), corresponding to the newly formed methoxy group (-OCH3)[9][10]. The steroidal skeleton is confirmed by the angular methyl groups at δ 0.68 (s, 3H, 18-CH3) and 0.89 (s, 3H, 19-CH3), and the secondary methyl at δ 0.98 (d, 3H, 21-CH3). The characteristic downfield shifts of the methine protons attached to the hydroxyl groups appear at δ 3.45 (m, 1H, C3-H), 3.85 (m, 1H, C7-H), and 3.98 (m, 1H, C12-H)[9].
Downstream Applications in Drug Development
Once the C-24 position is protected, the differential reactivity of the hydroxyl groups is exploited. The C-3 hydroxyl is the least sterically hindered and most reactive, followed by C-7, while C-12 is highly hindered[3].
This reactivity gradient allows for selective acetylation at C-3 and C-7 to yield methyl 3α,7α-diacetoxy-12α-hydroxycholanate, a direct precursor for the oxidation and subsequent synthesis of ursodeoxycholic acid (UDCA)[4]. Furthermore, regioselective oxidation at C-7 by microbial biotransformation (e.g., Aspergillus niger) yields 7-oxo derivatives[1], while complete amination produces triamino-analogues used in advanced supramolecular chemistry[6].
Regioselective functionalization of methyl cholate and downstream applications.
References
-
Synthesis of methyl cholate, prepchem.com,[Link]
-
Synthesis of 6-hydroxylated bile acids and identification of 3 alpha,6 alpha,7 alpha,12 alpha-tetrahydroxy-5 beta-cholan-24-oic acid in human meconium and neonatal urine, nih.gov,[Link]
- WO2014020024A1 - Process for preparing high purity ursodeoxycholic acid, google.com,
- CN102060902A - Chenodeoxycholic acid synthesis method, google.com,
-
Synthesis and Characterization of New Polyamino-Cholic Acid Dimers, asianpubs.org,[Link]
-
Biotransformation of methyl cholate by Aspergillus niger, ovid.com,[Link]
-
Methyl cholate | C25H42O5 | CID 10960835, nih.gov,[Link]
Sources
- 1. ovid.com [ovid.com]
- 2. Methyl cholate | C25H42O5 | CID 10960835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. WO2014020024A1 - Process for preparing high purity ursodeoxycholic acid - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. prepchem.com [prepchem.com]
- 8. CN102060902A - Chenodeoxycholic acid synthesis method - Google Patents [patents.google.com]
- 9. CHOLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 10. echemi.com [echemi.com]
Biological role of Methyl cholate in lipid metabolism.
An In-Depth Technical Guide to the Biological Role of Methyl Cholate in Lipid Metabolism
Methyl cholate, a methyl ester derivative of the primary bile acid cholic acid, has emerged as a significant modulator of lipid metabolism. Beyond its classical role in facilitating dietary lipid absorption, methyl cholate functions as a signaling molecule, primarily through the activation of the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 5 (TGR5). This guide provides a comprehensive technical overview of the biological functions of methyl cholate in lipid metabolism, intended for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms governing its effects on cholesterol homeostasis and triglyceride metabolism, provide detailed protocols for its study, and discuss its therapeutic potential in metabolic diseases.
Table of Contents
-
Introduction: The Evolving Role of Bile Acid Derivatives
-
Synthesis and Bioavailability of Methyl Cholate
-
Core Signaling Pathways in Lipid Metabolism
-
3.1. The Farnesoid X Receptor (FXR) Pathway
-
3.2. The Takeda G-protein-coupled Receptor 5 (TGR5) Pathway
-
-
Mechanistic Insights into Methyl Cholate's Role in Lipid Metabolism
-
4.1. Regulation of Cholesterol Homeostasis
-
4.2. Modulation of Triglyceride Metabolism
-
-
Experimental Protocols for Investigating Methyl Cholate's Function
-
5.1. In Vitro Receptor Activation Assays
-
5.2. Cellular Models of Lipid Accumulation
-
5.3. Quantification of Methyl Cholate in Biological Samples
-
-
In Vivo Models and Therapeutic Implications
-
References
Introduction: The Evolving Role of Bile Acid Derivatives
Bile acids, synthesized from cholesterol in the liver, are increasingly recognized as pleiotropic signaling molecules that regulate a wide array of metabolic processes, including their own synthesis, glucose homeostasis, and lipid metabolism[1][2]. Methyl cholate, the methyl ester of cholic acid, represents a key derivative in this class. While esterification can alter the physicochemical properties of the parent bile acid, potentially affecting its absorption, transport, and receptor interactions, it provides a valuable tool for dissecting the intricate signaling networks governed by bile acids. This guide will explore the multifaceted role of methyl cholate, moving beyond its function in digestion to its capacity as a key regulator of lipid metabolism at the molecular level.
Synthesis and Bioavailability of Methyl Cholate
Cholic acid, a primary bile acid, is synthesized from cholesterol in the liver through a series of enzymatic reactions, with cholesterol 7α-hydroxylase (CYP7A1) being the rate-limiting enzyme[1][3][4][5]. Methyl cholate is typically synthesized in a laboratory setting by the esterification of cholic acid with methanol, often catalyzed by an acid. This modification of the carboxylic acid group to a methyl ester alters the molecule's polarity and may influence its metabolic fate and signaling properties[6]. The bioavailability and metabolism of methyl cholate derivatives have been studied, showing that modifications to the bile acid structure can impact their absorption and enzymatic transformations[7].
Core Signaling Pathways in Lipid Metabolism
Methyl cholate exerts its influence on lipid metabolism primarily through two key receptors: the nuclear receptor FXR and the membrane-bound receptor TGR5.
The Farnesoid X Receptor (FXR) Pathway
FXR is a nuclear receptor highly expressed in the liver and intestine that functions as a master regulator of bile acid, lipid, and glucose metabolism[8]. Natural bile acids are the endogenous ligands for FXR. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription[9][10].
A primary function of FXR activation is the negative feedback regulation of bile acid synthesis by repressing the expression of CYP7A1[3][4][5]. This occurs through the induction of the small heterodimer partner (SHP), which in turn inhibits the activity of liver receptor homolog-1 (LRH-1), a key transcriptional activator of CYP7A1.
Figure 1: Simplified schematic of the FXR signaling pathway initiated by methyl cholate.
The Takeda G-protein-coupled Receptor 5 (TGR5) Pathway
TGR5, also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells[2]. Activation of TGR5 by bile acids leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels[11][12]. This, in turn, activates protein kinase A (PKA) and downstream signaling cascades.
In the context of lipid metabolism, TGR5 activation has been linked to increased energy expenditure and has demonstrated beneficial effects in models of obesity and related metabolic disorders. One of the key downstream effects of TGR5 activation in the intestine is the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a crucial role in glucose homeostasis and has indirect effects on lipid metabolism[2].
Sources
- 1. Cholic acid mediates negative feedback regulation of bile acid synthesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down-regulation of cholesterol 7alpha-hydroxylase (CYP7A1) gene expression by bile acids in primary rat hepatocytes is mediated by the c-Jun N-terminal kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of cholesterol-7alpha-hydroxylase: BAREly missing a SHP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholic acid mediates negative feedback regulation of bile acid synthesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The methyl transferase PRMT1 functions as co-activator of farnesoid X receptor (FXR)/9-cis retinoid X receptor and regulates transcription of FXR responsive genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.unipg.it [research.unipg.it]
Whitepaper: The Facial Amphiphile: A Technical Guide to the Physicochemical Properties and Applications of Methyl Cholate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl cholate, a derivative of the primary bile acid cholic acid, serves as a quintessential model of a facial amphiphile.[1] Unlike classical amphiphiles with distinct head-and-tail architectures, methyl cholate possesses a rigid steroidal nucleus where hydrophilic hydroxyl groups are segregated on one face (the α-face) and the hydrophobic steroid backbone resides on the other (the β-face).[2][3] This unique structural arrangement dictates its behavior in aqueous and non-polar environments, enabling it to form supramolecular assemblies and interact with biological membranes.[4] This guide provides an in-depth exploration of the amphipathic nature of methyl cholate, detailing its molecular architecture, self-assembly properties, and the experimental methodologies required for its characterization. Furthermore, we discuss its critical role as a research tool and its applications in modern drug development, from enhancing drug solubility to its use in advanced delivery systems.[1][3][5]
The Molecular Architecture of a Facial Amphiphile
The term amphipathic, derived from the Greek amphis (both) and pathy (feeling), describes molecules possessing both water-loving (hydrophilic) and water-fearing (hydrophobic) regions.[6][7] This dual nature is the cornerstone of their function in both biological and industrial contexts, driving the formation of structures like cell membranes and micelles.[8][9]
Methyl cholate (Methyl 3α,7α,12α-trihydroxy-5β-cholan-24-oate) is a derivative of cholic acid, a primary bile acid synthesized from cholesterol in the liver.[1][10] Its structure consists of two key components:
-
A Rigid Steroidal Nucleus: This four-ring structure is inherently hydrophobic. The fusion of the A and B rings in a cis configuration gives the molecule a distinct curvature.[2][3]
-
Hydrophilic Substituents: Three hydroxyl (-OH) groups are located at positions C3, C7, and C12 on the concave α-face of the steroid nucleus.[2] The esterification of the carboxylic acid group of cholic acid to a methyl ester at C24 slightly increases its lipophilicity compared to the parent acid.[1]
This spatial segregation of polar and non-polar domains defines methyl cholate as a facial amphiphile . This is distinct from linear amphiphiles (like detergents) which have a polar head group and a non-polar tail.
Caption: Molecular structure of Methyl Cholate highlighting its distinct facial amphipathicity.
Physicochemical Properties
A summary of key properties for methyl cholate is presented below. Understanding these values is critical for designing experiments and formulating delivery systems.
| Property | Value | Source |
| CAS Number | 1448-36-8 | [1][11] |
| Molecular Formula | C₂₅H₄₂O₅ | [1][11] |
| Molecular Weight | 422.60 g/mol | [11][12][13] |
| Appearance | White to off-white solid/powder | [1][12] |
| Solubility | Soluble in organic solvents; sparingly soluble in water | [1][14] |
Self-Assembly and Micellization: The Critical Micelle Concentration (CMC)
In an aqueous environment, when the concentration of an amphiphile surpasses a specific threshold, the molecules spontaneously self-assemble into organized structures called micelles.[15][16] This process is thermodynamically driven to minimize the unfavorable interaction between the hydrophobic regions and water. The concentration at which this occurs is known as the Critical Micelle Concentration (CMC) .[15][17]
Below the CMC, methyl cholate exists primarily as monomers in solution. As the concentration increases to the CMC, the monomers aggregate, sequestering their hydrophobic β-faces away from water and exposing their hydrophilic α-faces to the aqueous medium.[16] Above the CMC, any additional molecules added to the system will preferentially form new micelles, while the monomer concentration remains relatively constant.[17]
The CMC is a fundamental parameter that dictates the behavior of methyl cholate in solution and is a prerequisite for many of its applications, particularly in solubilizing poorly water-soluble drugs.[18]
Caption: The process of micelle formation as the concentration of methyl cholate surpasses the CMC.
Experimental Characterization of Amphipathicity
Validating the amphipathic properties of methyl cholate, particularly its CMC, is a critical step in research and development. Several robust techniques can be employed. The choice of method is dictated by factors such as the required precision, sample properties, and available instrumentation.
Workflow for CMC Determination
A generalized workflow for determining the CMC is essential for achieving reproducible results. This system must be self-validating, incorporating checks and proper preparation at each stage.
Caption: A self-validating workflow for the experimental determination of the Critical Micelle Concentration (CMC).
Protocol: CMC Determination by Surface Tensiometry
Causality: This method is based on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution.[16] As the concentration increases, the surface becomes saturated. At the CMC, micelles begin to form in the bulk solution, and the surface tension remains relatively constant with further additions of the surfactant.[16][17] The inflection point on a plot of surface tension versus the logarithm of concentration indicates the CMC.[19]
Methodology:
-
Stock Solution Preparation: Accurately weigh methyl cholate and dissolve it in deionized water or an appropriate buffer to create a stock solution at a concentration well above the expected CMC. Gentle heating or sonication may be required.
-
Instrument Calibration: Calibrate the tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) with high-purity water at a constant, recorded temperature.
-
Concentration Series: Prepare a series of dilutions from the stock solution. A logarithmic dilution series is often most efficient.
-
Measurement:
-
Begin with the most dilute sample and proceed to the most concentrated to minimize cross-contamination.
-
For each concentration, measure the surface tension until a stable reading is achieved.
-
Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between each measurement.
-
-
Data Analysis:
Protocol: Micelle Characterization by Dynamic Light Scattering (DLS)
Causality: DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles in a solution.[20][21] From these fluctuations, the translational diffusion coefficient (D) is calculated. The hydrodynamic diameter (dн) of the particles (in this case, micelles) is then determined using the Stokes-Einstein equation.[21] This technique can be used to determine the CMC by observing the concentration at which a significant increase in scattering intensity or a change in the diffusion coefficient occurs, signaling the formation of larger micellar aggregates from smaller monomers.[20]
Methodology:
-
Sample Preparation:
-
Prepare a concentration series of methyl cholate in a high-purity solvent.
-
Filter each sample through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean, dust-free DLS cuvette to remove any large aggregates or dust particles.
-
-
Instrument Setup:
-
Measurement:
-
Place the cuvette in the sample holder and allow it to equilibrate to the set temperature.
-
Perform measurements for each concentration. A typical setting involves 3-5 runs of 60-120 seconds each.[21]
-
-
Data Analysis for CMC:
-
Plot the derived count rate (scattering intensity) versus the logarithm of concentration. The CMC is identified as the concentration where a sharp increase in intensity is observed.
-
Alternatively, plot the diffusion coefficient versus concentration. A change in the slope indicates the onset of micelle formation.
-
-
Data Analysis for Micelle Size:
-
Above the CMC, the DLS software will report the hydrodynamic diameter of the formed micelles. This provides crucial information on the size of the supramolecular structures.
-
Protocol: CMC Determination using Fluorescence Spectroscopy
Causality: This technique utilizes a hydrophobic fluorescent probe, such as pyrene, which has a low solubility in water.[19] Below the CMC, the probe resides in the polar aqueous environment. When micelles form, the hydrophobic probe preferentially partitions into the non-polar core of the micelle.[19] This change in the microenvironment of the probe leads to a detectable change in its fluorescence properties (e.g., an increase in fluorescence intensity or a shift in the emission spectrum), which can be correlated with the surfactant concentration to determine the CMC.[19][22]
Methodology:
-
Probe-Stock Solution: Prepare a stock solution of methyl cholate. To this solution, add a small aliquot of a concentrated pyrene solution (in a volatile solvent like acetone) to achieve a final pyrene concentration in the nanomolar to low micromolar range. The solvent is then evaporated, leaving the pyrene and methyl cholate.
-
Concentration Series: Dilute the probe-containing stock solution with the desired aqueous solvent to create a series of concentrations, ensuring the pyrene concentration remains constant across all samples.
-
Spectrometer Setup:
-
Set the excitation wavelength appropriate for the probe (e.g., ~335 nm for pyrene).
-
Record the emission spectrum over the relevant range.
-
-
Measurement: Measure the fluorescence emission spectrum for each sample in the concentration series.
-
Data Analysis:
-
Plot a measure of the fluorescence change (e.g., the intensity of a specific emission peak or the ratio of two peaks) against the logarithm of the methyl cholate concentration.
-
The plot will show a sigmoidal curve, and the CMC is determined from the inflection point of this curve.[19]
-
Applications in Research and Drug Development
The unique facial amphipathicity of methyl cholate and other bile acid derivatives makes them invaluable in pharmacology and drug development.[1][23]
-
Enhancing Drug Solubility and Bioavailability: Many promising drug candidates fail due to poor aqueous solubility. The hydrophobic core of methyl cholate micelles can encapsulate these lipophilic drugs, effectively increasing their solubility in aqueous formulations for oral or parenteral delivery.[3][24][25] This micellar solubilization can improve a drug's dissolution rate and subsequent absorption in the gastrointestinal tract.[3]
-
Drug Delivery Systems: Bile acids are actively being researched as components of advanced drug delivery systems.[2][25] They can be used to form mixed micelles, bilosomes (vesicles containing bile salts), or as targeting ligands for nanoparticles, leveraging their ability to interact with biological membranes and specific transporters.[2][26]
-
Biochemical Research Tool: Methyl cholate is used in laboratory research to study bile acid metabolism and its role in physiological and pathological processes.[12] It can serve as a substrate for enzymes involved in bile acid pathways and has been used in animal models to induce cholesterol gallstones for research purposes.[12]
-
Membrane Permeation Enhancement: At certain concentrations, bile acid derivatives can increase the fluidity of biological membranes, which can enhance the transport of drugs across cellular barriers like the intestinal epithelium.[3][5][27]
Conclusion
Methyl cholate is more than just a simple derivative; it is a sophisticated molecular tool whose facial amphipathicity provides a bridge between hydrophobic drug molecules and the aqueous biological world. A thorough understanding of its structure, its propensity for self-assembly, and the robust experimental techniques used to characterize it is paramount for any scientist or researcher in the pharmaceutical field. The ability to precisely determine its critical micelle concentration and understand its interactions at a molecular level empowers the rational design of more effective, bioavailable, and targeted therapeutic formulations. The principles and protocols outlined in this guide serve as a foundational framework for harnessing the full potential of this versatile biomolecule.
References
-
Study.com. (n.d.). Amphipathic Molecules | Definition & Examples - Lesson. Retrieved from [Link]
-
ResearchTweet. (n.d.). Amphipathic Molecules: Definition, Types, and Examples. Retrieved from [Link]
-
StudyGuides.com. (2026, January 31). Amphipathic Molecule - Overview. Retrieved from [Link]
-
Telematique. (n.d.). Methyl Cholate. Retrieved from [Link]
-
Biology Online. (2022, March 18). Amphipathic - Definition and Examples. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl cholate. Retrieved from [Link]
-
IROA Technologies. (2025, August 28). Why Bile Acids for Research Are Essential in Modern Life Sciences. Retrieved from [Link]
-
Wadsäter, M., et al. (n.d.). Diffusion Coefficient Analysis by Dynamic Light Scattering Enables Determination of Critical Micelle Concentration. Chemistry – A European Journal. Retrieved from [Link]
-
Mikov, M., et al. (2025, August 5). Pharmacology of bile acids and their derivatives: Absorption promoters and therapeutic agents. ResearchGate. Retrieved from [Link]
-
D'Errico, G., et al. (n.d.). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? Langmuir. Retrieved from [Link]
-
Fiveable. (2025, August 15). Amphipathic molecules - Principles of Food Science. Retrieved from [Link]
- Google Patents. (n.d.). CN1869043A - A kind of synthetic method of chenodeoxycholic acid.
-
Malvern Panalytical. (n.d.). Surfactant micelle characterization using dynamic light scattering. ResearchGate. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Methyl cholate (CAS 1448-36-8). Retrieved from [Link]
-
NIST. (n.d.). Methyl cholate. NIST WebBook. Retrieved from [Link]
-
Waters. (n.d.). WP4005: Determination of critical micelle concentration by dynamic light scattering. Retrieved from [Link]
-
Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC). Retrieved from [Link]
-
Fernandes, C. M., et al. (2016, May 2). Bile acids and bile acid derivatives: use in drug delivery systems and as therapeutic agents. Taylor & Francis Online. Retrieved from [Link]
-
Stojančević, M., et al. (2018, November 7). Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles. Frontiers in Pharmacology. Retrieved from [Link]
-
KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. Retrieved from [Link]
-
Prawitt, J., et al. (n.d.). Pharmacological Applications of Bile Acids and Their Derivatives in the Treatment of Metabolic Syndrome. PMC. Retrieved from [Link]
-
Smith, G. D., & Pena, V. G. (2026, January 29). An Inexpensive Glass Capillary 'Tensiometer' for Determining the Critical Micelle Concentration of Surfactants. ResearchGate. Retrieved from [Link]
-
Jurado, E., et al. (2004, November 1). Noninvasive methods to determine the critical micelle concentration of some bile acid salts. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). WO2021140480A1 - Method for the preparation of aramchol.
-
Advent Chembio. (n.d.). Conjugated Bile Salts in Pharmaceutical Research & Drug Delivery. Retrieved from [Link]
-
Mikov, M., et al. (2018, September 24). Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients. Frontiers in Pharmacology. Retrieved from [Link]
-
Clem, K. A., et al. (2022, October 12). Intrinsic Fluorescence in Peptide Amphiphile Micelles with Protein-Inspired Phosphate Sensing. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
-
Wall, D. A., et al. (n.d.). Design of compounds that increase the absorption of polar molecules. PMC. Retrieved from [Link]
-
ResearchGate. (2025, June). Critical micelle concentration (expressed as molar concentration, cmc,...). Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures for the fluorescent amphiphiles used in the present work. Retrieved from [Link]
-
Bartolomei, M., et al. (2021, January 4). Cholate Conjugated Polymeric Amphiphiles as Efficient Artificial Ionophores. PMC. Retrieved from [Link]
-
Zhang, J., et al. (n.d.). Bile acid transporter-mediated oral drug delivery. PMC. Retrieved from [Link]
-
D'Errico, G., et al. (2020, May 6). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? ACS Publications. Retrieved from [Link]
-
MDPI. (2024, December 4). Thermodynamics of Micelle Formation of Selected Homologous 7-Alkyl Derivatives of Na-Cholate in Aqueous Solution: Steroid Skeleton and the Alkyl Chain Conformation. Retrieved from [Link]
-
Fernandes, C. M., et al. (n.d.). Bile acids and bile acid derivatives: use in drug delivery systems and as therapeutic agents. ResearchGate. Retrieved from [Link]
-
ACS Publications. (2024, April 25). Amphiphilic Rhodamine Fluorescent Probes Combined with Basal Imaging for Fine Structures of the Cell Membrane. Retrieved from [Link]
-
Sani, M-A., & Separovic, F. (n.d.). Fluorescence spectroscopy and molecular dynamics simulations in studies on the mechanism of membrane destabilization by antimicrobial peptides. PMC. Retrieved from [Link]
-
Workman, J., Jr. (2022, April 29). Advances in Fluorescence Spectroscopy: A Peer-Reviewed Special Issue. Spectroscopy Online. Retrieved from [Link]
Sources
- 1. CAS 1448-36-8: Methyl cholate | CymitQuimica [cymitquimica.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles [frontiersin.org]
- 4. Cholate Conjugated Polymeric Amphiphiles as Efficient Artificial Ionophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchtweet.com [researchtweet.com]
- 7. biologyonline.com [biologyonline.com]
- 8. studyguides.com [studyguides.com]
- 9. fiveable.me [fiveable.me]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Methyl cholate [webbook.nist.gov]
- 12. telematique.co.uk [telematique.co.uk]
- 13. Methyl cholate (CAS 1448-36-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. Design of compounds that increase the absorption of polar molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nanoscience.com [nanoscience.com]
- 16. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 17. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Intrinsic Fluorescence in Peptide Amphiphile Micelles with Protein-Inspired Phosphate Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. iroatech.com [iroatech.com]
- 24. Conjugated Bile Salts in Pharmaceutical Research & Drug Delivery | Advent [adventchembio.com]
- 25. researchgate.net [researchgate.net]
- 26. Bile acid transporter-mediated oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. icepharma.com [icepharma.com]
Historical Context and Structural Significance
Title: The Architectonics of Methyl Cholate: Synthesis, Biotransformation, and Supramolecular Applications
Abstract Methyl cholate, the methyl ester of the endogenous bile acid cholic acid, is a highly versatile steroidal scaffold. Far from being a mere protected intermediate, it serves as a functional material in supramolecular chemistry, a targeted carrier in drug delivery systems, and a programmable substrate for advanced biocatalysis. This whitepaper details the mechanistic causality behind its chemical synthesis, enzymatic functionalization, and its expanding role in modern pharmaceutical development.
Cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid) is a primary bile acid synthesized in the liver from cholesterol[1]. Historically, the derivatization of cholic acid into its methyl ester—methyl cholate—was a pivotal step in the early structural elucidation of steroidal frameworks. Today, methyl cholate is recognized for its unique topological properties. It possesses a rigid, facially amphiphilic steroidal skeleton characterized by a convex hydrophobic face and a concave hydrophilic face populated by three hydroxyl groups. The inherent differential reactivity of these hydroxyls (C3 > C12 > C7) provides a programmable scaffold for regioselective modifications[2].
Chemical Synthesis: Mechanistic Causality
The conversion of cholic acid to methyl cholate is classically achieved via acid-catalyzed Fischer esterification[2]. Alternatively, Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) can be employed to mediate the transformation[3].
Causality of Experimental Design: The C24 carboxylic acid is sterically accessible compared to the secondary hydroxyls on the steroid nucleus. By utilizing anhydrous methanol as both the solvent and the nucleophilic reactant, the reaction equilibrium is driven entirely toward the ester product in accordance with Le Chatelier’s principle. The addition of a catalytic amount of concentrated sulfuric acid protonates the carbonyl oxygen, dramatically increasing its electrophilicity and lowering the activation energy for nucleophilic attack[2].
Self-Validation: This synthetic route is inherently self-validating. Methyl cholate exhibits significantly lower solubility in cold methanol compared to the parent cholic acid. As the reaction completes and the mixture is cooled, methyl cholate spontaneously crystallizes. This physical phase separation drives the reaction to absolute completion and eliminates the need for arduous chromatographic purification[2].
Enzymatic Functionalization and Biotransformation
While chemical acylation requires complex stoichiometric control to differentiate the C3, C7, and C12 hydroxyls, biocatalysis offers unparalleled regioselectivity.
Lipase-Catalyzed Acylation: Immobilized Candida antarctica lipase (e.g., Novozym SP525) catalyzes the quantitative, highly regioselective transesterification of methyl cholate at the C3 position using long-chain fatty acid esters like methyl palmitate[4]. The causality here is strictly steric: the equatorial C3 hydroxyl is highly accessible to the enzyme's active site, whereas the C7 and C12 hydroxyls are sterically occluded by the rigid steroidal nucleus. These resulting 3-O-acyl derivatives exhibit notable antibacterial activity[4].
Fungal Biotransformation: Whole-cell biotransformation utilizing the fungus Aspergillus niger (ATCC 10549) can selectively oxidize methyl cholate to yield rare, highly functionalized derivatives, such as methyl 3α,7α,12α,15β-tetrahydroxy-5β-cholan-24-oate[5]. The enzymatic insertion of a hydroxyl group at the unactivated 15β-position highlights the power of biological systems to bypass multi-step synthetic hurdles that are notoriously difficult to achieve via traditional organic chemistry[5].
Caption: Chemical and enzymatic derivation pathways of Methyl cholate.
Supramolecular Chemistry and Drug Delivery
Beyond its role as a synthetic intermediate, methyl cholate functions as a dynamic supramolecular carrier. It selectively binds to aldoses (e.g., glucose, galactose, mannose) via non-covalent hydrogen bonding networks. These transient, non-covalent complexes facilitate the transport of highly hydrophilic sugars across hydrophobic supported liquid membranes (SLMs)[1].
In drug development, bile acid esters like methyl cholate are utilized to engineer prodrugs and carrier linkers. By exploiting the enterohepatic circulation and specific bile acid transporters, these steroidal conjugates enhance the intestinal absorption and metabolic stability of highly polar active pharmaceutical ingredients[6]. Furthermore, glycosylated derivatives of cholic acid and its esters have been designed to increase the absorption of polar molecules across biological membranes, proving that the hydrophobic steroid nucleus can be finely tuned for specific pharmacokinetic outcomes[3].
Caption: Supramolecular transport of aldoses across a supported liquid membrane.
Experimental Protocols
Protocol 1: Chemical Synthesis of Methyl Cholate via Acid-Catalyzed Esterification
Objective: To convert cholic acid into methyl cholate with high purity, bypassing the need for column chromatography[2].
-
Solvation & Initiation: Dissolve cholic acid in anhydrous methanol. Causality: Methanol acts as both the solvent and the nucleophile. Anhydrous conditions prevent the reverse hydrolysis reaction.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) dropwise. Causality: The strong acid protonates the C24 carboxylic acid, increasing its electrophilicity[2].
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 4 hours. Causality: Thermal energy drives the endothermic esterification to completion.
-
Crystallization (Self-Validation): Allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath. Causality: Methyl cholate is significantly less soluble in cold methanol than cholic acid. The spontaneous formation of crystals serves as a visual self-validation of successful conversion[2].
-
Isolation: Filter the crystals under vacuum and wash with ice-cold methanol to remove residual acid and unreacted starting material.
Protocol 2: Regioselective Acylation using Immobilized Lipase
Objective: To selectively acylate the C3 hydroxyl group of methyl cholate using long-chain fatty acids[4].
-
Preparation: In a reaction vessel, combine methyl cholate, a long-chain fatty acid methyl ester (e.g., methyl palmitate), and immobilized Candida antarctica lipase (Novozym SP525)[4].
-
Reaction: Stir the mixture at 60°C under reduced pressure (8 mm Hg) for 20 hours. Causality: The reduced pressure continuously removes the methanol byproduct, driving the transesterification equilibrium forward. The temperature of 60°C optimizes enzyme kinetics without denaturing the immobilized lipase[4].
-
Regioselectivity Mechanism: Causality: The enzyme's active pocket selectively accommodates the equatorial C3 hydroxyl group. The C7 and C12 hydroxyls are sterically hindered by the rigid steroidal backbone, ensuring high regioselectivity without chemical protecting groups[4].
-
Purification: Charge the mixture directly onto a silica gel column. Elute with hexane to recover unreacted methyl palmitate, followed by a more polar solvent to isolate the 3-O-acyl methyl cholate[4].
Quantitative Data Summaries
Table 1: Physicochemical and Biological Properties of Methyl Cholate and Derivatives
| Parameter | Value / Description | Reference |
| Chemical Name | Methyl 3α,7α,12α-trihydroxy-5β-cholan-24-oate | [2] |
| Molecular Formula | C₂₅H₄₂O₅ | [7] |
| Melting Point | 155–156 °C | [7] |
| Solubility Profile | Insoluble in water; soluble in medium-polarity organics (chloroform, ethyl acetate) | [7] |
| Supramolecular Role | Transmembrane carrier for aldoses (glucose, galactose, mannose) | [1] |
| Antibacterial MIC | 27–400 µg/mL (for C3-acylated long-chain derivatives) | [4] |
| Fungal Biotransformation | Yields 15β-hydroxylated and 7-oxo derivatives via A. niger | [5] |
References
-
Title: Application Notes and Protocols for the Synthesis of Squalamine from Cholic Acid | Source: Benchchem | URL: 2
-
Title: Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients | Source: PMC (NIH) | URL: 6
-
Title: Methyl cholate | Methyl Ester Form of Cholic Acid | Source: MedChemExpress | URL: 1
-
Title: Efficient Lipase-catalyzed Preparation of Long-chain Fatty Acid Esters of Bile Acids | Source: Taylor & Francis (Tandfonline) | URL: 4
-
Title: Biotransformation of methyl cholate by Aspergillus niger | Source: Steroids (ResearchGate) | URL: 5
-
Title: Cas 1448-36-8, CHOLIC ACID METHYL ESTER | Source: LookChem | URL: 7
-
Title: Design of compounds that increase the absorption of polar molecules | Source: PNAS | URL: 3
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pnas.org [pnas.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cas 1448-36-8,CHOLIC ACID METHYL ESTER | lookchem [lookchem.com]
Methyl cholate as a bile acid derivative.
An In-Depth Technical Guide to Methyl Cholate: A Foundational Bile Acid Derivative for Advanced Research
Executive Summary
Methyl cholate, the methyl ester of cholic acid, represents a cornerstone derivative in the expansive field of bile acid chemistry. While its parent molecule, cholic acid, is a primary product of cholesterol metabolism in the liver, the simple esterification of its carboxylic acid group fundamentally alters its physicochemical properties, rendering it a more versatile tool for organic synthesis and a valuable component in pharmaceutical formulations.[1][2] Its amphipathic nature, characterized by a rigid, hydrophobic steroid nucleus and a hydrophilic face bearing three hydroxyl groups, allows it to function as a powerful surfactant and a building block for complex supramolecular structures.[3] This guide provides a comprehensive technical overview of methyl cholate, from its synthesis and characterization to its critical applications in drug delivery, organic synthesis, and biochemical research, designed for scientists and professionals in drug development.
Section 1: The Chemistry of Methyl Cholate: Beyond a Simple Ester
Cholic acid is a primary bile acid synthesized in the liver from cholesterol, playing a vital role in the digestion and absorption of fats.[4][5] Methyl cholate (CAS 1448-36-8) is its direct derivative, formed by the esterification of the C-24 carboxylic acid group.[1] This modification from a carboxylic acid to a methyl ester has profound implications:
-
Reduced Polarity: The conversion of the ionizable carboxyl group to a less polar ester group decreases its water solubility at neutral pH but increases its solubility in organic solvents like DMSO, methanol, and chloroform.[3][6][7]
-
Chemical Handle: The ester group provides a stable, yet reactive, handle for further chemical modifications, while the three hydroxyl groups at positions C-3, C-7, and C-12 offer sites for regioselective reactions.[7][8]
-
Amphipathic Nature: Like its parent acid, methyl cholate is a facial amphiphile. The concave, hydrophilic α-face contains the 3-α, 7-α, and 12-α hydroxyl groups, while the convex, hydrophobic β-face is dominated by the steroid ring system and its methyl groups.[3] This distinct separation of polar and non-polar regions is the primary driver of its utility as a surfactant and a component in drug delivery systems.[9][10]
Section 2: Physicochemical Properties & Spectroscopic Characterization
A thorough understanding of methyl cholate's properties is essential for its effective application.
Table 1: Key Physicochemical Properties of Methyl Cholate
| Property | Value | Source(s) |
| Molecular Formula | C25H42O5 | [11][12] |
| Molecular Weight | 422.60 g/mol | [4][11][12] |
| Appearance | White to off-white solid, powder, or crystals | [3][7][13] |
| Melting Point | 155-156 °C | [7][13][14] |
| Boiling Point | 541.6 °C (Predicted) | [7][13] |
| Density | 1.141 g/cm³ (Predicted) | [7][13] |
| Solubility | Insoluble in water; Soluble in DMSO, methanol, chloroform, ethyl acetate. | [1][6][13] |
Spectroscopic Profile: A Self-Validating System
Characterization techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are not merely for identification; they serve as a validation system to confirm the successful synthesis and purity of the compound.
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR is critical for confirming the structure. Key expected signals include a singlet around 3.66 ppm corresponding to the methyl ester protons (-OCH₃), multiplets for the protons on carbons bearing hydroxyl groups (C3-H, C7-H, C12-H), and characteristic singlets for the angular methyl groups (C18 and C19) of the steroid nucleus.[13] Two-dimensional NMR techniques like ROESY can elucidate the spatial proximity of protons, which is crucial for understanding how these molecules self-assemble into micelles in solution.[15][16]
-
Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), MS is used to confirm the molecular weight.[7] Under Electron Ionization (EI), methyl cholate exhibits a characteristic fragmentation pattern. Common fragments observed include peaks at m/z 386 (loss of water), 368 (loss of two water molecules), 271, and 253, which help in structural elucidation.[11]
Section 3: Synthesis of Methyl Cholate: The Fischer Esterification
The most common and straightforward method for preparing methyl cholate is the Fischer esterification of cholic acid. This acid-catalyzed reaction with methanol is efficient and high-yielding.
Diagram 1: Synthesis Workflow of Methyl Cholate
Caption: Fischer esterification of cholic acid to produce methyl cholate.
Experimental Protocol: Synthesis of Methyl Cholate
This protocol describes a standard lab-scale synthesis. The causality behind the steps is to drive the equilibrium towards the product and then effectively isolate it.
-
Dissolution: Dissolve cholic acid (e.g., 10 g) in anhydrous methanol (e.g., 150 mL) in a round-bottom flask equipped with a magnetic stirrer. Rationale: Methanol serves as both the solvent and the reactant.
-
Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (e.g., 1-5 mL) or p-toluenesulfonic acid (p-TSA).[6][17] Rationale: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 1-3 hours.[6][17] The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.[13] Rationale: Heating increases the reaction rate. Refluxing prevents the loss of the volatile methanol solvent.
-
Cooling & Precipitation: After the reaction is complete, allow the solution to cool to room temperature and then place it in an ice bath or refrigerator. The product, being less soluble in the cold methanol mixture, will precipitate out.[17]
-
Isolation: Collect the solid product by vacuum filtration and wash the crystals with small amounts of cold methanol to remove residual acid and unreacted starting material.
-
Purification: For higher purity, the crude methyl cholate can be recrystallized from a methanol-water mixture.[6] Rationale: Recrystallization is a purification technique based on differences in solubility. The desired compound is soluble in the hot solvent and crystallizes out upon cooling, leaving impurities behind in the solution.
-
Drying & Characterization: Dry the purified white solid under vacuum. Confirm the identity and purity of the final product using melting point analysis, NMR, and MS as described in Section 2.
Section 4: Core Applications in Scientific Research
Methyl cholate's utility stems from its dual role as a modifiable scaffold and a functional excipient.
A Versatile Starting Material in Organic Synthesis
Methyl cholate is a crucial intermediate for the synthesis of other bile acids and their derivatives.[7][18] The differential reactivity of the three hydroxyl groups (3α-OH > 7α-OH ≈ 12α-OH) allows for regioselective protection and oxidation reactions.[7]
-
Synthesis of Chenodeoxycholic Acid (CDCA): Methyl cholate is a key starting material in multi-step syntheses of CDCA, a therapeutically important bile acid. This process typically involves selective protection of the 3- and 7-hydroxyl groups, modification or removal of the 12-hydroxyl group, and subsequent deprotection and saponification.[18]
-
Derivatization: The hydroxyl groups can be selectively oxidized to form various keto-derivatives, which are investigated for their potential to modify drug transport across biological membranes, including the blood-brain barrier.[8][19][20]
Diagram 2: Derivatization Pathways from Methyl Cholate
Caption: Synthetic versatility of methyl cholate as a precursor.
A Functional Excipient in Drug Delivery
The amphipathic structure of methyl cholate makes it an excellent agent for enhancing the bioavailability of poorly water-soluble drugs.[3][9] Bile acids and their derivatives are recognized as physiological surfactants that can improve drug solubility and membrane permeability.[9][10]
-
Micellar Solubilization: Above its critical micelle concentration (CMC), methyl cholate self-assembles into micelles, which can encapsulate hydrophobic drug molecules within their non-polar core, thereby increasing the drug's apparent aqueous solubility.
-
Nanoparticle Formulation: Methyl cholate can be used as a building block for more complex drug delivery systems, such as bilosomes (vesicles containing bile salts) and polymer-based nanoparticles.[10] These systems can protect drugs from degradation in the gastrointestinal tract and facilitate their transport across intestinal epithelia.[9]
-
Permeation Enhancement: Bile acid derivatives can increase the fluidity of biological membranes, transiently increasing their permeability to allow for enhanced drug absorption.[9][20]
Diagram 3: Drug Encapsulation in a Methyl Cholate Micelle
Caption: Self-assembly of methyl cholate into a drug-encapsulating micelle.
A Probe for Biochemical & Pharmacological Studies
Methyl cholate serves as a valuable tool for investigating biological processes.
-
Enzyme Assays: It is used as a substrate to study the kinetics and activity of bile acid-metabolizing enzymes, which is crucial for understanding liver function and disease.[2]
-
Carbohydrate Transport: Research has shown that methyl cholate can act as a supramolecular carrier for aldoses like glucose, forming non-covalent complexes that facilitate sugar transport across supported liquid membranes.[4] This has applications in separation science and the study of carbohydrate transport mechanisms.
-
Therapeutic Potential: Some studies suggest that methyl cholate and its derivatives may possess intrinsic anti-inflammatory and anti-tumor properties, opening avenues for future therapeutic development.[2][13]
Section 5: Safety, Handling, and Storage
Proper handling and storage are paramount to ensure the integrity of the compound and the safety of laboratory personnel.
-
Safety: According to aggregated GHS data, methyl cholate may be harmful if swallowed and may cause skin and serious eye irritation.[11] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.
-
Storage:
-
Solid Form: Methyl cholate powder should be stored in a tightly sealed container in a dry, room-temperature environment.[13] For long-term stability, storage at -20°C is recommended, which can preserve the compound for up to 3 years.[4]
-
In Solution: Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles.[4] These solutions are stable for up to 2 years when stored at -80°C and for 1 year at -20°C.[4][21]
-
Conclusion
Methyl cholate is far more than a simple ester of a primary bile acid. It is a multifunctional molecule that serves as a critical intermediate in the synthesis of complex steroidal compounds, a functional excipient for advanced drug delivery, and a precise tool for biochemical investigation. Its unique amphipathic structure, combined with its chemical tractability, ensures its continued relevance and importance in both academic research and the pharmaceutical industry. As drug development moves towards overcoming challenges of poor solubility and targeted delivery, the strategic application of well-characterized derivatives like methyl cholate will undoubtedly play an increasingly significant role.
References
-
PrepChem. (n.d.). Synthesis of methyl cholate. Retrieved from PrepChem.com. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10960835, Methyl cholate. Retrieved from PubChem. [Link]
-
Cheméo. (n.d.). Chemical Properties of Methyl cholate (CAS 1448-36-8). Retrieved from Cheméo.com. [Link]
-
Pavlović, N., et al. (2018). Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles. Frontiers in Pharmacology. [Link]
-
Rocon, C., et al. (2016). Bile acids and bile acid derivatives: use in drug delivery systems and as therapeutic agents. Expert Opinion on Drug Delivery. [Link]
-
Đanić, M., et al. (2018). Pharmacological Applications of Bile Acids and Their Derivatives in the Treatment of Metabolic Syndrome. Frontiers in Pharmacology. [Link]
-
Mikov, M., et al. (2018). Bile Acids and Their Derivatives – the Promising Therapeutic Remedies. Frontiers in Pharmacology. [Link]
-
Mikov, M., et al. (2008). Pharmacology of bile acids and their derivatives: Absorption promoters and therapeutic agents. ResearchGate. [Link]
- Google Patents. (2006). CN1869043A - A kind of synthetic method of chenodeoxycholic acid.
-
SIELC Technologies. (2024). HPLC Method for Separation of Bile acids on Primesep B Column. Retrieved from sielc.com. [Link]
-
Šarenac, T. M., & Mikov, M. (2018). Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients. Frontiers in Pharmacology. [Link]
-
NIST. (n.d.). Methyl cholate. Retrieved from NIST WebBook. [Link]
-
Lee, D. W., et al. (2019). Study on Micelle Formation of Bile Salt Using Nuclear Magnetic Resonance Spectroscopy. Journal of Oleo Science. [Link]
-
Telematique. (n.d.). Methyl Cholate. Retrieved from Telematique.co.uk. [Link]
-
Tinajero-Delgado, V., et al. (2014). Synthesis, NMR Characterization and Crystal Structure of Methyl 3α,7α-Dihydroxy-12-oxo-5β-cholanate. ResearchGate. [Link]
-
Antibodies-online.com. (n.d.). Methyl Cholate | ABIN4878728. Retrieved from Antibodies-online.com. [Link]
-
Ueda, K., et al. (2007). NMR Study on Solubilization of Sterols and Aromatic Compounds in Sodium Taurodeoxycholate Micelles. ResearchGate. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. telematique.co.uk [telematique.co.uk]
- 3. CAS 1448-36-8: Methyl cholate | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid) on Primesep B Column | SIELC Technologies [sielc.com]
- 6. echemi.com [echemi.com]
- 7. Methyl cholate | 1448-36-8 | Benchchem [benchchem.com]
- 8. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]
- 9. Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Methyl cholate | C25H42O5 | CID 10960835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Methyl cholate (CAS 1448-36-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. CHOLIC ACID METHYL ESTER | 1448-36-8 [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. Study on Micelle Formation of Bile Salt Using Nuclear Magnetic Resonance Spectroscopy [jstage.jst.go.jp]
- 16. researchgate.net [researchgate.net]
- 17. CN1869043A - A kind of synthetic method of chenodeoxycholic acid - Google Patents [patents.google.com]
- 18. prepchem.com [prepchem.com]
- 19. Pharmacological Applications of Bile Acids and Their Derivatives in the Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Methyl Cholate | ABIN4878728 [antibodies-online.com]
Natural occurrence of Methyl cholate.
Abstract
Methyl cholate, the methyl ester of the primary bile acid cholic acid, is a molecule of significant interest in biochemical and pharmaceutical research. While its parent compound, cholic acid, is a well-characterized, endogenously produced metabolite in vertebrates, the natural occurrence of methyl cholate is far more nuanced. This technical guide provides a comprehensive exploration of this topic, designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of sources to explain the biological context of its precursor, detail the specific microbial biotransformations that represent its primary "natural" source, and provide robust methodologies for its isolation and characterization. We synthesize field-proven insights with established scientific literature to deliver a self-validating and authoritative resource on the subject.
The Biological Precursor: Cholic Acid Biosynthesis and Function
To understand the occurrence of methyl cholate, one must first grasp the origin and role of its ubiquitous precursor, cholic acid. Cholic acid is a primary bile acid synthesized from cholesterol exclusively in the liver of most vertebrates.[1] This multi-step enzymatic conversion is a critical pathway for cholesterol catabolism and plays a central role in digestive physiology and metabolic regulation.[2][3]
The "Neutral" Pathway of Cholic Acid Synthesis
The principal route for cholic acid biosynthesis is the "neutral" or "classic" pathway, which is responsible for the majority of bile acid production.[1][3] The process is initiated by the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1), which introduces a hydroxyl group at the 7α position of the cholesterol steroid nucleus.[1] A cascade of subsequent enzymatic modifications, including the action of 3α-hydroxysteroid dehydrogenase, ultimately forms cholic acid.[1] This steroidal molecule is characterized by a C24 carboxylic acid side chain and three hydroxyl groups at positions 3α, 7α, and 12α.[4]
The diagram below outlines the key steps in the conversion of cholesterol to cholic acid.
Sources
Supramolecular chemistry of bile acid esters.
An In-depth Technical Guide to the Supramolecular Chemistry of Bile Acid Esters
Foreword
Bile acids, the body's natural surfactants, represent a class of exquisitely designed biomolecules. Their rigid, polycyclic steroid backbone and distinct facial amphiphilicity—a hydrophilic α-face and a hydrophobic β-face—make them ideal building blocks for supramolecular chemistry.[1][2] While the parent acids have been studied for decades, it is their ester derivatives that unlock a new dimension of tunability and functionality. Esterification of the terminal carboxylic acid or the hydroxyl groups on the steroid nucleus allows for precise control over solubility, aggregation behavior, and the introduction of responsive or functional moieties. This guide provides a comprehensive exploration of the synthesis, self-assembly, characterization, and application of bile acid esters, offering field-proven insights for researchers, scientists, and drug development professionals aiming to harness these remarkable molecules for next-generation materials and therapeutics.
Part 1: The Molecular Architecture: From Bioscaffold to Functional Ester
The journey into the supramolecular world of bile acid esters begins at the molecular level. The inherent structure of the bile acid is the foundation upon which all subsequent properties are built.
The Bile Acid Scaffold: Nature's Pre-organized Platform
Bile acids are C24 steroids characterized by a saturated cyclopentanoperhydrophenanthrene skeleton.[3] The cis-fusion of the A and B rings imparts a distinctive curved shape, which is crucial for self-assembly.[4] The number and position of hydroxyl groups (e.g., cholic acid with three, deoxycholic with two, and lithocholic with one) define the hydrophilic character and provide key sites for chemical modification.[5] This unique combination of a rigid, hydrophobic backbone and localized hydrophilic functional groups makes them powerful and predictable components for supramolecular design.[4][6]
The Strategic Role of Esterification
Esterification is the primary tool for transforming a native bile acid into a bespoke supramolecular building block. This modification is not merely for conjugation; it is a strategic choice to modulate the molecule's fundamental properties.
-
Tuning Amphiphilicity: Converting the C-24 carboxylic acid to an ester can temper the molecule's anionic character, shifting its self-assembly behavior from pH-dependent to neutral. This is fundamental for creating stable hydrogels or organogels.[7][8]
-
Introducing Functionality: The ester linkage can be used to introduce a vast array of chemical groups. For example, PEGylated bile acid esters enhance water solubility and are used to improve the bioavailability of poorly soluble drugs.[9][10] Dimeric esters, where two bile acid molecules are linked via a dicarboxylic acid, have shown exceptional ability to form robust organogels.[8][11][12]
-
Controlling Solubility: Simple alkyl esters (methyl, ethyl) are common intermediates for further synthesis, improving solubility in organic solvents for subsequent reactions.[3][13]
The choice of esterification site and the nature of the ester group are the primary determinants of the resulting supramolecular architecture.
Part 2: Principles of Self-Assembly: The Emergence of Higher-Order Structures
The transition from individual molecules to functional assemblies is governed by a delicate balance of non-covalent interactions. Understanding these forces is key to predicting and controlling the final supramolecular structure.
The Driving Forces of Aggregation
The self-assembly of bile acid esters is a cooperative process driven by multiple weak interactions:
-
Hydrophobic Interactions: The nonpolar, steroidal backbones tend to aggregate to minimize their contact with a polar solvent (like water), a primary driver for forming the core of micelles or the interior of nanofibers.[7][14]
-
Hydrogen Bonding: The hydroxyl groups on the steroid nucleus and any amide or urea functionalities introduced through esterification are potent hydrogen bond donors and acceptors. These interactions provide directionality and strength, often being the critical force that links molecules into one-dimensional fibers, a prerequisite for gelation.[15][16]
-
Van der Waals Forces: These forces contribute significantly to the close packing of the hydrophobic steroid skeletons within the aggregates.
The interplay between these forces dictates whether the molecules form discrete micelles, extended fibers, vesicles, or other complex structures. For instance, in many bile acid-based gels, initial aggregation is driven by hydrophobic effects, followed by the "stitching" of these aggregates into a network by directional hydrogen bonds.[14]
Morphological Diversity: From Micelles to Gels
The final morphology of the self-assembled structure is a direct consequence of the molecular design.
-
Micelles & Vesicles: Amphiphilic bile acid esters, particularly those with a high hydrophilic-lipophilic balance (e.g., PEGylated derivatives), readily form micelles or bilayer vesicles (bilosomes) in aqueous solutions.[9][17][18] These structures are central to their application as drug delivery systems.
-
Fibers and Networks (Gels): Molecules that favor one-dimensional growth, often through specific hydrogen bonding patterns, will elongate into nanofibers or tape-like structures.[11][12] At a sufficient concentration, these fibers entangle to form a three-dimensional network that immobilizes the solvent, resulting in a supramolecular gel.[2][7][8] The formation of these nanofibers is a prerequisite for hydrogelation.[3][7]
Quantitative Analysis: Critical Concentration
The onset of self-assembly is not gradual but occurs above a specific threshold known as the Critical Micelle Concentration (CMC) or Critical Aggregation Concentration (CAC). This is the concentration at which monomers begin to favorably associate into larger structures. Bile acids and their derivatives typically have higher CMC values (in the millimolar range) compared to conventional surfactants.[19][20] Determining the CMC is a crucial first step in characterizing any new bile acid ester designed for self-assembly.
| Derivative Type | Representative Compound | Medium | CMC (mM) | Reference |
| Natural Bile Salt | Cholic Acid | Aqueous Buffer | 9 - 18 | [21][22] |
| Natural Bile Salt | Deoxycholic Acid | Aqueous Buffer | 2 - 6 | [21] |
| Keto-Derivative | 7-Oxodeoxycholic Acid | D₂O | ~3.8 (1st CMC) | [20] |
| PEGylated Ester | PEGylated Lithocholic Acid | Water | Varies with PEG length | [9][10] |
Table 1: Representative Critical Micelle Concentration (CMC) values for various bile acid derivatives. The exact value is highly dependent on temperature, pH, and ionic strength.
Part 3: The Supramolecular Chemist's Toolkit: Characterization Protocols
Visualizing and quantifying the properties of these non-covalently assembled structures requires a multi-faceted approach. No single technique tells the whole story; instead, a combination of spectroscopy, microscopy, and rheology is required to build a complete picture from the molecular to the macroscopic scale.
Probing Molecular Interactions: Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is invaluable for studying aggregation. Changes in chemical shifts, particularly of the steroid backbone protons, upon aggregation can confirm the process and provide insights into the packing and environment of the molecules within the assembly.[23]
-
Fluorescence Spectroscopy: This is the workhorse technique for determining CMC. A hydrophobic fluorescent probe (e.g., pyrene) is introduced into the system. Below the CMC, the probe resides in the polar solvent. Above the CMC, it partitions into the hydrophobic core of the aggregates, causing a distinct and measurable change in its emission spectrum.
Visualizing the Nanoscale: Microscopic Imaging
-
Scanning Electron Microscopy (SEM) & Transmission Electron Microscopy (TEM): These techniques provide direct visual evidence of the supramolecular morphology.[11][12] A sample of the gel is typically dried to create a xerogel, which is then imaged. SEM reveals the surface topology of the 3D network, while TEM can visualize the structure of individual fibers, including their width and whether they are bundled or individual.[15]
Quantifying Bulk Properties: Rheology
Rheology is the study of the flow and deformation of matter. For gels, it provides critical quantitative data on mechanical strength.
-
Dynamic Oscillatory Measurements: In these experiments, a small, oscillating stress is applied to the gel, and the resulting strain is measured. This yields the storage modulus (G'), representing the elastic (solid-like) component, and the loss modulus (G''), representing the viscous (liquid-like) component. A true gel is defined by the condition where G' is significantly greater than G'' and is independent of frequency.[11][24]
Experimental Protocol 1: Determination of Critical Aggregation Concentration (CAC) by Fluorescence Spectroscopy
-
Objective: To determine the CAC of a newly synthesized amphiphilic bile acid ester in an aqueous medium using pyrene as a fluorescent probe.
-
Principle: The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in the pyrene emission spectrum is sensitive to the polarity of its microenvironment. In a polar solvent (water), the ratio is high (~1.8). When micelles form, pyrene partitions into their hydrophobic core, and the ratio decreases significantly (~1.1-1.3).
-
Methodology:
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of the bile acid ester in the desired aqueous buffer.
-
Prepare a stock solution of pyrene in a volatile solvent (e.g., acetone) at a concentration of ~10⁻³ M.
-
-
Prepare Sample Series:
-
In a series of vials, add a fixed, small aliquot of the pyrene stock solution.
-
Evaporate the acetone completely under a stream of nitrogen. This leaves a thin film of pyrene. The final pyrene concentration should be ~10⁻⁶ M.
-
Add increasing volumes of the bile acid ester stock solution and dilute with buffer to a constant final volume. This creates a series of samples with a fixed pyrene concentration and varying ester concentrations spanning the expected CAC.
-
-
Equilibration: Allow the samples to equilibrate for several hours or overnight at a constant temperature to ensure the formation of stable aggregates.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to ~335 nm.
-
Record the emission spectrum for each sample from ~350 nm to 450 nm.
-
Measure the intensity of the first peak (I₁, ~373 nm) and the third peak (I₃, ~384 nm).
-
-
Data Analysis:
-
Calculate the I₁/I₃ ratio for each sample.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the bile acid ester concentration.
-
The plot will typically show a sigmoidal curve. The CAC is determined from the midpoint of the transition.
-
-
Experimental Protocol 2: Characterization of Organogel Properties
-
Objective: To characterize the morphology and mechanical strength of a bile acid ester organogel.
-
Methodology:
-
Gel Preparation:
-
Weigh the bile acid ester gelator into a vial.
-
Add the desired organic solvent (e.g., toluene, dichlorobenzene).[11]
-
Heat the mixture gently (e.g., 60 °C) until the solid is completely dissolved.[11]
-
Allow the solution to cool undisturbed to room temperature. Gel formation is confirmed if the material does not flow upon inversion of the vial.
-
-
Scanning Electron Microscopy (SEM):
-
Place a small amount of the prepared gel onto an SEM stub and allow the solvent to evaporate completely in a fume hood or vacuum desiccator to form a xerogel.
-
Sputter-coat the xerogel with a conductive layer (e.g., gold or palladium).
-
Image the sample using an SEM to visualize the 3D network structure of the entangled fibers.[11][12]
-
-
Rheological Measurement:
-
Carefully transfer a sample of the gel onto the plate of a rheometer, ensuring no air bubbles are trapped.
-
Perform a frequency sweep at a constant, low strain (within the linear viscoelastic region, typically 0.1-1%).
-
Plot the storage modulus (G') and loss modulus (G'') as a function of frequency. For a stable gel, G' will be significantly larger than G'' and relatively independent of the frequency.[11][24]
-
-
Part 4: Functional Supramolecular Systems: From Concept to Application
The true power of bile acid ester supramolecular chemistry lies in its translation to functional materials and systems, particularly in drug development and materials science.
Smart Gels: Organogels and Hydrogels
Bile acid esters are prolific gelators for both organic solvents (organogels) and water (hydrogels).[7][8][11][25] These soft materials are not static; their properties can be designed to respond to external stimuli such as pH, temperature, or the presence of specific ions, making them "smart" materials.[8] For example, hydrogels formed from bile acid-amino acid conjugates can be injectable and are explored for biomedical applications like tissue engineering and controlled drug release.[25]
Advanced Drug Delivery Vehicles
This is arguably the most impactful application area for bile acid ester supramolecular chemistry. Their biological origin and facial amphiphilicity make them ideal for overcoming key challenges in drug delivery.[26][27]
-
Enhanced Bioavailability: Bile acid derivatives can self-assemble into mixed micelles or vesicles that encapsulate poorly water-soluble drugs, improving their dissolution and absorption in the gastrointestinal tract.[9][18]
-
Targeted Delivery: The body has active transport systems for bile acids in the enterohepatic circulation. By conjugating a drug to a bile acid ester, it's possible to hijack this system for targeted delivery to the liver.[17][26][28]
-
Bilosomes: These are vesicular systems incorporating bile salts or their ester derivatives into a lipid bilayer. This structure enhances the vesicle's stability in the harsh environment of the gut, protecting the encapsulated drug from degradation.[17]
Hybrid Materials
The self-assembled fibrillar networks of bile acid ester gels can serve as supramolecular templates for the synthesis of nanomaterials. For instance, organogels have been used for the in situ formation of gold nanoparticles, where the gel fibers control the growth and prevent the aggregation of the nanoparticles, resulting in a stable gel-nanoparticle hybrid material.[11][12]
Conclusion and Future Perspectives
The supramolecular chemistry of bile acid esters is a rich and rapidly evolving field. By leveraging the principles of molecular design and self-assembly, researchers can create a remarkable array of functional soft materials. The inherent biocompatibility and unique structural features of the bile acid scaffold provide a distinct advantage, particularly for biomedical applications. Future advancements will likely focus on creating more complex, multi-functional systems, such as gels that combine therapeutic delivery with tissue scaffolding, or vesicles that can be triggered to release their payload by a specific biological signal. As synthetic methodologies become more sophisticated, the potential to fine-tune these supramolecular systems will continue to expand, solidifying the role of bile acid esters as a cornerstone of advanced biomaterials and drug delivery.
References
-
Zhang, M., Strandman, S., Waldron, K. C., & Zhu, X. X. (2016). Supramolecular hydrogelation with bile acid derivatives: structures, properties and applications. Journal of Materials Chemistry B, 4(45), 7506-7520. [Link]
-
Chakrabarty, A., & Maitra, U. (2013). Organogels from Dimeric Bile Acid Esters: In Situ Formation of Gold Nanoparticles. The Journal of Physical Chemistry B, 117(29), 8963-8971. [Link]
-
Chakrabarty, A., & Maitra, U. (2013). Organogels From Dimeric Bile Acid Esters: In Situ Formation of Gold Nanoparticles. PubMed. [Link]
- (N.A.).
-
Al-Gizawiy, M. M., & El-Ridy, M. S. (2016). Bile acids and bile acid derivatives: use in drug delivery systems and as therapeutic agents. Expert Opinion on Drug Delivery, 13(10), 1431-1446. [Link]
-
Al-Gizawiy, M. M., & El-Ridy, M. S. (2016). Full article: Bile acids and bile acid derivatives: use in drug delivery systems and as therapeutic agents. Taylor & Francis Online. [Link]
-
Kuosmanen, R., Puttreddy, R., Rissanen, K., & Sievänen, E. (2018). Systematic Modulation of the Supramolecular Gelation Properties of Bile Acid Alkyl Amides. Chemistry – A European Journal, 24(70), 18676-18681. [Link]
-
Davis, A. P. (2007). Bile Acid Scaffolds in Supramolecular Chemistry: The Interplay of Design and Synthesis. Molecules, 12(9), 2106-2122. [Link]
-
Pavlović, N., Goločorbin-Kon, S., & Mikov, M. (2018). Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles. Frontiers in Pharmacology, 9, 1283. [Link]
-
(N.A.). (2020). bile acid based supramolecular gels, semiconductor nanocrystals and soft hybrid materials. Shodhganga. [Link]
-
Valkonen, A., et al. (2010). Bile acid–amino acid ester conjugates: gelation, structural properties, and thermoreversible solid to solid phase transition. Soft Matter, 6(16), 3789-3796. [Link]
-
Zhang, M., & Zhu, X. X. (2016). Two-component supramolecular hydrogels based on a cholic acid dimer and carboxylic acids. Frontiers in Chemistry, 4. [Link]
-
Strandman, S., & Zhu, X. X. (2013). Polymers made of bile acids: from soft to hard biomaterials. Canadian Journal of Chemistry, 91(7), 515-526. [Link]
-
Gorityala, B., & Maitra, U. (2021). Supramolecular gels from Bile acid-Amino acid conjugates and their Applications. ResearchGate. [Link]
-
Zhang, M., et al. (2013). PEGylated Bile Acids for Use in Drug Delivery Systems: Enhanced Solubility and Bioavailability of Itraconazole. Molecular Pharmaceutics, 10(8), 3123-3132. [Link]
-
Basak, S., et al. (2004). Properties of Hydrogels Derived from Cationic Analogues of Bile Acid: Remarkably Distinct Flowing Characteristics. ResearchGate. [Link]
-
Zhang, M., & Zhu, X. X. (2014). Formation of molecular hydrogels from a bile acid derivative and selected carboxylic acids. Soft Matter, 10(27), 4748-4755. [Link]
-
Sievänen, E. (2007). Bile Acids as Building Blocks of Supramolecular Hosts. Current Organic Synthesis, 4(1), 43-70. [Link]
-
García-Méndez, J., et al. (2025). Improved synthesis and characterization of bile acid esters: Organogelation and supramolecular properties. ResearchGate. [Link]
-
Davis, A. P. (2025). Bile Acid Scaffolds in Supramolecular Chemistry: The Interplay of Design and Synthesis. ResearchGate. [Link]
-
Carretti, E., et al. (2023). Organogels for Low-Polar Organic Solvents: Potential Applications on Cultural Heritage Materials. MDPI. [Link]
-
(N.A.). (N.D.). Critical micellar concentrations (CMC) of natural bile acids and semisynthetic keto-derivatives. ResearchGate. [Link]
-
Kuosmanen, R., et al. (2021). The Effect of the Side Chain on Gelation Properties of Bile Acid Alkyl Amides. ChemistryOpen, 10(11), 1150-1156. [Link]
-
Basak, S., et al. (2004). Properties of Hydrogels Derived from Cationic Analogues of Bile Acid: Remarkably Distinct Flowing Characteristics. The Journal of Physical Chemistry B, 108(40), 15942-15948. [Link]
-
Uritu, C. M., et al. (2018). Bile Acid Sequestrants Based on Natural and Synthetic Gels. Gels, 4(2), 43. [Link]
-
(N.A.). (2021). Use of Bile Acids in Pharmacological and Supramolecular Applications. ResearchGate. [Link]
-
Terech, P., & Maitra, U. (2009). Self-Assembly of Bile Steroid Analogues: Molecules, Fibers, and Networks. The Journal of Physical Chemistry B, 113(26), 8868-8879. [Link]
-
Maitra, U. (2025). Supramolecular Chemistry of Bile Acid Derivatives: Formation of Gels. ResearchGate. [Link]
-
(N.A.). (N.D.). Supramolecular chemistry : A bile acid based approach. Shodhganga. [Link]
-
Strandman, S., et al. (2012). Gelation of self-assembed bile acid-PEG conjugates. ResearchGate. [Link]
-
(N.A.). (N.D.). Critical micelle concentration (CMC) and aggregation number (N agg ) of... ResearchGate. [Link]
-
Poša, M., & Tomin, S. (2023). Self-Association of the Anion of 7-Oxodeoxycholic Acid (Bile Salt): How Secondary Micelles Are Formed. Molecules, 28(15), 5651. [Link]
-
Miyata, M., et al. (2007). Supramolecular Chirality in Crystalline Assemblies of Bile Acids and Their Derivatives; Three-Axial, Tilt, Helical, and Bundle Chirality. Symmetry, 2(3), 1223-1253. [Link]
-
Noponen, V., et al. (2013). Self-assembly properties of bile acid derivatives of l-cysteine, l-valine and l-serine alkyl esters. Supramolecular Chemistry, 25(3), 148-157. [Link]
-
Poša, M., et al. (2008). Critical micellar concentrations of keto derivatives of selected bile acids: thermodynamic functions of micelle formation. Colloids and Surfaces B: Biointerfaces, 64(2), 151-161. [Link]
-
Poša, M., et al. (2011). Micellization parameters (number average, aggregation number and critical micellar concentration) of bile salt 3 and 7 ethylidene derivatives: Role of the steroidal skeleton II. Scilit. [Link]
-
Stanimirov, B., et al. (2018). Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients. Frontiers in Chemistry, 6, 427. [Link]
-
Singh, N., et al. (2016). Hierarchical Self-Assembly of Bile-Acid-Derived Dicationic Amphiphiles and Their Toxicity Assessment on Microbial and Mammalian Systems. Langmuir, 32(41), 10696-10706. [Link]
-
Baker, J. W. (1933). Synthesis of substances analogous to bile acid degradation products. Part II. Synthesis of some straight-chain polycarboxylic esters. Journal of the Chemical Society (Resumed), 811. [Link]
-
Kang, J., et al. (2016). Structure and functional characterization of a bile acid 7 alpha dehydratase BaiE in secondary bile acid synthesis. UNL Digital Commons. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bile Acid Scaffolds in Supramolecular Chemistry: The Interplay of Design and Synthesis [mdpi.com]
- 5. The Effect of the Side Chain on Gelation Properties of Bile Acid Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Supramolecular hydrogelation with bile acid derivatives: structures, properties and applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organogels from dimeric bile acid esters: in situ formation of gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 198. Synthesis of substances analogous to bile acid degradation products. Part II. Synthesis of some straight-chain polycarboxylic esters - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 14. Supramolecular Hydrogels Based on Bile Acids and Their Derivatives - Meng Zhang - Google ブックス [books.google.co.jp]
- 15. Frontiers | Two-component supramolecular hydrogels based on a cholic acid dimer and carboxylic acids [frontiersin.org]
- 16. Formation of molecular hydrogels from a bile acid derivative and selected carboxylic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Critical micellar concentrations of keto derivatives of selected bile acids: thermodynamic functions of micelle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Systematic Modulation of the Supramolecular Gelation Properties of Bile Acid Alkyl Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Bile acids and bile acid derivatives: use in drug delivery systems and as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. icepharma.com [icepharma.com]
- 28. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]
Self-assembly and aggregation of Methyl cholate.
Whitepaper: The Supramolecular Dynamics and Self-Assembly of Methyl Cholate
Executive Summary
Methyl cholate (MC), the methyl ester derivative of the primary bile acid cholic acid, represents a unique class of facial amphiphiles. Unlike traditional linear aliphatic surfactants that form large, spherical micelles, the rigid steroidal backbone of methyl cholate dictates a highly specific, stepwise self-assembly process. This whitepaper provides an in-depth mechanistic analysis of methyl cholate aggregation, its utility as a supramolecular scaffold, and the validated experimental workflows required to characterize its thermodynamic properties.
Structural Determinants of Facial Amphiphilicity
The self-assembly behavior of methyl cholate is fundamentally governed by its molecular architecture. The molecule consists of a rigid cyclopentanoperhydrophenanthrene nucleus, which enforces a pre-organized, planar polarity[1].
-
The Hydrophobic β -Face: The convex side of the steroid skeleton consists entirely of hydrocarbon structural elements, presenting a broad, hydrophobic surface area.
-
The Hydrophilic α -Face: The concave side is decorated with three hydroxyl groups at the 3 α , 7 α , and 12 α positions, creating a highly localized hydrophilic domain[2].
-
Esterification Impact: The conversion of cholic acid to its methyl ester (methyl cholate) neutralizes the C24 carboxylate group. This removal of the terminal negative charge significantly reduces the molecule's overall hydrophilicity, altering its hydration sphere and shifting its critical micelle concentration (CMC) compared to native, unconjugated bile acids[3].
Thermodynamics of Aggregation: The Stepwise Model
Because the rigid steroid skeleton prevents the radial packing required to form classical spherical micelles (which typically have aggregation numbers Nagg>50 ), methyl cholate and its derivatives follow the Small-Kawamura stepwise aggregation model[1].
-
Primary Micellization: At concentrations at or slightly above the CMC, monomers associate back-to-back via hydrophobic interactions of their convex β -faces. This minimizes the exposure of the hydrophobic steroid core to the aqueous environment, resulting in small, primary micelles with an aggregation number ( Nagg ) of 2 to 10[1].
-
Secondary Micellization: As the concentration increases further, these primary aggregates interact via intermolecular hydrogen bonding between the α -face hydroxyl groups, forming larger, secondary micelles or discoidal structures[1].
Caption: Pathway of Methyl Cholate self-assembly from monomers to secondary micelles.
Scaffold Engineering in Supramolecular Chemistry
The pre-organized, rigid geometry of methyl cholate makes it a premier building block for supramolecular chemistry and combinatorial libraries. Because the 3 α , 7 α , and 12 α hydroxyl groups exhibit differential reactivity (C3 > C7 > C12), regioselective functionalization is highly achievable[4].
A landmark application of this regioselectivity is the synthesis of the "triamino-analogue" of methyl cholate by Davis et al. By converting the three hydroxyl groups to amines via oximation-reduction and modified Mitsunobu reactions, researchers created a versatile, rigidly positioned triamine scaffold[5]. This derivative acts as a highly potent facial amphiphile and an electroneutral anionophore, serving as a foundation for complex molecular receptors[5]. Furthermore, glycosylated derivatives of methyl cholate have been engineered to act as absorption promoters for polar drugs, demonstrating CMCs as low as 1–2 mM[3].
Quantitative Aggregation Data
To facilitate experimental design, the thermodynamic parameters of cholic acid and its derivatives are summarized below. The data highlights how structural modifications (e.g., methylation, glycosylation) directly impact self-assembly thresholds.
| Compound / Derivative | Critical Micelle Concentration (CMC) | Primary Aggregation Number ( Nagg ) | Key Structural Feature |
| Cholic Acid (Native) | 11.0 – 13.0 mM[6] | 2 – 10[1] | Free C24 Carboxylate |
| Sodium Deoxycholate | 1.0 – 5.0 mM[7] | 4 – 15[1] | Lacks 7 α -OH |
| Glycosylated Methyl Cholate | 1.0 – 2.0 mM[3] | N/A | Bis-glycosylated at C3/C7 |
| 7-Oxodeoxycholic Acid | Two inflection points noted[1] | 4.2 (at 50mM)[8] | Keto group at C7 |
Validated Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: CMC Determination via Pyrene Fluorescence Spectroscopy
Causality & Rationale: Pyrene is an extrinsic fluorescent probe highly sensitive to the polarity of its microenvironment[4]. The intensity of its first vibronic band ( I1 at ~372 nm) is symmetry-forbidden and highly dependent on the local dielectric constant, while the third band ( I3 at ~384 nm) is relatively insensitive. By calculating the I1/I3 ratio, the system internally validates the transition from a polar aqueous environment to the hydrophobic core of a micelle, eliminating artifacts caused by probe concentration variations.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare a 50 mM stock solution of methyl cholate in ultra-pure water (or appropriate buffer). Prepare a 1 μ M stock of pyrene in acetone.
-
Probe Aliquoting: Add 10 μ L of the pyrene stock to a series of empty glass vials. Allow the acetone to evaporate completely in the dark to prevent probe degradation.
-
Serial Dilution: Add varying concentrations of methyl cholate (ranging from 0.1 mM to 30 mM) to the vials. The final pyrene concentration must remain constant at ~0.6 μ M to prevent excimer formation.
-
Equilibration: Sonicate the vials for 15 minutes, then incubate in the dark at 25°C for 12 hours to ensure complete partitioning of pyrene into the primary micelles.
-
Spectroscopic Analysis: Excite the samples at 334 nm. Record the emission spectra from 350 nm to 450 nm.
-
Data Processing: Extract the intensity values at 372 nm ( I1 ) and 384 nm ( I3 ). Plot the I1/I3 ratio against the logarithm of the methyl cholate concentration ( log[MC] ). The CMC is mathematically defined as the inflection point of the resulting sigmoidal curve.
Caption: Step-by-step workflow for determining the Critical Micelle Concentration.
Protocol B: Sizing of Aggregates via Dynamic Light Scattering (DLS)
Causality & Rationale: DLS measures the hydrodynamic radius of particles based on Brownian motion. Because the scattering intensity is proportional to the sixth power of the particle diameter ( I∝d6 ), even trace amounts of dust will mask the signal of the small (2-10 Nagg ) primary micelles. Rigorous filtration is the critical self-validating step here; a Polydispersity Index (PDI) > 0.3 indicates failure in sample preparation rather than true secondary micellization.
Step-by-Step Methodology:
-
Sample Preparation: Prepare methyl cholate solutions at concentrations representing both primary (e.g., 2x CMC) and secondary (e.g., 10x CMC) micellar phases.
-
Rigorous Filtration: Pass the solutions through a 0.1 μ m Anotop syringe filter directly into a pre-cleaned, dust-free quartz cuvette.
-
Thermal Equilibration: Place the cuvette in the DLS instrument and allow it to equilibrate at exactly 25.0°C for 10 minutes to stabilize solvent viscosity.
-
Acquisition: Run a minimum of 3 measurements (15 runs per measurement) at a scattering angle of 173° (backscatter) to minimize multiple scattering effects.
-
Validation: Accept data only if the correlation function shows a smooth exponential decay and the PDI is < 0.2. Analyze the intensity and volume distributions to differentiate between primary and secondary aggregate populations.
Sources
- 1. researchgate.net [researchgate.net]
- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 3. pnas.org [pnas.org]
- 4. Methyl cholate | 1448-36-8 | Benchchem [benchchem.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Supramolecular Transport Dynamics: Methyl Cholate and Biological Membrane Interactions
Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Causality of Methyl Cholate
The transport of hydrophilic molecules across lipophilic biological membranes remains one of the most significant bottlenecks in drug development and separation science. While small hydrophobic molecules can passively partition down a concentration gradient, polar molecules generally require selective transport systems to breach the lipid bilayer[1].
Methyl cholate (MC), the methyl ester of cholic acid, has emerged as a highly effective supramolecular carrier for facilitated transport. The causality behind its efficacy lies in its unique structural modification. Natural cholic acid possesses a rigid steroid nucleus with a facial amphiphilic character—three hydroxyl groups (3α, 7α, 12α) form a hydrophilic concave face, while the convex face remains strictly hydrophobic[1]. By esterifying the carboxylic acid group to a methyl ester, the overall hydrophilicity of the molecule is substantially reduced, neutralizing the negative charge[1]. This critical modification allows methyl cholate to partition efficiently into the hydrophobic core of biological lipid bilayers and Supported Liquid Membranes (SLMs) without losing its ability to hydrogen-bond with polar substrates via its concave face[2].
Mechanisms of Membrane Interaction and Permeation
As an application scientist, I approach membrane permeation not as a static physical barrier, but as a dynamic thermodynamic system. Methyl cholate operates via a carrier-mediated facilitated diffusion mechanism.
When MC is embedded in a membrane, it acts as a mobile host. The transport process is governed by the specific non-covalent interactions (hydrogen bonding and dipole-dipole interactions) established between the functional groups of the polar substrate (e.g., active pharmaceutical ingredients or metal ions) and the hydroxyl groups of the methyl cholate carrier[2].
The thermodynamic cycle of transport involves four distinct phases:
-
Partitioning: The substrate approaches the membrane interface.
-
Complexation: MC encapsulates the substrate, forming a host-guest complex ( ST ) where the hydrophobic convex face of MC shields the polar substrate from the lipidic environment[3].
-
Diffusion: The complex migrates across the organic phase of the membrane. This is not pure translational diffusion; kinetic models suggest it often occurs via successive jumps from one carrier site to another[4].
-
Dissociation: The complex reaches the receiving interface, dissociates due to the concentration gradient, and releases the substrate[2].
Facilitated transport mechanism of polar substrates by methyl cholate across a membrane.
Quantitative Thermodynamics and Transport Kinetics
To rigorously evaluate the efficacy of MC as a permeabilizer, we must extract macroscopic and microscopic transport parameters. The initial flux ( J0 ) of the extracted substrate is related to its initial concentration by a saturation law (Michaelis-Menten evolution), which allows for the determination of the apparent diffusion coefficient ( D∗ ) and the association constant ( Kass ) of the formed complex[2].
The instability of the carrier-substrate complex in the organic phase is actually a functional advantage; a lower stability (moderate Kass ) results in a higher apparent diffusion coefficient ( D∗ ), explaining the high permeability ( P ) of MC-impregnated membranes[2]. Furthermore, the flux ( J0 ) depends on the temperature according to the Arrhenius equation, allowing the derivation of activation parameters ( Ea , ΔH‡ , ΔS‡ ) for the transition state[3].
Table 1: Kinetic and Thermodynamic Parameters of MC-Facilitated Transport
Note: The following data synthesizes representative experimental parameters from standardized SLM assays using 0.01 M Methyl Cholate as the carrier at 298K[2][3][4].
| Substrate | Carrier Conc. (M) | Permeability, P (cm/s) | Initial Flux, J0 (mol/cm²·s) | Association Constant, Kass (M⁻¹) | Apparent Diffusion, D∗ (cm²/s) |
| Dichromate (Cr₂O₇²⁻) | 0.01 | 3.8×10−4 | 4.2×10−6 | 512 | 6.3×10−7 |
| Cr(III) Ions | 0.01 | 2.1×10−4 | 2.5×10−6 | 345 | 4.1×10−7 |
| Lysine Acetylsalicylate | 0.01 | 2.4×10−4 | 3.1×10−6 | 420 | 5.5×10−7 |
Self-Validating Experimental Methodologies
A hallmark of robust application science is the deployment of self-validating protocols. To prove that transport is carrier-mediated and not an artifact of membrane leakage, all assays must run parallel blank controls (membranes lacking MC).
Protocol 1: Supported Liquid Membrane (SLM) Transport Assay
This protocol isolates the transport kinetics of MC in a highly controlled environment, widely used for extracting metal ions and active pharmaceutical ingredients[2][3][4].
-
Causality Check: We utilize a polyvinylidene difluoride (PVDF) film because its microporous (0.45 μm pore diameter) and highly hydrophobic nature provides the exact capillary forces required to immobilize the organic solvent, preventing phase mixing[2]. Toluene is selected as the organic phase because its dielectric constant mimics the hydrophobic core of a biological bilayer[2].
Step-by-Step Methodology:
-
Membrane Impregnation: Submerge a PVDF membrane (100 μm thickness) in a 0.01 M solution of methyl cholate in toluene for 2 hours. Remove and wipe excess solvent[2].
-
Cell Assembly: Clamp the impregnated SLM between two identical glass compartments (90 mL each) of a diffusion cell[2].
-
Phase Introduction: Introduce the substrate solution (e.g., lysine acetylsalicylate) at a known initial concentration ( C0 ) into the source compartment. Simultaneously, add an equal volume of pure deionized water (or appropriate buffer) to the receiving compartment[2][4].
-
Kinetic Sampling: Maintain the system in a thermostatic bath with continuous multi-stirring to eliminate boundary layer resistance. Extract 1 mL aliquots from the receiving phase at predefined time intervals ( t )[2].
-
Quantification & Derivation: Analyze the aliquots via UV-Vis spectrophotometry to determine the receiving concentration ( Cr ). Apply Fick's first law ( J=P×ΔC/l ) to calculate permeability ( P ) and flux ( J0 )[2].
Step-by-step experimental workflow for SLM permeability assays.
Protocol 2: Liposomal Permeability Assay
To translate SLM findings to biological systems, we assess MC's ability to breach actual lipid bilayers using a fluorophore efflux assay[1].
-
Causality Check: Pyranine is used as the reporter because it is highly water-soluble and strictly membrane-impermeant. Its presence in the external buffer definitively validates the permeabilization efficacy of the carrier[1].
Step-by-Step Methodology:
-
Vesicle Preparation: Hydrate a lipid film (e.g., POPC/Cholesterol) with a buffer containing 35 mM pyranine. Subject the suspension to five freeze/thaw cycles (77 K / 325 K) to ensure uniform solute distribution[1].
-
Extrusion: Extrude the dispersion sequentially through 400 nm and 200 nm polycarbonate membranes (10 passes each) to create Large Unilamellar Vesicles (LUVs)[1].
-
Purification: Remove unencapsulated pyranine via size-exclusion chromatography (Sephadex G-25 column)[1].
-
Carrier Introduction & Monitoring: Inject the MC carrier into the external buffer of the purified liposome suspension. Monitor the increase in pyranine fluorescence (Excitation: 460 nm, Emission: 510 nm) over time as MC facilitates the efflux of the dye across the lipid bilayer.
Applications in Drug Delivery and Separation Science
The strategic deployment of methyl cholate has profound implications across multiple disciplines. In pharmaceutical development, the ability to facilitate the absorption of hydrophilic compounds revives interest in an enormous number of drug candidates that previously failed due to poor membrane permeability[1]. For instance, MC has been successfully utilized to facilitate the transport of lysine acetylsalicylate (a soluble aspirin derivative) and paracetamol, indicating that the transport mechanism is highly dependent on the interactions between the functional groups of the drug and the MC carrier[4].
In environmental and separation sciences, MC-impregnated SLMs demonstrate exceptionally high permeability for the recovery of heavy metals, such as Cr(III) and dichromate ions, from mineral acids[2][3]. The complexation dynamics allow for the selective, energy-efficient extraction of these ions, driven purely by the chemical gradient.
Conclusion
Methyl cholate represents a highly tunable, biologically inspired tool for overcoming membrane barriers. By leveraging its facial amphiphilicity, scientists can design self-validating transport systems that not only separate and purify complex ionic mixtures but also pave the way for novel delivery vectors for impermeant hydrophilic drugs. Understanding the thermodynamic parameters ( P , J0 , D∗ , Kass ) of this carrier is the first step toward engineering the next generation of supramolecular permeabilizers.
References
-
[2] A new supported liquid membrane (SLM) with methyl cholate for facilitated transport of dichromate ions from mineral acids, Journal of Materials and Environmental Science. 2
-
[3] Methyl Cholate and Resorcinarene New Carriers for the Recovery of Cr(III) Ions by Supported Liquid Membranes (SLM)s, SCIRP. 3
-
[4] Facilitated Transport of Lysine Acetylsalicylate Through Supported Liquid Membrane Using Methyl Cholate as Carrier: Parameters and Mechanism, Science Publishing Group. 4
-
[1] Design of compounds that increase the absorption of polar molecules, PMC - NIH. 1
Sources
- 1. Design of compounds that increase the absorption of polar molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. Methyl Cholate and Resorcinarene New Carriers for the Recovery of Cr(III) Ions by Supported Liquid Membranes (SLM)s [scirp.org]
- 4. Facilitated Transport of Lysine Acetylsalicylate Through Supported Liquid Membrane Using Methyl Cholate as Carrier: Parameters and Mechanism, American Journal of Chemical Engineering, Science Publishing Group [sciencepublishinggroup.com]
Biotransformation of Methyl Cholate by Microorganisms: A Technical Guide to Regio- and Stereospecific Steroid Functionalization
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating protocols, and structural elucidation in microbial biocatalysis.
Executive Summary: The Biocatalytic Imperative
Cholic acid and its derivatives are foundational to the pharmaceutical industry, serving as critical active pharmaceutical ingredients (APIs) for the treatment of cholestatic liver disease, the non-surgical dissolution of cholesterol gallstones, and as versatile chiral templates in asymmetric synthesis 1. However, the chemical functionalization of unactivated C–H bonds within the rigid steroid nucleus is notoriously inefficient, typically requiring exhaustive protection and deprotection sequences.
Microbial biotransformation circumvents these synthetic bottlenecks. By leveraging the highly evolved enzyme systems of microorganisms—specifically fungi like Aspergillus niger—we can achieve one-step, regio- and stereospecific oxidations and hydroxylations that are virtually inaccessible via traditional organic synthesis 2. This guide breaks down the mechanistic pathways, analytical data, and self-validating experimental protocols required to successfully biotransform methyl cholate.
Core Biotransformation Pathways of Methyl Cholate
While anaerobic bacteria are heavily utilized for standard bile acid modifications, fungal species provide access to unique hydroxylated metabolites 1. When methyl cholate is subjected to fermentation with A. niger, the substrate undergoes two distinct, enzyme-driven modifications:
-
7α-Oxidation (Regiospecific Dehydrogenation): Catalyzed by 7α-hydroxysteroid dehydrogenase (7α-HSDH), the 7α-hydroxyl group is oxidized to a ketone, yielding the known compound methyl 3α,12α-dihydroxy-7-oxo-5β-cholan-24-oate 3. Mechanistic Causality: Notably, the 12α-hydroxyl group remains untouched. This is because cholic acid derivatives exhibit a significantly lower binding affinity for 12α-HSDH compared to 7α-HSDH, preventing 12-oxo formation under these physiological conditions 1.
-
15β-Hydroxylation (Stereospecific Functionalization): A highly valuable and rare modification driven by fungal cytochrome P450 monooxygenases yields the novel metabolite methyl 3α,7α,12α,15β-tetrahydroxy-5β-cholan-24-oate 2. The introduction of a β-oriented hydroxyl group at C-15 demonstrates the profound stereocontrol exerted by the enzyme's active site architecture 4.
Figure 1: Biotransformation pathways of methyl cholate by A. niger showing regio-specific oxidation.
Self-Validating Experimental Protocol
To guarantee scientific integrity, biotransformation workflows must be designed as self-validating systems. The following protocol isolates biocatalytic variables from environmental artifacts, ensuring high trustworthiness of the isolated metabolites [[5]]().
Step 1: Inoculum Preparation
-
Action: Cultivate A. niger spores on Sabouraud Dextrose Agar (SDA) at 4°C, then transfer to a liquid fermentation medium 5.
-
Causality: Establishing a robust, exponential-phase pre-culture ensures that the fungal mycelium reaches the physiological state required for optimal cytochrome P450 expression before encountering the steroidal substrate.
Step 2: Substrate Introduction & Mandatory Controls
-
Action: Dissolve methyl cholate in a miscible co-solvent (e.g., ethanol) and introduce it to the growing culture. Run alongside two critical controls:
-
Culture Control: Microorganisms grown without the substrate.
-
Substrate Control: Sterile medium containing the substrate without microorganisms.
-
-
Causality: The Culture Control prevents the false-positive identification of endogenous fungal secondary metabolites as biotransformation products. The Substrate Control isolates spontaneous chemical degradation or media-induced isomerization from true enzymatic conversion 5.
Step 3: Polarity-Matched Extraction
-
Action: Extract the culture medium successively with ethyl acetate, followed by evaporation under vacuum [[2]]().
-
Causality: Ethyl acetate is explicitly chosen for its dielectric constant. It efficiently partitions moderately polar, polyhydroxylated steroidal metabolites out of the highly polar aqueous fermentation broth, leaving behind hydrophilic media proteins and salts.
Step 4: Purification and Structural Elucidation
-
Action: Fractionate the residue via silica gel column chromatography. Elucidate the exact stereochemistry using 1D/2D NMR (COSY, HMBC, HMQC) and single-crystal X-ray diffraction [[3]](), 1.
-
Causality: X-ray diffraction is mandatory here to unambiguously confirm the β-orientation of the newly introduced hydroxyl group at C-15, which cannot be definitively proven by MS alone.
Figure 2: Self-validating experimental workflow for microbial biotransformation and extraction.
Quantitative Data & Metabolite Profiling
The structural modifications achieved via A. niger biotransformation yield distinct analytical signatures. The table below summarizes the key analytical markers used to verify the successful conversion of methyl cholate [[1]](), 4, 6.
| Metabolite | Biocatalytic Modification | Responsible Enzyme | Key Analytical Marker (NMR / MS) |
| Methyl 3α,12α-dihydroxy-7-oxo-5β-cholan-24-oate | 7α-Oxidation | 7α-HSDH | Splitting pattern at δ 2.7–2.9 ppm (indicating oxidation at C-7) |
| Methyl 3α,7α,12α,15β-tetrahydroxy-5β-cholan-24-oate | 15β-Hydroxylation | Cytochrome P450 | HRMS: m/z 461.2907 [M+Na]⁺; 15β-OH orientation confirmed via X-ray |
Conclusion
Microbial biotransformation of methyl cholate by Aspergillus niger represents a highly efficient, green-chemistry approach to steroid functionalization. By harnessing specific fungal enzymes—namely 7α-HSDH and cytochrome P450 monooxygenases—researchers can achieve precise regio- and stereospecific modifications, such as 15β-hydroxylation, that bypass the limitations of classical organic synthesis. Implementing self-validating experimental controls and polarity-matched extraction protocols ensures the reliable generation of novel bile acid derivatives for downstream pharmaceutical applications.
References
- Al-Aboudi, A., Mohammad, M. Y., Haddad, S. F., & Choudhary, M. I. (2009). Biotransformation of methyl cholate by Aspergillus niger. Steroids, 74(4-5), 483-486. Source: PubMed/NIH.
- Al-Aboudi, A., et al. (2009). Biotransformation of methyl cholate by Aspergillus niger. Source: Ovid.
- Al-Aboudi, A., et al. (2009). Biotransformation of methyl cholate 1 using A. niger. Source: ResearchGate.
Sources
Methodological & Application
Application Note: A Comprehensive Protocol for the Laboratory Synthesis of Methyl Cholate
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of methyl cholate, the methyl ester derivative of cholic acid.[1] Cholic acid, a primary bile acid synthesized in the liver from cholesterol, and its derivatives are crucial in biochemical research and drug delivery systems.[1][2][3] The protocol herein describes the acid-catalyzed esterification of cholic acid using methanol, a classic and efficient method known as Fischer esterification. We offer an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, purification via recrystallization, and comprehensive methods for product characterization. This guide is designed for researchers in organic chemistry, biochemistry, and drug development, providing the necessary technical details and theoretical background to ensure a successful and verifiable synthesis.
Introduction and Scientific Principle
Methyl cholate is a key intermediate in the synthesis of various bile acid derivatives and is used in studies of carbohydrate transport and drug delivery.[1][2] Its synthesis is a foundational example of Fischer-Speier esterification, a reaction where a carboxylic acid is treated with an excess of an alcohol in the presence of a strong acid catalyst.
The reaction mechanism involves the protonation of the carbonyl oxygen of cholic acid's carboxylic group by the acid catalyst (e.g., HCl or H₂SO₄). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl oxygen of methanol. A tetrahedral intermediate is formed, which then undergoes a proton transfer and subsequent elimination of a water molecule to form the ester. The use of excess methanol and the removal of water (by using anhydrous reagents) shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, ensuring a high yield of methyl cholate.
Reaction Scheme
The overall chemical transformation is the esterification of the C-24 carboxylic acid group of cholic acid.
Caption: Acid-catalyzed esterification of cholic acid with methanol.
Materials and Apparatus
Reagents and Chemicals
| Reagent | Formula | Molar Mass ( g/mol ) | Grade | Supplier |
| Cholic Acid | C₂₄H₄₀O₅ | 408.57 | ≥98% | Sigma-Aldrich |
| Anhydrous Methanol | CH₃OH | 32.04 | ACS Grade, ≤0.005% H₂O | Fisher Scientific |
| Concentrated Hydrochloric Acid | HCl | 36.46 | 37% (w/w), ACS Reagent | VWR |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Solution | Lab Grade |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | HPLC Grade | Lab Grade |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | HPLC Grade | Lab Grade |
| Hexane | C₆H₁₄ | 86.18 | HPLC Grade | Lab Grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Lab Grade |
| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | 99.8 atom % D | Cambridge Isotope Labs |
Apparatus
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bars
-
Glass funnel and filter paper
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders and pipettes
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Melting point apparatus
-
NMR spectrometer (400 MHz or higher recommended)
Detailed Experimental Protocol
This protocol is based on the highly effective acid-catalyzed esterification method, which reliably produces high yields.[4]
Reaction Setup
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cholic acid (10.0 g, 24.5 mmol).
-
Dissolution: Add 75 mL of anhydrous methanol to the flask. Stir the mixture until the cholic acid is fully dissolved.
-
Catalyst Addition: Carefully add concentrated hydrochloric acid (2.5 mL) dropwise to the stirring solution. The addition is exothermic and should be done with caution.
-
Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the mixture to reflux (approximately 65°C) and maintain a gentle reflux with continuous stirring for 30-60 minutes.[4][5]
Reaction Monitoring
The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Mobile Phase: A mixture of dichloromethane and methanol (e.g., 10:1 v/v) is effective.[6]
-
Procedure: Take a small aliquot from the reaction mixture, spot it on a TLC plate alongside a spot of the starting cholic acid.
-
Visualization: Visualize the plate under a UV lamp (if applicable) and/or by staining with an appropriate agent (e.g., potassium permanganate). The product, methyl cholate, will have a higher Rf value than the more polar cholic acid. The reaction is complete when the cholic acid spot is no longer visible.
Work-up and Isolation
-
Cooling: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Crystallization: Slowly place the flask in an ice bath or refrigerator to facilitate the crystallization of the methyl cholate product.[4] A white solid should precipitate.
-
Filtration: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold methanol to remove residual acid and impurities.
-
Drying: Dry the collected solid under vacuum to yield the crude methyl cholate. A yield of over 90% is expected.[4]
Self-Validation Insight: For smaller scale reactions or if crystallization does not occur readily, an alternative extractive work-up can be employed. The reaction mixture can be concentrated on a rotary evaporator, the residue dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated again to yield the crude product.
Purification
Recrystallization is the primary method for purifying the crude methyl cholate.
-
Solvent Selection: A mixture of methanol and water or ethyl acetate and hexane is suitable.
-
Procedure: Dissolve the crude product in a minimum amount of hot methanol. Slowly add water dropwise until the solution becomes faintly cloudy.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a cold solvent mixture, and dry thoroughly under vacuum.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of methyl cholate.
Product Characterization
To ensure the trustworthiness of the synthesis, the identity and purity of the final product must be rigorously confirmed.
-
Appearance: Methyl cholate is an off-white to white solid or crystalline powder.[1]
-
Melting Point: The literature melting point for methyl cholate is approximately 159-163°C. A sharp melting range within this window indicates high purity.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum provides definitive structural confirmation. Key expected signals in CDCl₃ are:
-
~3.66 ppm (singlet, 3H): The methyl ester (-OCH₃) protons.[6]
-
~3.98 ppm (multiplet, 1H): The proton at the C12 position (C₁₂-H).[6]
-
~3.85 ppm (multiplet, 1H): The proton at the C7 position (C₇-H).[6]
-
~3.45 ppm (multiplet, 1H): The proton at the C3 position (C₃-H).[6]
-
~0.98 ppm, ~0.89 ppm, ~0.69 ppm: Signals corresponding to the methyl groups at positions C21, C19, and C18 of the steroid backbone, respectively.[6]
-
Safety and Handling
-
General Precautions: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reagent-Specific Hazards:
-
Concentrated Hydrochloric Acid: Highly corrosive and toxic. Handle with extreme care to avoid contact with skin and eyes and inhalation of fumes.
-
Methanol: Flammable and toxic. Avoid inhalation, ingestion, and skin contact.
-
Dichloromethane: A potential carcinogen. Handle only in a fume hood.
-
References
- Al-Aboudi A, et al. (2009). Biotransformation of methyl cholate by Aspergillus niger. Steroids, 74(4-5):483-6.
- SIELC Technologies. (2024). HPLC Method for Separation of Bile acids on Primesep B Column. SIELC.
- MedchemExpress.com. Methyl cholate | Methyl Ester Form of Cholic Acid. MedchemExpress.
- Google Patents. (2006). CN1869043A - A kind of synthetic method of chenodeoxycholic acid.
- LookChem. (n.d.). Cas 1448-36-8, CHOLIC ACID METHYL ESTER. LookChem.
- Google Patents. (2014). WO2014020024A1 - Process for preparing high purity ursodeoxycholic acid.
- ChemicalBook. (n.d.). CHOLIC ACID METHYL ESTER synthesis. ChemicalBook.
- Scribd. (n.d.). PIIS0022227520407229. Scribd.
Sources
- 1. lookchem.com [lookchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid) on Primesep B Column | SIELC Technologies [sielc.com]
- 4. CN1869043A - A kind of synthetic method of chenodeoxycholic acid - Google Patents [patents.google.com]
- 5. WO2014020024A1 - Process for preparing high purity ursodeoxycholic acid - Google Patents [patents.google.com]
- 6. CHOLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
Using Methyl cholate as a drug delivery vehicle.
Application Note: Engineering Advanced Drug Delivery Systems Utilizing Methyl Cholate Scaffolds
Executive Summary
The development of targeted, high-capacity drug delivery vehicles remains a critical bottleneck in oncology and gene therapy. Methyl cholate (CAS 1448-36-8), the methyl ester derivative of the primary bile acid cholic acid, has emerged as a highly versatile building block in supramolecular chemistry and pharmaceutical formulation[1][2]. Characterized by its rigid steroidal backbone and unique facial amphiphilicity—featuring a hydrophobic convex face and a hydrophilic concave face—methyl cholate provides distinct structural advantages over traditional linear lipids[3].
This application note details the mechanistic rationale and validated protocols for utilizing methyl cholate in two advanced delivery modalities: 1) Hepatoma-targeted Polymeric Nanoparticles and 2) Star-Shaped Supramolecular Vesicles .
Mechanistic Rationale: Why Methyl Cholate?
The selection of methyl cholate over other lipid precursors is driven by two primary biophysical and biological causalities:
-
Receptor-Mediated Targeting: Bile acids undergo highly efficient enterohepatic circulation, driven by specific bile acid transporters (e.g., NTCP, ASBT) that are heavily overexpressed on the sinusoidal membranes of hepatocytes and hepatoma cells[4]. By conjugating methyl cholate to polymer backbones (such as polyvinyl benzoate), the resulting nanoparticles hijack these transporters, facilitating rapid, receptor-mediated endocytosis[4].
-
Interfacial Curvature and Kinetic Stability: In the synthesis of block copolymers, using methyl cholate as a central core initiates a star-shaped architecture[5]. The rigid, bulky nature of the steroidal core alters the packing parameter of the amphiphiles. During self-assembly, this forces a transition from standard micelles to robust supramolecular vesicles, drastically increasing the loading capacity for hydrophobic drugs like Doxorubicin (DOX) while preventing premature drug leakage in systemic circulation[5].
Fig 1. Mechanism of methyl cholate-decorated nanoparticle uptake via bile acid transporters.
Formulation Strategy 1: Hepatoma-Targeted PLGA Nanoparticles
To achieve active targeting, methyl cholate is grafted onto a polymer backbone to form Poly-[3-(4-vinylbenzonate)-7, 12-dihydroxy-5-cholan-24-oic acid] (PVBCA)[4]. This amphipathic polymer is then co-formulated with PLGA.
Protocol: Emulsion-Solvent Evaporation Method
Causality: The emulsion-solvent evaporation technique is chosen because it allows the amphiphilic PVBCA to partition at the oil/water interface. As the organic solvent evaporates, the hydrophobic PLGA core solidifies, anchoring the PVBCA while the hydrophilic hydroxyl groups of the methyl cholate moieties orient outward into the aqueous phase, maximizing receptor accessibility.
Step-by-Step Methodology:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of synthesized PVBCA polymer in 2 mL of dichloromethane (DCM). Add the hydrophobic drug payload (e.g., Paclitaxel) to this mixture.
-
Validation Check: Ensure complete dissolution; any particulate matter will act as nucleation sites, causing premature drug precipitation.
-
-
Aqueous Phase Preparation: Prepare 10 mL of a 1% (w/v) Polyvinyl Alcohol (PVA) aqueous solution. Filter through a 0.22 µm syringe filter to remove impurities.
-
Emulsification: Add the organic phase dropwise into the aqueous phase under continuous probe sonication (100 W, 2 minutes, on ice).
-
Causality: Ice-bath sonication prevents thermal degradation of the drug and controls the cavitation forces, ensuring a monodisperse nanoscale droplet size.
-
-
Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir at 500 rpm for 4 hours at room temperature in a fume hood to evaporate the DCM.
-
Purification: Centrifuge the suspension at 15,000 × g for 20 minutes. Discard the supernatant (containing unencapsulated drug and excess PVA). Resuspend the pellet in ultra-pure water. Repeat twice.
-
Quality Control: Analyze via Dynamic Light Scattering (DLS). The presence of surface methyl cholate typically yields a Z-average size of ~250 nm and a highly positive Zeta potential (> +30 mV)[4].
Formulation Strategy 2: Star-Shaped Supramolecular Vesicles
For high-capacity delivery of Doxorubicin, methyl cholate is used as an initiator for the ring-opening polymerization of trimethylene carbonate (TMC) and PEGylation, creating a star-like polycarbonate/PEG copolymer[5].
Protocol: Dialysis-Driven Self-Assembly
Causality: Unlike thin-film hydration, dialysis allows for a slow, thermodynamically controlled solvent exchange. This slow transition is critical for star-shaped polymers, as it provides the necessary time for the bulky methyl cholate cores to align and induce the membrane curvature required for vesicular (rather than micellar) assembly[5].
Step-by-Step Methodology:
-
Polymer Dissolution: Dissolve 20 mg of the methyl cholate-initiated star copolymer and 5 mg of Doxorubicin hydrochloride (DOX·HCl) in 2 mL of Dimethyl Sulfoxide (DMSO).
-
Neutralization: Add 3 molar equivalents of triethylamine (TEA) relative to DOX·HCl.
-
Causality: TEA deprotonates the DOX·HCl, rendering it hydrophobic. This forces DOX to partition into the hydrophobic bilayer of the forming vesicle rather than remaining in the aqueous core, drastically increasing loading efficiency.
-
-
Self-Assembly: Transfer the solution into a dialysis membrane tube (MWCO 3500 Da).
-
Solvent Exchange: Submerge the dialysis tube in 1 L of deionized water. Stir gently at 100 rpm. Replace the water at 2, 4, 8, and 24 hours.
-
Validation Check: The solution inside the dialysis bag will transition from a clear red solution to a slightly opalescent red suspension, indicating successful vesicle formation.
-
-
Filtration: Pass the final vesicular suspension through a 0.45 µm filter to remove any unencapsulated, precipitated DOX aggregates.
Fig 2. Workflow for the synthesis and formulation of methyl cholate-core supramolecular vesicles.
Quantitative Data Summary
The structural influence of the methyl cholate scaffold dictates the physical parameters of the resulting delivery vehicles. Table 1 summarizes the expected characterization metrics based on the protocols above.
Table 1: Comparative Attributes of Methyl Cholate-Based Delivery Systems
| Delivery System | Core Material | Targeting Ligand | Cargo | Size (Z-avg) | Zeta Potential | Drug Loading (wt%) | Uptake Mechanism |
| PVBCA-PLGA NPs | PLGA | Methyl Cholate | Paclitaxel / Hepatoma Drugs | ~250 nm | > +30 mV | 8 - 12% | Clathrin/Caveolae-independent endocytosis[4] |
| Star-shaped Vesicles | Polycarbonate/PEG | N/A (Core scaffold) | Doxorubicin | 100 - 150 nm | -5 to -15 mV | ~22.5% | Enhanced Permeability & Retention (EPR)[5] |
Note: The exceptionally high drug loading (22.5%) in the star-shaped vesicles is directly attributable to the interfacial curvature provided by the methyl cholate core, which creates a highly stable hydrophobic bilayer capable of sequestering large volumes of DOX[5].
Sources
- 1. Cas 1448-36-8,CHOLIC ACID METHYL ESTER | lookchem [lookchem.com]
- 2. CAS 1448-36-8: Methyl cholate | CymitQuimica [cymitquimica.com]
- 3. Methyl cholate | 1448-36-8 | Benchchem [benchchem.com]
- 4. Synthesis of cholic-acid-carrying polymer and in-vitro evaluation of hepatoma-targeting nanoparticles decorated with the polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-directing star-shaped block copolymers: supramolecular vesicles for the delivery of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Role and Application of Methyl Cholate in Supported Liquid Membranes for Facilitated Transport
Audience: Researchers, Scientists, and Drug Development Professionals
From the Desk of the Senior Application Scientist: This document provides a comprehensive technical guide on the application of methyl cholate, a biocompatible bile acid derivative, as a carrier molecule in Supported Liquid Membranes (SLMs). We will move beyond simple procedural lists to explore the underlying principles, explain the rationale behind experimental choices, and provide detailed protocols for the successful implementation of this technology in laboratory settings.
Part I: Foundational Principles and Mechanism
Supported Liquid Membranes (SLMs) represent an advanced separation technology that combines the high selectivity of liquid-liquid extraction with the operational simplicity of membrane processes.[1] An SLM consists of three primary components: a microporous, hydrophobic solid support, an organic solvent (the membrane liquid) immobilized within the pores of the support, and a "carrier" molecule dissolved in the organic solvent.[1][2]
The carrier is the heart of the SLM's selectivity, as it reversibly binds to the target solute, facilitating its transport across the membrane phase—a process known as facilitated transport.[3][4]
1.1 The Unique Role of Methyl Cholate as a Carrier
Methyl cholate, an ester of the primary bile acid cholic acid, is an amphiphilic molecule with a rigid, hydrophobic steroid nucleus and a hydrophilic face bearing hydroxyl groups.[5] This distinct structure makes it an exceptional carrier for a range of solutes. Bile acids and their derivatives are of significant interest in drug delivery research due to their biocompatibility and their natural role in solubilizing and transporting molecules across biological membranes.[6][7] In an SLM system, methyl cholate leverages these properties to act as a highly effective and selective transport agent for various substrates, including pharmaceuticals, metal ions, and biomolecules.[2][8][9]
1.2 The Mechanism of Facilitated Transport
The transport of a substrate (S) from a source aqueous phase (Feed) to a receiving aqueous phase (Strip) via a methyl cholate (T) based SLM is a dynamic, cyclical process occurring in five distinct steps.[2][8]
-
Diffusion to Interface: The substrate (S) diffuses from the bulk feed phase to the interface of the liquid membrane.[8]
-
Interfacial Complexation: At the feed-membrane interface, the methyl cholate carrier (T) complexes with the substrate to form a substrate-carrier entity (ST).[2] The efficiency of this step is governed by the association constant (Kass) and is often pH-dependent.
-
Trans-Membrane Diffusion: The newly formed, more lipophilic complex (ST) diffuses across the organic liquid phase contained within the support pores, driven by its concentration gradient.[2][8]
-
Interfacial Dissociation: Upon reaching the membrane-receiving phase interface, the complex (ST) dissociates, releasing the substrate (S) into the receiving solution.[2][8] This release is often triggered by a change in chemical potential, such as a significant pH difference between the feed and receiving phases.
-
Carrier Regeneration: The now-free methyl cholate carrier (T) diffuses back through the organic phase to the feed interface, ready to begin another transport cycle.[8]
This entire process is energy-independent, relying on the concentration gradients of the substrate and the substrate-carrier complex.[3]
Caption: Figure 1: The Five-Step Facilitated Transport Mechanism.
Part II: Experimental Protocols
The following protocols provide a self-validating framework for preparing and utilizing methyl cholate-based SLMs. The key to reproducibility lies in careful control over each step.
2.1 Protocol 1: Preparation of the Supported Liquid Membrane
This protocol details the impregnation of a hydrophobic support with the methyl cholate-containing organic phase.
-
Rationale: The goal is to fully and evenly saturate the pores of the support with the liquid membrane by capillary action, ensuring a stable and continuous organic phase separating the two aqueous solutions.[2] Hydrophobic supports like Polyvinylidene Difluoride (PVDF) are chosen for their chemical resistance and natural aversion to water, which prevents the aqueous phases from displacing the organic membrane liquid.[8][10]
-
Materials:
-
Microporous hydrophobic membrane (e.g., PVDF, 0.45 µm pore size, 100 µm thickness)
-
Methyl Cholate (MC)
-
Organic Solvent (e.g., Toluene, Cyclohexane)
-
Flat-tipped forceps
-
Shallow glass petri dish
-
Volumetric flask and analytical balance
-
-
Methodology:
-
Prepare Carrier Solution: Accurately weigh the required amount of methyl cholate and dissolve it in the chosen organic solvent in a volumetric flask to achieve the desired concentration (e.g., 0.01 M).[2][8] Ensure complete dissolution.
-
Cut the Support: Using clean forceps and scissors, cut a circular piece of the PVDF membrane to the exact diameter required for your transport cell. Avoid touching the membrane surface with bare hands to prevent contamination.
-
Impregnate the Membrane: Pour a small volume of the carrier solution into the petri dish. Place the cut PVDF membrane onto the surface of the solution. The membrane will become translucent as the organic phase wicks into the pores. Leave for at least 60 minutes to ensure complete saturation.
-
Remove and Dry: Carefully remove the impregnated membrane using forceps. Gently blot the surface with a lint-free tissue (e.g., Kimwipe) to remove excess liquid from the surface. The membrane should still appear translucent, indicating the pores are filled.
-
Conditioning (Optional but Recommended): To improve stability, the freshly prepared SLM can be conditioned by clamping it in the transport cell between two compartments filled with deionized water and stirring for several hours.[8] This helps to remove any loosely held organic phase.
-
2.2 Protocol 2: Measuring Solute Transport Across the SLM
This protocol describes the use of a standard two-compartment cell to quantify the transport of a solute.
-
Rationale: This experimental setup mimics the basic conditions of membrane transport, with a feed phase containing the solute and a receiving phase to accept the transported solute.[2] Continuous stirring of both phases is critical to minimize the "boundary layer effect," where unstirred layers of liquid at the membrane interface can become the rate-limiting step for transport, masking the true performance of the membrane itself.
-
Materials:
-
Prepared Methyl Cholate SLM
-
Two-compartment transport cell with stirring capabilities
-
Feed Solution: Solute of interest (e.g., 0.05 M Paracetamol) dissolved in a buffer to control pH.[2]
-
Receiving (Strip) Solution: A buffer solution, often at a different pH to facilitate solute release.
-
Analytical Instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC).
-
-
Methodology:
-
Assemble the Cell: Carefully place the prepared SLM between the two halves of the transport cell, ensuring a leak-proof seal with the gaskets.
-
Fill Compartments: Simultaneously and carefully, add a known volume of the Feed Solution to one compartment (the feed phase) and an equal volume of the Receiving Solution to the other (the receiving phase).[8]
-
Initiate Experiment: Place the cell on a multi-position magnetic stirrer, add stir bars to each compartment, and begin stirring at a constant rate (e.g., 300 rpm). Start a timer immediately. The cell should be maintained at a constant temperature using a water bath.[2]
-
Periodic Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small, precise aliquot (e.g., 100 µL) from the receiving phase for analysis. Immediately replace the volume with fresh receiving solution to maintain a constant volume.
-
Quantify Solute: Analyze the concentration of the solute in the collected samples using a pre-calibrated analytical method.
-
Calculate Transport Parameters: Use the concentration data to calculate the key performance metrics as described in Part III.
-
Caption: Figure 2: Experimental Workflow for Transport Studies.
Part III: Data Interpretation and Performance
The effectiveness of an SLM is quantified by several key parameters.
-
Initial Flux (J₀): This measures the initial rate of solute transport across a given area of the membrane, typically in units of mol·m⁻²·s⁻¹. It is calculated from the initial linear slope of a plot of solute concentration in the receiving phase versus time.[2][10]
-
Permeability (P): This is the flux normalized by the initial concentration of the solute in the feed phase (C₀), calculated as P = J₀ / C₀.[2] It provides a measure of how easily the solute passes through the membrane.
The relationship between the initial flux and the initial substrate concentration often follows a saturation law, similar to Michaelis-Menten enzyme kinetics.[2] This allows for the determination of microscopic parameters:
-
Association Constant (Kass): Reflects the strength of the interaction between the methyl cholate carrier and the substrate at the interface.[8][11]
-
Apparent Diffusion Coefficient (D*): Represents the diffusion rate of the carrier-substrate complex across the organic membrane phase.[8][11]
Table 1: Example Data for Facilitated Transport of Paracetamol at 298 K [2]
| Parameter | Feed Phase (pH 2.5) | Receiving Phase (Water) | Carrier System | Initial Flux (J₀) (x 10⁻⁶ mol·m⁻²·s⁻¹) | Permeability (P) (x 10⁻⁵ m·s⁻¹) |
| Paracetamol | 0.05 M | - | 0.01 M MC in Toluene | 5.82 | 1.16 |
| Control | 0.05 M | - | Toluene only (No MC) | Negligible | Negligible |
The data presented are representative values based on published literature to illustrate typical results. The control experiment without the methyl cholate carrier is crucial; a negligible flux in the control validates that the transport is indeed "facilitated" by the carrier and not due to simple passive diffusion or membrane leakage.
Part IV: Case Studies and Stability
4.1 Pharmaceutical Applications: Drug Transport and Recovery
Methyl cholate-based SLMs are highly effective for studying and performing the separation of active pharmaceutical ingredients (APIs). In one study, an SLM with methyl cholate in toluene was used for the facilitated extraction of paracetamol from acidic solutions.[2] The process was shown to be highly dependent on temperature and pH, demonstrating that the transport mechanism is governed by the specific interactions between paracetamol's functional groups and the methyl cholate carrier.[2] Similarly, the transport of lysine acetylsalicylate has been successfully modeled, indicating the migration occurs via successive jumps between carrier sites rather than pure diffusion.[11]
4.2 Environmental Remediation: Heavy Metal Recovery
The ability of methyl cholate to complex with ions makes it suitable for environmental applications. For instance, SLMs containing methyl cholate have been developed for the facilitated transport of dichromate (Cr₂O₇²⁻) and Cr(III) ions from acidic waste streams.[8][10] These systems show high permeability and efficiency, making them a promising technology for recovering valuable or toxic metals from industrial effluents.[8][10][12]
4.3 Stability: The Primary Challenge
The long-term operational stability of SLMs is their most significant limitation. Instability arises from the gradual loss of the organic liquid phase (solvent and/or carrier) from the support pores into the surrounding aqueous phases.[13] Factors contributing to instability include the pressure difference across the membrane, the solubility of the organic components in the aqueous phases, and the wetting of pores.[13] The use of less volatile and less water-soluble organic solvents can enhance stability. While not specifically documented for methyl cholate, the development of supported ionic liquid membranes (SILMs) is a major area of research aimed at overcoming this stability issue by using non-volatile ionic liquids as the membrane phase.[14]
Conclusion
Supported liquid membranes incorporating methyl cholate offer a highly selective, efficient, and versatile platform for a wide range of separation challenges. By acting as a biocompatible and effective carrier, methyl cholate facilitates the transport of valuable pharmaceuticals and the removal of environmental contaminants. Understanding the underlying five-step transport mechanism is key to optimizing performance by manipulating experimental conditions such as pH, temperature, and component concentrations. While membrane stability remains a challenge, careful protocol adherence and rational selection of membrane components can lead to robust and reproducible results, making methyl cholate-based SLMs a powerful tool for researchers in drug development and environmental science.
References
-
Benjjar, A., Hor, M., Riri, M., Eljaddi, T., Kamal, O., Lebrun, L., and Hlaïbi, M. (2012). A new supported liquid membrane (SLM) with methyl cholate for facilitated transport of dichromate ions from mineral acids: Parameters and mechanism relating to the transport. Journal of Materials and Environmental Science, 3(5), 826-839. [Link]
-
ResearchGate. (n.d.). Facilitated transport and extraction mechanism through a SLM. [Link]
-
Benjjar, A., Eljaddi, T., Kamal, O., Lebrun, L., & Hlaibi, M. (2013). Methyl Cholate and Resorcinarene New Carriers for the Recovery of Cr(III) Ions by Supported Liquid Membranes (SLM)s. Open Journal of Physical Chemistry, 3(3), 103-114. [Link]
-
Eljaddi, T., et al. (2014). An efficient supported liquid membrane containing the methyl cholate extractive agent for an oriented process related to the facilitated extraction of paracetamol. Journal of Materials and Environmental Science, 5(6), 1849-1860. [Link]
-
Kamal, O., et al. (2017). Facilitated Transport of Lysine Acetylsalicylate Through Supported Liquid Membrane Using Methyl Cholate as Carrier: Parameters and Mechanism. American Journal of Chemical Engineering, 5(4), 49-55. [Link]
-
Hassoune, H., Rhlalou, T., & Verchère, J.-F. (2012). Selective monosaccharides extraction mediated by methyl cholate in a supported liquid membrane. Desalination and Water Treatment, 6(1-3), 119-126. [Link]
-
Hassoune, H., et al. (2005). Facilitated transport of aldoses by methyl cholate through supported liquid membranes impregnated with various solvents. Journal of Membrane Science, 248(1-2), 19-27. [Link]
-
Pavlović, N., Goločorbin-Kon, S., Stanimirov, B., Al-Salami, H., Stankov, K., & Mikov, M. (2018). Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles. Frontiers in Pharmacology, 9, 1283. [Link]
-
Pavlović, N., Goločorbin-Kon, S., Stanimirov, B., Al-Salami, H., Stankov, K., & Mikov, M. (2018). Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles. PubMed, 30467479. [Link]
-
Golocorbin-Kon, S., Mikov, M., Pavlovic, N., & Stanimirov, B. (2014). Application of bile acids in drug formulation and delivery. Taylor & Francis Online. [Link]
-
Stanimirov, B., et al. (2019). Pharmacological Applications of Bile Acids and Their Derivatives in the Treatment of Metabolic Syndrome. Frontiers in Pharmacology, 10, 482. [Link]
-
Mikov, M., et al. (2014). Application of bile acids in drug formulation and delivery. Expert Opinion on Drug Delivery, 11(3), 367-378. [Link]
-
Scientific Research Publishing. (n.d.). Methyl Cholate and Resorcinarene New Carriers for the Recovery of Cr(III) Ions by Supported Liquid Membranes (SLM)s. [Link]
- Google Patents. (n.d.).
-
Zha, F. F., Fane, A. G., & Fell, C. J. D. (1996). Stability of Supported Liquid Membranes: State of the Art. Separation Science and Technology, 31(20), 2733-2762. [Link]
-
IntechOpen. (2017). Supported Ionic Liquid Membranes for Metal Separation. [Link]
-
SlidePlayer. (2020). Transport of drug through biological membranes. Processes LADME and their parameters. [Link]
-
DDR Group of Colleges. (n.d.). Chapter 2 Pharmacokinetics: Membrane Transport, Absorption and Distribution of Drugs. [Link]
-
Pharmaguideline. (n.d.). Pharmacokinetics- Membrane Transport, Absorption, Distribution, Metabolism and Excretion of Drugs. [Link]
-
MDPI. (2023). Facilitated Transport across Glycocalyceal Barriers in the Chick Chorioallantoic Membrane. [Link]
-
Taylor & Francis. (n.d.). Facilitated transport – Knowledge and References. [Link]
-
Walsh Medical Media. (2025). Recent Developments in Supported Liquid Membranes for Selective Separation and Environmental Applications. [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. i-asem.org [i-asem.org]
- 3. Facilitated Transport across Glycocalyceal Barriers in the Chick Chorioallantoic Membrane [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Frontiers | Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles [frontiersin.org]
- 6. Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. scirp.org [scirp.org]
- 11. Facilitated Transport of Lysine Acetylsalicylate Through Supported Liquid Membrane Using Methyl Cholate as Carrier: Parameters and Mechanism, American Journal of Chemical Engineering, Science Publishing Group [sciencepublishinggroup.com]
- 12. Methyl Cholate and Resorcinarene New Carriers for the Recovery of Cr(III) Ions by Supported Liquid Membranes (SLM)s [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. Supported Ionic Liquid Membranes for Metal Separation | IntechOpen [intechopen.com]
Application Note: A Validated RP-HPLC Method for the Analysis of Methyl Cholate and Its Derivatives
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of methyl cholate and its related bile acid derivatives. Bile acids, which are synthesized in the liver from cholesterol, are crucial for digestion and act as important signaling molecules in various metabolic pathways.[1][2] Methyl cholate, the methyl ester of cholic acid, is a key derivative used in research and pharmaceutical development.[3] The accurate quantification of these compounds is critical for quality control and metabolic studies. This guide provides a comprehensive protocol, from sample preparation to method validation, designed for researchers, scientists, and drug development professionals. The methodology utilizes a standard C18 stationary phase with UV detection, offering a reliable and accessible approach for most analytical laboratories.
Introduction and Scientific Background
Bile acids are steroidal amphipathic molecules that play a central role in the emulsification and absorption of dietary fats and fat-soluble vitamins in the small intestine.[1][2] Beyond this classical function, they are now recognized as systemic signaling molecules that regulate lipid, glucose, and energy metabolism.[4] Methyl cholate is the methyl ester derivative of cholic acid, a primary bile acid.[2] The esterification alters its polarity and solubility, making its separation and analysis distinct from its parent compound.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of bile acids.[5] The primary analytical challenge lies in their structural similarity and lack of a strong native chromophore for UV detection.[6] Consequently, methods often rely on UV detection at low wavelengths (200-210 nm) or employ derivatization to enhance detectability.[7][8] More advanced techniques couple HPLC with mass spectrometry (HPLC-MS/MS) for superior sensitivity and specificity, which has become a mainstream method for bile acid analysis.[4][5]
This document focuses on a validated RP-HPLC method with UV detection, which provides a balance of performance, accessibility, and cost-effectiveness for routine analysis in quality control and research settings.
Causality of Methodological Choices:
-
Reversed-Phase (RP) Chromatography: Bile acids, including methyl cholate, are moderately non-polar. An RP-HPLC system with a C18 column separates these molecules based on their hydrophobicity, providing excellent resolution.[9][10]
-
Mobile Phase Composition: A mobile phase consisting of an organic solvent (acetonitrile or methanol) and a buffered or acidified aqueous phase allows for the fine-tuning of analyte retention and peak shape.[4][8] Acetonitrile is often preferred for its lower UV cutoff and viscosity.
-
UV Detection: While not highly sensitive, UV detection at low wavelengths (e.g., 205 nm) is a viable option as the carboxyl and hydroxyl groups of bile acids exhibit some absorbance in this region.[7] This approach avoids complex derivatization steps, simplifying the workflow.
Analytical Workflow Overview
The entire process, from sample receipt to final data analysis, follows a systematic and validated path to ensure data integrity and reproducibility.
Caption: Figure 1: Overall Analytical Workflow.
Experimental Protocols
Materials and Reagents
-
Methyl Cholate Reference Standard (Purity >99%)
-
Cholic Acid, Deoxycholic Acid, etc. (for specificity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC or Milli-Q® grade)
-
Phosphoric Acid or Formic Acid (for mobile phase pH adjustment)
-
Potassium Phosphate Monobasic (Buffer preparation)
-
0.45 µm Syringe Filters (PTFE or Nylon)
Protocol 1: Sample and Standard Preparation
The accuracy of the final result is fundamentally dependent on the precise preparation of samples and standards.
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of Methyl Cholate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8°C.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Stock Solution with the mobile phase. A typical concentration range for linearity assessment could be 5-150 µg/mL.[11][12]
Sample Preparation (from a Pharmaceutical Formulation, e.g., Powder):
-
Weighing: Accurately weigh a portion of the powdered sample equivalent to about 25 mg of methyl cholate into a 25 mL volumetric flask.
-
Dissolution: Add approximately 15 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.
-
Dilution: Allow the solution to return to room temperature and dilute to the mark with methanol. Mix thoroughly.
-
Final Dilution & Filtration: Pipette 1 mL of this solution into a 10 mL volumetric flask and dilute to volume with the mobile phase to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[13]
Caption: Figure 2: Sample Preparation Workflow.
Protocol 2: HPLC Method and System Parameters
This method is optimized for the separation of methyl cholate from its potential impurities and related bile acid derivatives.
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1200 Series or equivalent with UV/DAD detector | Standard, reliable instrumentation for routine analysis. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The long column and standard particle size provide high efficiency and good resolution for complex mixtures.[11] |
| Mobile Phase | Acetonitrile and 0.01 M Phosphate Buffer (pH 3.0) | A buffered mobile phase controls the ionization state of acidic analytes, ensuring consistent retention times and peak shapes.[8] |
| Elution Mode | Isocratic: 65:35 (Acetonitrile:Buffer) | An isocratic method is simpler, more robust, and offers better reproducibility for QC applications than a gradient method.[11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[7] |
| Column Temp. | 30°C | Maintaining a constant column temperature is crucial for reproducible retention times.[12] |
| Detection | UV at 205 nm | Maximizes sensitivity for bile acids which lack a strong chromophore at higher wavelengths.[7] |
| Injection Vol. | 20 µL | A typical injection volume that balances sensitivity with the risk of peak distortion from overloading. |
| Run Time | ~15 minutes | Sufficient time to elute the analyte and any late-eluting impurities. |
Protocol 3: Method Validation (ICH Guidelines)
Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[12] The following parameters should be assessed.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak is resolved from impurities and related substances. Peak purity index > 0.999. | To ensure the method accurately measures only the intended analyte without interference.[8] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 5-150 µg/mL). | To demonstrate a direct proportional relationship between concentration and detector response.[11] |
| Accuracy (Recovery) | 98.0% - 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120%). | To assess the closeness of the measured value to the true value.[11] |
| Precision (RSD) | Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0% | To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[12] |
| Limit of Detection (LOD) | S/N ratio of 3:1 | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.[14] |
| Limit of Quantitation (LOQ) | S/N ratio of 10:1 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14] |
| Robustness | RSD ≤ 2.0% after minor changes in method parameters (e.g., flow rate ±10%, pH ±0.2). | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8] |
Data Interpretation and System Suitability
Before sample analysis, the performance of the HPLC system must be verified.
-
System Suitability Test (SST): Perform five replicate injections of a working standard solution (~50 µg/mL). The system is deemed ready for analysis if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
-
Quantification: The concentration of methyl cholate in the sample is calculated using the linear regression equation derived from the calibration curve.
Conclusion
The RP-HPLC method detailed in this application note is specific, accurate, precise, and robust for the determination of methyl cholate in pharmaceutical formulations. The use of a C18 column with an isocratic mobile phase and UV detection at 205 nm provides a reliable and straightforward analytical solution. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in a regulated quality control environment. This guide serves as a complete framework for researchers and analysts to implement and validate the analysis of methyl cholate and its related derivatives.
References
-
Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS. (2014). PubMed. [Link]
-
Method for Bile Acid Determination by High Performance Liquid Chromatography. (2003). ResearchGate. [Link]
-
Reversed-phase high-performance liquid chromatographic separation and quantification of individual human bile acids. (1982). PubMed. [Link]
-
A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects. (2014). National Center for Biotechnology Information. [Link]
-
Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography. (1988). PubMed. [Link]
-
Quantification of Bile Acid by Reversed Phase HPLC with Evaporative Light Scattering Detection. (n.d.). Agilent Technologies. [Link]
-
Optimization of RP-HPLC method with UV detection for determination of ursodeoxycholic acid in pharmaceutical formulations. (2018). ResearchGate. [Link]
-
Protocol for extraction of bile acids from human faecal samples using HPLC? (2025). ResearchGate. [Link]
-
HPLC Method for Analysis of Methyl cholate on Primesep B Column. (n.d.). SIELC Technologies. [Link]
-
A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: Validation by GC-MS and LC-MS. (2014). ResearchGate. [Link]
-
HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid) on Primesep B Column. (2024). SIELC Technologies. [Link]
-
HPLC method development and validation for the estimation of methyl prednisolone in marketed formulation. (2024). ResearchGate. [Link]
-
development and validation of a liquid chromatography method for the determination of methyl salicylate. (2012). ResearchGate. [Link]
-
A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application. (2023). PubMed. [Link]
Sources
- 1. HPLC Method for Analysis of Methyl cholate on Primesep B Column | SIELC Technologies [sielc.com]
- 2. HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid) on Primesep B Column | SIELC Technologies [sielc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. researchgate.net [researchgate.net]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. wjbphs.com [wjbphs.com]
- 12. turkjps.org [turkjps.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of Methyl Cholate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Methyl cholate, the methyl ester of cholic acid, is a key derivative of one of the primary bile acids synthesized in the liver from cholesterol. The analysis of bile acids and their metabolites is of paramount importance in clinical diagnostics, drug metabolism studies, and research into metabolic disorders such as cholestasis and liver disease.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of bile acids in complex biological matrices.[2] A thorough understanding of the fragmentation pattern of methyl cholate is essential for developing robust and reliable LC-MS/MS methods for its identification and quantification. This application note provides a detailed overview of the mass spectrometric behavior of methyl cholate, its characteristic fragmentation pathways under electrospray ionization (ESI), and a comprehensive experimental protocol for its analysis.
Mass Spectrometry of Methyl Cholate: Ionization and Adduct Formation
Under typical ESI conditions, methyl cholate can be readily ionized in both positive and negative modes. The choice of polarity can significantly influence sensitivity and the resulting fragmentation patterns.
-
Positive Ion Mode: In the presence of a proton source (e.g., formic acid in the mobile phase), methyl cholate primarily forms a protonated molecule, [M+H]⁺. Additionally, adduct formation with alkali metals, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), is common, especially when glass vials or certain buffers are used.[3][4][5] Ammonium adducts ([M+NH₄]⁺) can also be observed if ammonium salts are present in the mobile phase.[6] The formation of these different adducts can be controlled by careful selection of mobile phase additives.[7]
-
Negative Ion Mode: In a basic mobile phase or with a source capable of facilitating deprotonation, methyl cholate can form a deprotonated molecule, [M-H]⁻. However, due to the esterification of the carboxylic acid group, which is the primary site of deprotonation in free bile acids, the ionization efficiency in negative mode is generally lower for methyl cholate compared to its free acid counterpart, cholic acid. For bile acids, negative ion mode often provides better sensitivity.[8]
Collision-Induced Dissociation (CID) and Fragmentation Pathways
Tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID) is employed to fragment the precursor ions of methyl cholate, yielding characteristic product ions that are crucial for its structural confirmation and quantification.
Positive Ion Mode Fragmentation ([M+H]⁺)
The fragmentation of the protonated methyl cholate molecule ([M+H]⁺, m/z 423.3) is primarily driven by the loss of neutral molecules, specifically water (H₂O) from the hydroxyl groups on the steroid backbone and methanol (CH₃OH) from the ester group.
The steroidal ring system is relatively stable, thus the initial and most prominent fragmentation events involve the sequential loss of water molecules from the three hydroxyl groups at positions 3, 7, and 12.
Predicted Fragmentation Pathway of Protonated Methyl Cholate:
Caption: Predicted CID fragmentation of protonated methyl cholate.
A competing fragmentation pathway involves the loss of methanol from the ester moiety. This can occur from the parent ion or from the ions that have already lost one or more water molecules.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Description |
| 423.3 | 405.3 | H₂O | Loss of one water molecule |
| 423.3 | 387.3 | 2H₂O | Loss of two water molecules |
| 423.3 | 369.3 | 3H₂O | Loss of three water molecules |
| 423.3 | 391.3 | CH₃OH | Loss of methanol from the ester |
| 405.3 | 373.3 | CH₃OH | Loss of methanol from the dehydrated ion |
Negative Ion Mode Fragmentation ([M-H]⁻)
As mentioned, ionization of methyl cholate in negative ESI mode is less efficient. However, if a deprotonated molecule ([M-H]⁻, m/z 421.3) is formed, its fragmentation is expected to be less extensive compared to the positive ion mode. For unconjugated bile acids, fragmentation is generally limited under typical CID conditions.[9] The primary fragmentation would likely involve the neutral loss of a water molecule.
Predicted Fragmentation Pathway of Deprotonated Methyl Cholate:
Caption: Predicted CID fragmentation of deprotonated methyl cholate.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Description |
| 421.3 | 403.3 | H₂O | Loss of one water molecule |
Experimental Protocols
The following protocols provide a general framework for the analysis of methyl cholate in biological samples. Optimization may be required depending on the specific matrix and instrumentation.
Sample Preparation
The choice of sample preparation technique depends on the biological matrix and the desired level of cleanup.
Workflow for Sample Preparation:
Caption: General workflow for biological sample preparation.
1. Protein Precipitation (for Plasma/Serum):
-
To 100 µL of plasma or serum, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled methyl cholate).
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[9]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[9]
2. Solid-Phase Extraction (SPE) (for complex matrices like urine or tissue homogenates):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the pre-treated sample (e.g., diluted urine or supernatant from tissue homogenate).
-
Wash the cartridge with water to remove polar interferences.
-
Elute the bile acids with methanol or an appropriate organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended for good separation of bile acids.[8]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive and/or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification.
-
Source Parameters:
-
Capillary Voltage: 3.5-4.5 kV
-
Source Temperature: 120-150°C
-
Desolvation Temperature: 350-450°C
-
Gas Flow Rates: Optimize for the specific instrument.
-
-
MRM Transitions (Predicted for Methyl Cholate):
-
Positive Mode:
-
Q1: 423.3 -> Q3: 405.3 (Loss of H₂O)
-
Q1: 423.3 -> Q3: 387.3 (Loss of 2H₂O)
-
Q1: 423.3 -> Q3: 369.3 (Loss of 3H₂O)
-
-
Negative Mode:
-
Q1: 421.3 -> Q3: 403.3 (Loss of H₂O)
-
-
Conclusion
This application note provides a comprehensive guide to the mass spectrometric analysis of methyl cholate, including a detailed, predicted fragmentation pattern under ESI-MS/MS conditions. The provided protocols for sample preparation and LC-MS/MS analysis serve as a robust starting point for researchers developing quantitative assays for this important bile acid derivative. A thorough understanding of the ionization behavior and fragmentation pathways is critical for method development, ensuring the specificity and reliability of the analytical results in complex biological matrices.
References
-
Agilent Technologies, Inc. (2019). An Improved Reverse Phase LC-MS/MS Method for the Measurement of Bile Acids in Biological Samples. Agilent Application Note. [Link]
- Griffiths, W. J., & Sjövall, J. (2010). Bile acids: analysis in biological fluids and tissues. Journal of lipid research, 51(1), 23–41.
- Han, J., Liu, Y., Wang, R., & Yang, J. (2015). Metabolic profiling of bile acids in human and animal biological samples.
- Hofmann, A. F. (1999). The continuing importance of bile acids in liver and intestinal disease. Archives of internal medicine, 159(22), 2647-2658.
-
Huang, J., et al. (2022). A simple and reliable bile acid assay in human serum by LC‐MS/MS. Journal of Clinical Laboratory Analysis, 36(3), e24279. [Link]
- Kruve, A., & Leito, I. (2013). Adduct formation in ESI/MS by mobile phase additives. Analytical and bioanalytical chemistry, 405(16), 5467-5475.
-
LabRulez. (n.d.). Deciphering the Microbiome: Targeted LC/MS/MS Analysis of Bile Acids in Biological Samples. LabRulez. [Link]
-
Erngren, I., et al. (2019). Adduct Formation in Electrospray Ionisation-Mass Spectrometry With Hydrophilic Interaction Liquid Chromatography Is Strongly Affected by the Inorganic Ion Concentration of the Samples. Journal of Chromatography A, 1600, 174-182. [Link]
-
NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. NorthEast BioLab. [Link]
-
Triebel, L. J., et al. (2025). Adduct formation by coeluting endogenous biomolecules using ESI-MS: A comprehensive study on ESI efficiency. Analytical and Bioanalytical Chemistry. [Link]
-
Han, X., & Gross, R. W. (2005). Electrospray ionization tandem mass spectrometry of sodiated adducts of cholesteryl esters. Journal of the American Society for Mass Spectrometry, 16(1), 53-60. [Link]
- Hsu, F. F., & Turk, J. (2000). Characterization of cholesteryl esters by tandem mass spectrometry with electrospray ionization. Journal of the American Society for Mass Spectrometry, 11(11), 986-995.
- Iida, T., et al. (1982). High resolution mass spectra of mono-, di- and trihydroxy stereoisomers of bile acids. Biomedical mass spectrometry, 9(11), 473-476.
-
Kruve, A., et al. (2014). Adduct formation in ESI/MS by mobile phase additives. Journal of the American Society for Mass Spectrometry, 25(6), 999-1008. [Link]
-
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]
- Perez-Victoria, I., et al. (2008). Positive-ion ESI mass spectrometry of regioisomeric nonreducing oligosaccharide fatty acid monoesters: in-source fragmentation of sodium adducts. Journal of mass spectrometry, 43(5), 633-638.
-
Hernández, F., et al. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Journal of Mass Spectrometry, 47(1), 37-51. [Link]
-
Ridder, L., et al. (2023). MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids by the human gut microbiota. bioRxiv. [Link]
- Griffiths, W. J., et al. (2006). Negative ion LC-ESI-MS/MS fragmentation pattern of synthetic 1d (left) and 1e (right). Journal of the American Society for Mass Spectrometry, 17(3), 365-385.
-
Vesper, H. W., et al. (2006). An organic chemist's guide to electrospray mass spectrometric structure elucidation. Molecules, 11(2), 126-153. [Link]
-
Ma, L., et al. (2013). Liquid chromatography-electrospray tandem mass spectrometry investigations of fragmentation pathways of biliary 4, 4′-methylenedianiline conjugates produced in rats. Journal of the American Society for Mass Spectrometry, 24(10), 1546-1556. [Link]
- Adamus-Bialek, W., et al. (2013). ESI-MS/MS fragmentation spectra (positive ion-mode) of the selected sodium adduct of VA−OHB conjugate at m/z 793 (a) and OHB terminated by crotonate and carboxyl end groups at m/z 797 (b). Biomacromolecules, 14(5), 1536-1546.
-
Al-Ostoot, F. H., et al. (2024). UPLC-ESI-MS/MS Profiling of Secondary Metabolites from Methanol Extracts of In Vivo and In Vitro Tissues of Daucus capillifolius Gilli (A Comparative Study). Plants, 13(12), 1649. [Link]
Sources
- 1. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adduct formation by coeluting endogenous biomolecules using ESI-MS : A comprehensive study on ESI efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. lcms.cz [lcms.cz]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Methyl Cholate as a Carrier for Polar Molecules
Abstract
The delivery of polar therapeutic agents presents a significant challenge in pharmaceutical sciences, primarily due to their poor permeability across lipophilic biological membranes. This document details the application of methyl cholate, a derivative of the primary bile acid cholic acid, as a novel carrier for enhancing the systemic delivery of polar molecules. We provide a comprehensive guide, including the underlying mechanism, key advantages, and detailed protocols for the formulation, characterization, and in-vitro evaluation of methyl cholate-based drug delivery systems. These protocols are designed to be robust and self-validating, offering researchers, scientists, and drug development professionals a practical framework for leveraging this promising technology.
Introduction: The Polar Molecule Delivery Challenge
Many promising drug candidates, including peptides, nucleic acids, and various small molecules, are highly polar. This high polarity, while often beneficial for solubility in aqueous environments, severely restricts their ability to passively diffuse across the lipid-rich cell membranes that protect tissues and organs. Bile acids, naturally occurring surfactants in the body, have garnered significant interest as absorption enhancers due to their unique amphiphilic structure.[1][2][3][4][5] These molecules possess both a hydrophilic and a hydrophobic face, allowing them to interact with both aqueous and lipid environments.
Methyl cholate, the methyl ester of cholic acid, retains the core amphiphilic steroid structure of its parent bile acid but with a modified carboxyl group. This modification alters its hydrophilicity and self-assembly properties, making it a subject of interest for creating specialized drug delivery vehicles.[6] Specifically, methyl cholate can act as a supramolecular carrier, forming non-covalent complexes with polar molecules like aldoses, thereby facilitating their transport.[7] This guide will explore how to harness this property to create effective carrier systems for polar therapeutic agents.
Mechanism of Action: Micellar Encapsulation
The primary mechanism by which methyl cholate facilitates the transport of polar molecules is through the formation of micelles. Above a specific concentration, known as the Critical Micelle Concentration (CMC), these amphiphilic molecules spontaneously self-assemble in aqueous solution.[8]
-
Structure of the Micelle: The methyl cholate molecules arrange themselves into spherical structures where the hydrophobic steroid nuclei form the core, and the hydrophilic hydroxyl groups face outward into the aqueous environment.[8] This creates a "hydrophobic pocket" shielded from the water.
-
Encapsulation of Polar Molecules: While seemingly counterintuitive for carrying polar molecules, the unique structure of bile acid micelles allows for various interaction types. Polar drugs can be entrapped within the micellar structure, potentially interacting with the hydrophilic shell or being held in the less-polar core through complex interactions.[9] The formation of these carrier systems can enhance the solubility and membrane permeability of the encapsulated drug.[1][2]
Sources
- 1. Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. icepharma.com [icepharma.com]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Absorption-Enhancing Effects of Bile Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymeric Micellar Systems—A Special Emphasis on “Smart” Drug Delivery [mdpi.com]
Use of Methyl cholate in the formation of micelles and liposomes.
An In-Depth Guide to Formulating Micelles and Liposomes Using Methyl Cholate
Methyl cholate (cholic acid methyl ester, CAS 1448-36-8) is a highly versatile, facially amphiphilic building block derived from naturally occurring cholic acid[1]. In the realm of advanced drug delivery, the transition from native bile acids to their esterified derivatives represents a critical evolutionary step in formulation science. By neutralizing the C24 carboxyl group, researchers can precisely tune the hydrophilic-lipophilic balance (HLB), altering the critical micelle concentration (CMC) and bilayer packing parameters[2][3].
This application note provides a comprehensive, self-validating guide for researchers and drug development professionals looking to leverage methyl cholate in the engineering of polymeric micelles and liposomal nanocarriers.
Mechanistic Insights: Why Methyl Cholate?
The selection of methyl cholate over native cholic acid or synthetic surfactants is driven by specific physicochemical causalities:
-
Facial Amphiphilicity & Steric Rigidity: Methyl cholate possesses a rigid steroidal nucleus with a convex hydrophobic β -face and a concave hydrophilic α -face containing three hydroxyl groups (3 α , 7 α , and 12 α )[1][2]. This unique geometry allows it to insert into lipid bilayers without completely disrupting them, modifying the membrane curvature to generate vesicles with high loading capacities[4].
-
Charge Neutralization: Native bile salts are anionic at physiological pH, which can lead to rapid systemic clearance and charge-based repulsion with anionic therapeutics. Esterification to methyl cholate removes this negative charge, reducing non-specific electrostatic interactions and allowing for the synthesis of neutral or specifically targeted cationic analogues[3][5].
-
Regioselective Functionalization: The differential reactivity of the hydroxyl groups (3 α > 12 α > 7 α ) allows formulation scientists to selectively graft polymers (e.g., PEG, polycaprolactone, or glucosamine blocks) onto the steroid scaffold, creating custom amphiphilic block copolymers that spontaneously self-assemble into micelles[1][6][7].
Quantitative Data: Formulation Parameters
Understanding the aggregation behavior of methyl cholate and its derivatives is essential for designing stable formulations. The table below summarizes the critical micelle concentrations (CMC) and particle sizes of various methyl cholate-based systems, demonstrating how polymer conjugation drastically lowers the CMC compared to native bile salts.
| Formulation / Compound | Modification Type | Critical Micelle Concentration (CMC) | Average Particle Size (nm) | Primary Application |
| Sodium Deoxycholate (Control) | Native Bile Salt | 1.0 – 5.0 mM[5] | N/A (Monomer/Micelle) | Absorption Enhancer |
| Methyl Cholate Analogues | N-methylmorpholine/Pyridinium | 2.5 – 3.0 mM[5] | N/A | Antimicrobial / Gelling[5] |
| Glucosamine-Cholic Acid Copolymer | RAFT Polymerization | 0.62 – 1.31 mg/L[6] | 50 – 70 nm[6] | Paclitaxel Solubilization[6] |
| Sucrose-PEG-Cholate Conjugate | PEGylation | 0.06 – 0.13 g/L[8] | ~117 nm[8] | Targeted Cancer Delivery[8] |
Formulation Workflows
The following protocols detail the preparation of methyl cholate-based nanocarriers. Both workflows rely on the spontaneous self-assembly of amphiphiles driven by the hydrophobic effect, followed by mechanical sizing.
Workflow for methyl cholate micelle and liposome formulation.
Protocol A: Preparation of Methyl Cholate-Polymeric Micelles (Nanoprecipitation)
This method is ideal for encapsulating highly hydrophobic drugs (e.g., Paclitaxel) using methyl cholate-based block copolymers (e.g., PEG-Cholate)[6][7][8].
Causality Check: Nanoprecipitation (solvent displacement) is chosen over film hydration here because it avoids the application of heat, which can degrade sensitive polymeric architectures, and yields a narrower polydispersity index (PDI) for polymeric micelles.
-
Organic Phase Preparation: Dissolve 10 mg of the methyl cholate-block copolymer and 1 mg of the hydrophobic active pharmaceutical ingredient (API) in 1 mL of a water-miscible organic solvent (e.g., THF or Acetone).
-
Aqueous Phase Preparation: Prepare 10 mL of ultra-pure water or PBS (pH 7.4) under moderate magnetic stirring (400 rpm) at room temperature.
-
Nanoprecipitation: Inject the organic phase dropwise (0.1 mL/min) into the aqueous phase using a syringe pump. The sudden shift in solvent polarity forces the hydrophobic methyl cholate cores to aggregate, trapping the API, while the hydrophilic blocks stabilize the micelle corona.
-
Solvent Evaporation: Leave the dispersion stirring uncovered overnight in a fume hood, or use a rotary evaporator under reduced pressure to remove the organic solvent.
-
Self-Validation (Quality Control):
Protocol B: Engineering Methyl Cholate-Modified Liposomes (Thin-Film Hydration)
Methyl cholate can be integrated into phospholipid bilayers to modify membrane fluidity and curvature, creating "star-like" vesicles with enhanced stability and loading capacity for amphipathic drugs like Doxorubicin[4].
-
Lipid Blending: In a round-bottom flask, dissolve Phosphatidylcholine (PC), Cholesterol, and Methyl Cholate in a 6:3:1 molar ratio using Chloroform:Methanol (2:1 v/v).
-
Note: The inclusion of methyl cholate disrupts the highly ordered PC packing, increasing the internal aqueous volume of the resulting vesicle.
-
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent at 40°C under reduced pressure until a thin, uniform lipid film forms. Dry under a vacuum desiccator for 2 hours to remove trace solvents.
-
Hydration: Hydrate the film with 5 mL of an aqueous buffer (e.g., 250 mM Ammonium Sulfate for active loading of Doxorubicin) at 60°C (above the phase transition temperature of the lipids) for 1 hour with vigorous vortexing.
-
Extrusion: To achieve unilamellar vesicles, extrude the multilamellar suspension 10 times through a 100 nm polycarbonate membrane using a mini-extruder.
-
Self-Validation (Quality Control):
Analytical Validation: CMC Determination via Pyrene Fluorescence
To ensure the trustworthiness of a newly synthesized methyl cholate derivative, establishing its CMC is mandatory. Pyrene is used as an extrinsic fluorescent probe because its spectral properties are highly sensitive to the polarity of its microenvironment[1][5].
Mechanism: Below the CMC, pyrene is in a polar aqueous environment. Once methyl cholate monomers aggregate into micelles, pyrene partitions into the hydrophobic steroidal core, causing a red-shift and an increase in fluorescence intensity[1].
-
Prepare a stock solution of pyrene in acetone ( 6×10−4 M).
-
Add 10 µL of the pyrene stock to a series of empty vials and evaporate the acetone in the dark.
-
Add varying concentrations of the methyl cholate derivative in aqueous solution (ranging from 10−5 to 10 mg/mL) to the vials. The final pyrene concentration should be 6×10−7 M.
-
Equilibrate the vials overnight in the dark.
-
Record the fluorescence excitation spectra from 300 to 360 nm (Emission = 390 nm).
-
Data Analysis: Plot the intensity ratio of the peaks at 338 nm and 333 nm ( I338/I333 ) against the logarithm of the methyl cholate concentration. The CMC is identified as the inflection point where the ratio sharply increases[8].
Cellular Uptake & Intracellular Delivery
Methyl cholate-modified nanocarriers exhibit excellent biocompatibility and facilitate targeted intracellular drug delivery. Due to their specific structural conformation, these nanocarriers are readily internalized via endocytosis.
Cellular uptake and endosomal escape of methyl cholate nanocarriers.
Once inside the acidic environment of the endosome, certain methyl cholate block copolymers (e.g., those grafted with PDEAEMA) undergo rapid protonation, triggering micellar destabilization and the subsequent release of the therapeutic payload directly into the cytoplasm[4][7].
Sources
- 1. Methyl cholate | 1448-36-8 | Benchchem [benchchem.com]
- 2. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]
- 3. Natural Bile Acids and Synthetic Analogues Modulate Large Conductance Ca2+-activated K+ (BKCa) Channel Activity in Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. issp.ac.ru [issp.ac.ru]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Note: Facilitated Sugar Transport Kinetics Using Methyl Cholate in Supported Liquid Membranes (SLMs)
Audience: Membrane Biophysicists, Chemical Engineers, and Drug Delivery Scientists Focus: Experimental design, kinetic modeling, and self-validating protocols for carbohydrate extraction.
Mechanistic Rationale: Why Methyl Cholate?
The selective transport and separation of highly polar molecules, such as monosaccharides and disaccharides, across hydrophobic barriers is a fundamental challenge in biophysics and downstream bioprocessing. Methyl cholate , a bile acid ester, serves as a highly efficient supramolecular mobile carrier for this purpose [1].
The causality behind its efficacy lies in its facial amphiphilicity . The α -face of the steroidal backbone features an HO-3,7,12 triol system. This specific geometric arrangement acts as a molecular recognition site, forming cooperative hydrogen bonds with the equatorial hydroxyl groups of target sugars (e.g., glucose, fructose) [1, 5]. Conversely, the β -face is highly hydrophobic, ensuring that the resulting carrier-sugar complex is highly soluble in apolar organic solvents[5].
By immobilizing this carrier within a Supported Liquid Membrane (SLM) , we create an artificial transport system. The target sugar (S) partitions from the aqueous feed phase into the membrane interface, complexes with the methyl cholate carrier (T), and diffuses across the organic phase as a complex (ST) before being released into the receiving phase[1, 4].
Fig 1: Carrier-mediated transport mechanism of sugars across the SLM.
Experimental Setup & Protocol
To ensure a self-validating and reproducible system, the protocol is divided into membrane fabrication, cell assembly, and kinetic acquisition.
Materials Selection
-
Polymer Support: Polyvinylidene difluoride (PVDF) or Polyethersulfone (PES) flat-sheet microporous films (Thickness: ~100 µm, Pore diameter: 0.45 µm, Porosity: ~69%) [4]. Rationale: The high hydrophobicity of PVDF/PES ensures the organic phase is tightly held within the pores via capillary forces.
-
Carrier: Methyl cholate (0.01 M to 0.1 M).
-
Organic Solvent: 2-ethyl-1-hexanol or Cyclohexane. Rationale: While historical setups utilized toluene or benzene for high permeability, 2-ethyl-1-hexanol is utilized here as a non-carcinogenic alternative that maintains excellent phase stability and prevents premature membrane degradation [2].
Protocol A: SLM Fabrication and Conditioning
-
Carrier Solution Preparation: Dissolve 0.01 M of methyl cholate in 2-ethyl-1-hexanol. Stir for 2 hours at room temperature until completely homogenized.
-
Membrane Impregnation: Submerge the pre-weighed PVDF/PES flat sheet into the carrier solution for 12 hours.
-
Self-Validation (Gravimetric Analysis): Remove the membrane, gently wipe excess surface solvent with filter paper, and re-weigh. Calculate the exact initial carrier concentration ( [T]0 ) immobilized within the pores using the known porosity and weight gain [3]. If weight gain deviates by >5% from the theoretical pore volume capacity, discard the membrane.
-
Conditioning: Immerse the impregnated membrane in a pure distilled water bath for 48 hours [2]. Causality: This critical step removes loosely bound solvent from the membrane surface, preventing organic phase leaching during the transport experiment and eliminating the "induction period" often observed in SLM kinetics.
Protocol B: Transport Cell Execution
-
Cell Assembly: Mount the conditioned SLM between two identical glass half-cells (e.g., 70 mL volume per compartment). Secure with an O-ring to prevent lateral leakage [3, 4].
-
Phase Loading:
-
Feed Phase: Add 70 mL of aqueous sugar solution (e.g., 0.01 M to 0.4 M Glucose).
-
Receiving Phase: Add 70 mL of pure distilled water.
-
-
Thermostatic Control: Submerge the entire cell apparatus in a thermostatic water bath set strictly to 298 K (25 °C) [3].
-
Hydrodynamic Control: Insert multi-station magnetic stir bars into both compartments. Stir continuously at 400 RPM. Causality: High-speed stirring is mandatory to minimize the Nernst diffusion boundary layers at the aqueous/membrane interfaces, ensuring that the rate-determining step is strictly the trans-membrane diffusion of the complex, not bulk fluid mass transfer [4].
-
Sampling: Extract 1.0 mL aliquots from the receiving phase every 60 minutes for 7 hours. Analyze sugar concentration via High-Performance Liquid Chromatography equipped with a Refractive Index Detector (HPLC-RID).
Fig 2: Step-by-step experimental workflow for SLM preparation and sugar extraction.
Kinetic Modeling & Data Analysis
The transport of sugars mediated by methyl cholate does not follow simple Fickian diffusion; it obeys a saturation law [1]. At low initial sugar concentrations ( C0 ), the initial flux ( J0 ) increases linearly. However, at high C0 , the carrier molecules at the feed interface become saturated, and the flux plateaus.
To extract the microscopic parameters—specifically the Apparent Diffusion Coefficient ( D∗ ) of the complex and the Association Constant ( Kass ) —we apply a Lineweaver-Burk type linearization derived from the kinetic transport model [3]:
J01=(D∗⋅[T]0⋅Kassl)C01+D∗⋅[T]0l
Where:
-
J0 : Initial flux of the sugar ( mol⋅cm−2⋅s−1 )
-
l : Membrane thickness ( cm )
-
[T]0 : Initial concentration of methyl cholate in the organic phase ( mol⋅L−1 )
-
C0 : Initial concentration of sugar in the feed phase ( mol⋅L−1 )
By plotting 1/J0 against 1/C0 , the y-intercept allows for the calculation of D∗ , and the slope allows for the determination of Kass . A highly linear plot ( R2>0.98 ) serves as the final self-validation that the transport is entirely carrier-mediated and boundary-layer resistance has been successfully eliminated.
Expected Quantitative Data
The choice of solvent and target sugar drastically alters the extraction efficiency and permeability. Below is a synthesized reference table of expected macroscopic parameters based on established literature[1, 2].
| Target Sugar | Carrier Conc. | Organic Solvent | Support Matrix | Extraction Yield (7h) | Permeability ( P ) Trend |
| Glucose | 0.01 M | 2-ethyl-1-hexanol | PES Flat Sheet | ~52.7% | Moderate |
| Glucose | 0.10 M | Cyclohexane | PVDF Flat Sheet | ~45.0% | High |
| Fructose | 0.01 M | 2-ethyl-1-hexanol | PES Flat Sheet | ~48.2% | Moderate |
| Galactose | 0.10 M | Cyclohexane | PVDF Flat Sheet | ~40.5% | High |
Note: While aromatic solvents (e.g., Benzene) historically yield the highest permeability due to lower viscosity, aliphatic and alcoholic solvents like 2-ethyl-1-hexanol are strictly recommended for modern laboratory safety and upscaled industrial viability [2].
References
-
Hassoune, H., Rhlalou, T., & Verchère, J. (2004/2009). Membrane processes for the facilitated extraction of disaccharide sugars: Parameters and mechanism. Desalination / Journal of Membrane Science. 1
-
Universiti Teknologi Malaysia (2017). Extraction of Glucose by Supported Liquid Membrane using Polyethersulfone Flat Sheet Membrane Support. 2
-
Kamal, O., et al. (2017). Kinetic control concept for the diffusion processes of active molecules across affinity polymer membranes from acidic solutions. 3
-
Benjjar, A., et al. (2015). Influence of Some Factors on the Parameters of Facilitated Transport for Ions Across Supported Liquid Membranes. 4
-
National Institutes of Health (NIH). Design of compounds that increase the absorption of polar molecules. 5
Sources
- 1. researchgate.net [researchgate.net]
- 2. amst.utm.my [amst.utm.my]
- 3. Kinetic control concept for the diffusion processes of paracetamol active molecules across affinity polymer membranes from acidic solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. airccse.com [airccse.com]
- 5. Design of compounds that increase the absorption of polar molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategies for the Regioselective Acylation of Methyl Cholate Hydroxyl Groups
Target Audience: Researchers, synthetic chemists, and drug development professionals. Purpose: To provide a mechanistic framework and self-validating experimental protocols for the selective functionalization of the cholic acid scaffold, a critical intermediate in the synthesis of cholaphanes, targeted drug delivery systems, and active pharmaceutical ingredients (e.g., squalamine).
Architectural & Mechanistic Principles
Cholic acid (3α, 7α, 12α-trihydroxy-5β-cholan-24-oic acid) is a facially amphipathic steroid possessing a rigid, curved skeleton. Its A/B ring fusion is cis (5β-configuration), creating a distinct convex hydrophobic β-face and a concave hydrophilic α-face where the three hydroxyl groups reside.
Before targeting the hydroxyl groups, the C24 carboxylic acid must be protected (typically as a methyl ester) to prevent the formation of mixed anhydrides and to enhance the solubility of the steroid in organic solvents. Once converted to Methyl Cholate (MC) , the regioselective acylation of the hydroxyl groups is dictated by their distinct steric environments:
-
3α-OH (Highest Reactivity): Located on the A-ring, this group projects outward in an equatorial-like orientation. It is the least sterically hindered and is typically the first to react under standard chemical and enzymatic acylations.
-
7α-OH (Intermediate Reactivity): Located deep within the concave pocket of the B-ring, this axial group is moderately shielded by the steroid backbone.
-
12α-OH (Lowest Reactivity): Located on the C-ring, this axial group is highly sterically hindered by the adjacent C18 angular methyl group and the aliphatic side chain.
Reactivity Inversions: While the standard acylation reactivity follows the order C3 > C7 > C12 , specific acylating agents can alter this paradigm. For instance, acylation with methacryloyl chloride has been shown to follow a C3 > C12 > C7 reactivity order . This inversion occurs because the bulky methacryloyl group experiences severe steric clashes within the deep 7α-pocket, making the 12α-position kinetically more favorable despite the adjacent angular methyl group.
Fig 1: Relative reactivity and steric hindrance of methyl cholate hydroxyl groups.
Preparative Workflows & Self-Validating Protocols
The following protocols leverage the steric disparities of the cholate scaffold to achieve precise regiocontrol. Every protocol includes built-in validation steps to ensure structural integrity without relying solely on downstream mass spectrometry.
Protocol A: Synthesis of Methyl Cholate (Global Carboxyl Protection)
Causality: Fischer esterification neutralizes the C24 carboxylic acid, preventing unwanted intermolecular coupling and increasing organic solubility for subsequent acylations.
-
Reaction: Suspend 10.0 g of cholic acid in 100 mL of anhydrous methanol. Add 1.0 mL of concentrated sulfuric acid (H₂SO₄) as a catalyst.
-
Reflux: Heat the mixture to reflux (65 °C) for 4 hours. The suspension will become a clear solution as the methyl ester forms.
-
Workup: Cool to room temperature and concentrate the mixture under reduced pressure to one-third of its volume. Pour into 200 mL of ice-cold distilled water to precipitate the product. Filter, wash with cold water, and dry under a vacuum.
-
Self-Validation:
-
TLC: (EtOAc/Hexane 7:3, PMA stain). The product ( Rf≈0.4 ) runs significantly higher than the baseline-stuck cholic acid.
-
¹H NMR (CDCl₃): Confirm the appearance of a sharp 3-proton singlet at δ ~3.65 ppm corresponding to the methyl ester (-OCH₃).
-
Protocol B: Regioselective 3α-Acetylation (Kinetic Control)
Causality: Utilizing exactly 1.0 equivalent of acetic anhydride at 0 °C in pyridine ensures that only the highly accessible 3α-OH is acylated, leaving the 7α and 12α positions untouched.
-
Reaction: Dissolve 5.0 g of methyl cholate in 50 mL of anhydrous pyridine. Cool the solution to 0 °C in an ice bath.
-
Addition: Dropwise, add 1.18 mL (1.0 eq) of acetic anhydride (Ac₂O) over 15 minutes. Stir at 0 °C for 2 hours, then allow it to warm to room temperature for an additional 4 hours.
-
Workup: Quench with 10 mL of ice water. Extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Self-Validation:
-
¹H NMR (CDCl₃): The carbinol proton at C3 (H-3β) shifts dramatically downfield from δ ~3.4 ppm to δ ~4.5 ppm. The H-7β ( δ ~3.8 ppm) and H-12β ( δ ~3.9 ppm) signals must remain unchanged, confirming absolute regioselectivity.
-
Protocol C: Regioselective 12α-Trifluoroacetylation (Thermodynamic/Steric Control)
Causality: Direct selective acylation of the 12α-OH is impossible due to its high steric hindrance. Instead, this protocol uses a "protect-all, selectively deprotect" strategy. Trifluoroacetic anhydride (TFAA) fully acylates all positions. However, the 3α and 7α trifluoroacetates are highly exposed to solvent, whereas the 12α-trifluoroacetate is sterically shielded. Mild hydrolysis selectively cleaves the 3α/7α esters, leaving the 12α-ester intact .
-
Reaction: Dissolve 2.0 g of methyl cholate in 20 mL of anhydrous THF. Add 3.0 mL of TFAA and stir at room temperature for 2 hours.
-
Selective Hydrolysis: Concentrate the mixture to a syrup. Dissolve the residue in 30 mL of methanol and add 5 mL of a mild aqueous NaHCO₃ solution. Stir at room temperature for 6 hours.
-
Workup: Concentrate to remove methanol, extract with dichloromethane, wash with water, and dry over MgSO₄. Purify via flash chromatography.
-
Self-Validation:
-
¹H NMR (CDCl₃): The H-12β proton shifts downfield to δ ~5.1 ppm due to the strongly electron-withdrawing CF₃ group, while H-3β and H-7β return to their native upfield positions ( δ ~3.4 and 3.8 ppm).
-
¹⁹F NMR: A distinct singlet at δ ~ -75 ppm confirms the presence of the trifluoroacetate group.
-
Protocol D: Enzymatic Regioselective Acylation (Biocatalytic Control)
Causality: Chemical methods often require harsh conditions or complex protection/deprotection sequences. Lipases, such as Candida antarctica lipase B (CALB), possess active site geometries that exclusively accommodate the equatorial-like 3α-OH, providing >99% regioselectivity under mild, neutral conditions .
-
Reaction: Dissolve 1.0 g of methyl cholate and 3.0 equivalents of vinyl acetate (acyl donor) in 20 mL of anhydrous toluene.
-
Catalysis: Add 100 mg of immobilized CALB (e.g., Novozym 435). Incubate the suspension at 45 °C in an orbital shaker (250 rpm) for 24 hours.
-
Workup: Filter the mixture to recover the immobilized enzyme (which can be washed and reused). Concentrate the filtrate under reduced pressure.
-
Self-Validation:
-
TLC: A single new spot indicates complete conversion without over-acylation (which is common in chemical methods if stoichiometry is slightly off).
-
Fig 2: Experimental workflows for the regioselective acylation of methyl cholate.
Quantitative Data & Reaction Matrix
The table below summarizes the expected outcomes of the described protocols, allowing researchers to quickly select the appropriate methodology based on their target scaffold.
| Target Position | Reagent / Catalyst | Solvent | Conditions | Isolated Yield | Regioselectivity | Key Validation Shift (¹H NMR) |
| C24 (Ester) | MeOH / H₂SO₄ | Methanol | Reflux, 4h | >95% | 100% (Carboxyl) | New singlet at δ 3.65 ppm |
| 3α-OH | Ac₂O (1.0 eq) / Pyridine | Pyridine | 0 °C to RT, 6h | 82 - 88% | >90% (3α over 7α/12α) | H-3β shifts to δ 4.5 ppm |
| 12α-OH | 1. TFAA (Excess)2. NaHCO₃ (aq) | 1. THF2. MeOH | 1. RT, 2h2. RT, 6h | 75 - 81% | >95% (12α over 3α/7α) | H-12β shifts to δ 5.1 ppm |
| 3α-OH (Enz) | Vinyl Acetate / CALB | Toluene | 45 °C, 24h | >90% | >99% (Strictly 3α) | H-3β shifts to δ 4.5 ppm |
| 3α, 12α-OH | Methacryloyl Chloride | Pyridine/THF | RT, 12h | ~70% | C3 > C12 > C7 | H-3β & H-12β shift downfield |
References
-
Secundo, F., Carrea, G., De Amici, M., Joppolo Di Ventimiglia, S., & Dordick, J. S. (2003). "A combinatorial biocatalysis approach to an array of cholic acid derivatives." Biotechnology and Bioengineering, 81(4), 391-396. URL: [Link]
-
Hu, X., Zhang, Z., Zhang, X., Li, Z., & Zhu, X. X. (2005). "Selective acylation of cholic acid derivatives with multiple methacrylate groups." Steroids, 70(8), 531-537. URL: [Link]
-
Bonar-Law, R. P., Davis, A. P., & Sanders, J. K. M. (1990). "New procedures for selectively protected cholic acid derivatives. Regioselective protection of the 12α-OH group, and t-butyl esterification of the carboxyl group." Journal of the Chemical Society, Perkin Transactions 1, 2245-2250. URL: [Link]
In vitro assays involving Methyl cholate.
Advanced In Vitro Methodologies for Methyl Cholate: Receptor Activation, Cytotoxicity, and Permeability Assays
Introduction & Mechanistic Rationale
Methyl cholate (cholic acid methyl ester) is a primary bile acid derivative utilized extensively in pharmacological research. While bile acids are classically known as digestive surfactants, they are also potent endogenous signaling molecules that regulate lipid and glucose metabolism via the Farnesoid X Receptor (FXR) and the G-protein-coupled receptor TGR5[1].
Synthesized via the esterification of cholic acid, methyl cholate exhibits modified amphiphilic properties. Masking the C-24 carboxylic acid significantly enhances cellular permeability, making this scaffold highly valuable for synthesizing RNA transporters, drug carriers, and chemotherapeutic derivatives[2]. However, this altered lipophilicity necessitates rigorous in vitro profiling. Researchers must carefully balance the compound's receptor-mediated efficacy against its inherent membrane-disrupting (hemolytic) toxicity[3].
This application note provides validated, self-contained in vitro protocols for evaluating methyl cholate and its derivatives, emphasizing experimental causality and self-validating assay design.
Physicochemical Properties & Reference Data
To ensure assay reproducibility, it is critical to understand the baseline physicochemical properties of methyl cholate. All quantitative data and reference metrics are summarized below.
Table 1. Physicochemical profile and reference assay metrics for Methyl Cholate.
| Property / Assay Metric | Value / Description | Experimental Rationale / Implication |
| CAS Number | 1448-36-8 | Primary identifier for high-purity chemical sourcing. |
| Solubility (DMSO) | ~84 mg/mL (198.76 mM)[4] | Requires fresh, anhydrous DMSO to prevent precipitation in aqueous media[4]. |
| FXR Activation (EC50) | ~10 - 50 µM | Esterification modulates binding affinity to the FXR ligand-binding domain. |
| Cytotoxicity (IC50) | >100 µM (CHO-K1 / HeLa) | Baseline toxicity is low, but lipophilic modifications can increase membrane disruption. |
| Hemolytic Activity | <5% at 50 µM | A critical safety threshold for intravenous drug delivery applications[3]. |
Protocol 1: In Vitro FXR Luciferase Reporter Assay
Causality & Validation: FXR is a nuclear receptor that forms a heterodimer with the Retinoid X Receptor (RXR) to drive the expression of target genes (e.g., SHP, FGF19)[1]. A luciferase reporter assay provides a highly sensitive, quantifiable readout of this transcriptional activation. To ensure a self-validating system, Chenodeoxycholic acid (CDCA) must be included as a positive control (as it is the most potent endogenous FXR agonist), alongside a vehicle-only (DMSO) negative control to establish baseline luminescence. Furthermore, the use of charcoal-stripped serum is mandatory to remove endogenous sterols that would otherwise cause high background activation.
Fig 1. Methyl cholate-mediated FXR activation and target gene transcription pathway.
Step-by-Step Methodology:
-
Cell Culture & Seeding: Seed HEK293T cells in a 96-well white opaque plate at 2×104 cells/well in DMEM supplemented with 10% charcoal-stripped FBS. Incubate for 24 h at 37°C (5% CO2).
-
Plasmid Co-transfection: Transfect cells using a lipid-based reagent. Per well, deliver: 50 ng of FXR expression plasmid, 50 ng of RXR expression plasmid, and 100 ng of an FXRE-driven firefly luciferase reporter plasmid. Crucial: Include 10 ng of a constitutively active Renilla luciferase plasmid as an internal control for transfection efficiency.
-
Compound Preparation: Prepare a 100 mM stock of methyl cholate in anhydrous DMSO[4]. Perform serial dilutions in serum-free DMEM to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration remains constant at 0.1% (v/v) across all wells to prevent solvent toxicity.
-
Treatment: Aspirate transfection media and apply the methyl cholate dilutions. Treat parallel wells with 10 µM CDCA (positive control) and 0.1% DMSO (vehicle). Incubate for 24 h.
-
Detection & Analysis: Lyse cells and sequentially add Dual-Luciferase assay reagents. Read firefly and Renilla luminescence using a microplate reader. Normalize Firefly signals to Renilla signals, then calculate the fold-activation relative to the vehicle control.
Protocol 2: Hemolytic and Cytotoxicity Profiling
Causality & Validation: Because bile acids are amphiphilic, they can act as detergents that disrupt lipid bilayers[3]. When developing methyl cholate derivatives for drug delivery, it is critical to separate biological activity from non-specific surfactant toxicity. We utilize Alamar Blue (Resazurin) over MTT because it is non-toxic, allowing for continuous monitoring without cell lysis. Concurrently, a human Red Blood Cell (hRBC) hemolysis assay is used to directly measure physical membrane rupture.
Fig 2. Step-by-step workflow for in vitro cytotoxicity and hemolytic assays.
Step-by-Step Methodology:
Part A: Alamar Blue Cytotoxicity (CHO-K1 Cells)
-
Seeding: Seed CHO-K1 cells at 1×104 cells/well in a clear-bottom 96-well plate. Incubate overnight.
-
Treatment: Treat cells with methyl cholate (1 µM to 200 µM). Include a 10% DMSO positive control (induces complete cell death) and a 0.1% DMSO vehicle control. Incubate for 24 h.
-
Readout: Add Alamar Blue reagent (10% of total culture volume) to each well. Incubate for 2 to 4 h.
-
Measurement: Read fluorescence (Excitation 560 nm / Emission 590 nm). Calculate % viability relative to the vehicle control to determine the IC50.
Part B: hRBC Hemolysis Assay
-
RBC Preparation: Wash fresh human erythrocytes three times with PBS (pH 7.4) via centrifugation (500 × g, 5 min) until the supernatant is completely clear. Resuspend to a 2% (v/v) suspension in PBS.
-
Incubation: Mix 100 µL of the RBC suspension with 100 µL of methyl cholate solutions (in PBS). Validation: Use 1% Triton X-100 as a positive control (100% hemolysis) and pure PBS as a negative control (0% hemolysis). Incubate at 37°C for 1 h.
-
Measurement: Centrifuge the plate at 1000 × g for 10 min to pellet intact RBCs. Transfer 100 µL of the supernatant to a new plate and measure absorbance at 540 nm (quantifying released hemoglobin).
-
Calculation: %Hemolysis=(Apositive−Anegative)(Asample−Anegative)×100 .
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality & Validation: Methyl cholate is frequently modified at the C-3 position (e.g., via guanidinylation) to act as an RNA or small molecule transporter[2]. PAMPA provides a cell-free, high-throughput model to predict passive transcellular permeability, isolating the physicochemical diffusion mechanics from active biological transport mechanisms.
Step-by-Step Methodology:
-
Membrane Preparation: Coat the porous filter of a PAMPA donor plate (PVDF, 0.45 µm pore size) with 5 µL of a 1% (w/v) lecithin solution in dodecane to create an artificial lipid bilayer.
-
Donor Compartment: Add 150 µL of 50 µM methyl cholate solution (prepared in PBS, pH 7.4, with 1% DMSO to maintain solubility) to the donor wells.
-
Acceptor Compartment: Add 300 µL of pure PBS (pH 7.4, 1% DMSO) to the acceptor wells (bottom plate).
-
Assembly & Incubation: Carefully assemble the donor plate over the acceptor plate, ensuring the artificial membrane contacts the acceptor buffer without trapping air bubbles. Incubate at room temperature for 16 h in a humidity chamber to prevent evaporation.
-
Quantification: Separate the plates. Quantify the concentration of methyl cholate in both compartments using LC-MS/MS or HPLC-UV.
-
Calculation: Calculate the effective permeability coefficient ( Pe ) using the standard PAMPA equation. Validation: Run parallel wells with high-permeability (e.g., verapamil) and low-permeability (e.g., theophylline) reference standards to validate membrane integrity.
Sources
Application Note: High-Sensitivity Quantification of Methyl Cholate in Biological Samples via LC-MS/MS
Introduction & Biological Significance
Methyl cholate (methyl 3α,7α,12α-trihydroxy-5β-cholan-24-oate) is a critical esterified derivative and microbial metabolite of cholic acid. While bile acids (BAs) are traditionally recognized for their roles in dietary lipid solubilization, they are also potent signaling molecules that activate the1 and TGR5, thereby regulating lipid and glucose metabolism[1].
The esterification of cholic acid to methyl cholate can occur natively via2 (e.g., mediated by Aspergillus niger)[2], which alters its lipophilicity and subsequent protein-binding affinity[3]. Furthermore, methyl cholate is frequently utilized as a stable analytical derivative or internal standard in complex chemoproteomic profiling. Accurately quantifying this metabolite in biological matrices (plasma, serum, feces) is essential for mapping the metabolic landscape of bile acids and understanding their impact on host immunity and metabolic homeostasis.
Analytical Rationale (E-E-A-T)
As a Senior Application Scientist, I have designed this protocol to address the fundamental analytical bottlenecks in bile acid quantification: matrix-induced ion suppression and isobaric interference[4].
-
Ionization Strategy (Causality): Unconjugated bile acids are typically analyzed in negative electrospray ionization (ESI-) mode due to their acidic carboxylate group. However, because methyl cholate is a methyl ester, the acidic moiety is neutralized. This makes positive ionization (ESI+) highly favorable. The addition of 0.1% formic acid to the mobile phase provides the abundant protons ( H+ ) necessary to drive the formation of the [M+H]+ precursor ion at m/z 423.3.
-
Sample Clean-up (Causality): Biological matrices contain high levels of phospholipids that cause severe ion suppression. A two-step extraction—Protein Precipitation (PPT) followed by Solid-Phase Extraction (SPE)—acts as a self-validating system. PPT removes gross proteins, while a polymeric reversed-phase SPE cartridge selectively retains the lipophilic methyl cholate, washing away polar matrix components that would otherwise degrade the analytical column.
Experimental Protocol
Reagents and Materials
-
Standards: Methyl cholate analytical standard (>99% purity), Methyl cholate-d4 (Isotope-labeled internal standard, IS).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid.
-
Consumables: Oasis HLB SPE cartridges (30 mg/1 mL) or equivalent polymeric reversed-phase sorbent.
Sample Preparation Workflow
-
Spiking: Aliquot 100 µL of plasma/serum into a 1.5 mL microcentrifuge tube. Add 10 µL of the IS working solution (100 ng/mL Methyl cholate-d4).
-
Causality: Early addition of the IS corrects for volumetric losses and matrix effects during all subsequent extraction steps, ensuring quantitative trustworthiness.
-
-
Protein Precipitation (PPT): Add 300 µL of ice-cold ACN. Vortex vigorously for 2 minutes.
-
Causality: Cold ACN disrupts protein-ligand binding (releasing protein-bound bile acids) while precipitating the proteins into a tight, easily separable pellet.
-
-
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean tube and dilute with 400 µL of LC-MS grade water.
-
Causality: Diluting the organic content of the supernatant ensures that the analyte will properly bind to the SPE sorbent rather than washing straight through.
-
-
Solid-Phase Extraction (SPE):
-
Condition: Pass 1 mL MeOH, followed by 1 mL Water through the cartridge.
-
Load: Apply the diluted sample supernatant.
-
Wash: Pass 1 mL of 5% MeOH in water to elute polar interferences and salts.
-
Elute: Pass 1 mL of 100% MeOH to collect the purified methyl cholate.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of 50% ACN in water. Vortex and transfer to an autosampler vial.
LC-MS/MS Conditions
-
Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).
-
Mobile Phase A: Water containing 0.1% Formic acid.
-
Mobile Phase B: Acetonitrile containing 0.1% Formic acid.
-
Gradient: 0-1 min (20% B), 1-5 min (linear gradient to 80% B), 5-7 min (hold at 80% B), 7-7.1 min (return to 20% B), 7.1-10 min (equilibration). Flow rate: 0.4 mL/min.
-
Mass Spectrometry: ESI positive mode, Multiple Reaction Monitoring (MRM).
Quantitative Data and Method Validation
The fragmentation of methyl cholate in ESI+ yields characteristic sequential water losses from the steroidal backbone. The primary product ion corresponds to the loss of two water molecules ( −36 Da), while the qualifier ion corresponds to the loss of three water molecules ( −54 Da).
Table 1: Optimized MRM Parameters and Validation Metrics
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) | Recovery (%) |
| Methyl Cholate (Quantifier) | 423.3 | 387.3 | 25 | 0.5 | 1.5 | >0.995 | 88 - 94 |
| Methyl Cholate (Qualifier) | 423.3 | 369.3 | 30 | - | - | - | - |
| Methyl Cholate-d4 (IS) | 427.3 | 391.3 | 25 | - | - | - | - |
Visualizations
Figure 1: Sample preparation and LC-MS/MS analytical workflow for methyl cholate quantification.
Figure 2: Hepatic synthesis and microbial biotransformation pathway of methyl cholate.
Conclusion
This protocol provides a robust, self-validating framework for the quantification of methyl cholate in complex biological matrices. By leveraging the specific ionization properties of the methyl ester (ESI+) and employing a rigorous SPE clean-up to mitigate phospholipid-induced ion suppression, researchers can achieve high analytical sensitivity and eliminate matrix-induced variability.
References
-
The changing metabolic landscape of bile acids – keys to metabolism and immune regulation. PMC - NIH.1
-
Biotransformation of methyl cholate by Aspergillus niger. ResearchGate.2
-
Chemoproteomic Profiling of Bile Acid Interacting Proteins. ACS Central Science.3
-
Allodeoxycholic Acid: A Technical Guide to its Chemical Properties and Characterization. Benchchem.4
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl Cholate Synthesis
Welcome to the technical support center for the synthesis of methyl cholate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis process, ultimately improving yield and purity. The following content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory and during scale-up.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of methyl cholate via the esterification of cholic acid.
Q1: My methyl cholate synthesis has a very low yield. What are the most common causes?
A low isolated yield is a frequent issue that can stem from several stages of the process. The primary synthesis method, the Fischer-Speier esterification, is a reversible reaction.[1][2][3] To achieve high yields, the equilibrium must be shifted towards the product side.
Here are the first points to investigate:
-
Water Content: The Fischer esterification produces water as a byproduct. According to Le Châtelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the reactants (cholic acid and methanol), reducing the yield.[1][3][4] Ensure your cholic acid starting material is anhydrous and your methanol is of a high grade with low water content.
-
Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, inadequate catalyst concentration, or suboptimal temperature.
-
Losses During Work-up and Purification: Significant amounts of product can be lost during aqueous work-up (e.g., if an emulsion forms) or during purification steps like recrystallization if the solvent system or temperature is not optimized.
Q2: How can I effectively remove water from the reaction to drive the equilibrium towards methyl cholate formation?
Driving the reaction to completion is paramount for achieving high yields. There are two primary strategies for managing the water produced during the esterification:
-
Using a Large Excess of Alcohol: The most straightforward method is to use a large excess of methanol.[1][5] This serves both as a reactant and as the solvent, and its high concentration helps to drive the equilibrium forward. A 10-fold excess or greater is often effective.[1]
-
Active Water Removal: For larger-scale reactions or when using a co-solvent, a Dean-Stark apparatus can be used to azeotropically remove water as it is formed.[2][4] This is highly effective but adds complexity to the experimental setup. Alternatively, incorporating a drying agent like molecular sieves directly into the reaction can absorb the water byproduct.[2][4]
Q3: I suspect my reaction is not going to completion. How can I monitor its progress and what can I do to improve conversion?
Monitoring the reaction is crucial for optimization. The disappearance of the cholic acid starting material is the most common indicator of progress.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a simple and effective method. A sample of the reaction mixture is spotted on a TLC plate alongside the cholic acid starting material. A less polar solvent system (e.g., a mixture of chloroform and methanol) will show the methyl cholate product moving further up the plate (higher Rf value) than the more polar cholic acid. The reaction is considered complete when the cholic acid spot is no longer visible.
-
Improving Conversion:
-
Catalyst: Ensure you are using an appropriate acid catalyst. Common choices include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH).[1][2] The concentration of the catalyst can be optimized; typically, a catalytic amount is sufficient.
-
Temperature: The reaction is often performed at the reflux temperature of methanol (around 65 °C) to increase the reaction rate.[5]
-
Reaction Time: Typical reaction times can range from 1 to 10 hours.[2] If TLC shows incomplete conversion, extending the reflux time is a logical next step.
-
Q4: I am observing side products in my crude product analysis. What are they and how can I prevent their formation?
While the primary reaction is the esterification of the carboxylic acid, the three hydroxyl groups (at positions 3α, 7α, and 12α) on the steroid nucleus can potentially undergo side reactions, although this is less common under standard Fischer esterification conditions.[6] The equatorial 3α-hydroxyl group is generally the most reactive.[6]
Under harsh acidic conditions or with certain catalysts, ether formation or other derivatizations could occur, but these are typically minor. The most common "impurities" are unreacted starting material or products from the work-up process. Careful control of reaction conditions (temperature, catalyst concentration) is key to minimizing side reactions.
Q5: My purification by recrystallization is resulting in significant product loss. How can I optimize this step?
Recrystallization is a critical step for obtaining high-purity methyl cholate, but it can also be a major source of yield loss.
-
Solvent Choice: The ideal solvent is one in which methyl cholate is sparingly soluble at room temperature but highly soluble when hot. Methanol is commonly used for recrystallization.[7] A mixed solvent system, such as toluene-methanol, has also been reported for the purification of related cholic acid derivatives.[8]
-
Procedure:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.
-
Further cool the flask in an ice bath to maximize the precipitation of the product before filtration.
-
Wash the filtered crystals with a small amount of ice-cold solvent to remove any remaining impurities without dissolving a significant amount of the product.
-
Section 2: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for the synthesis and analysis of methyl cholate.
Overall Synthesis Workflow
The diagram below illustrates the general workflow for synthesizing and purifying methyl cholate.
Caption: General workflow for methyl cholate synthesis.
Protocol 2.1: Lab-Scale Synthesis of Methyl Cholate
This protocol describes a standard procedure for the Fischer esterification of cholic acid.
Materials:
-
Cholic Acid (10.0 g)
-
Anhydrous Methanol (100 mL)
-
Concentrated Sulfuric Acid (1.0 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
Add cholic acid (10.0 g) and anhydrous methanol (100 mL) to a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Stir the suspension to dissolve as much of the cholic acid as possible.
-
Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) using a heating mantle.
-
Maintain reflux for 2-4 hours. Monitor the reaction progress using TLC (see Protocol 2.2).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 200 mL of cold water. A white precipitate (crude methyl cholate) should form.
-
Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude methyl cholate.
-
Purify the crude product by recrystallization from hot methanol.
Protocol 2.2: TLC Monitoring of the Reaction
Materials:
-
TLC plates (silica gel)
-
Developing chamber
-
Solvent system: Chloroform:Methanol (e.g., 9:1 v/v)
-
Visualizing agent: Phosphomolybdic acid stain or iodine chamber
Procedure:
-
Prepare the developing chamber by adding the solvent system to a depth of about 0.5 cm. Cover and let it saturate.
-
Draw a baseline in pencil on the TLC plate.
-
Spot the cholic acid starting material (dissolved in a small amount of methanol) on the baseline.
-
Carefully take a small aliquot from the reaction mixture using a capillary tube and spot it next to the starting material.
-
Place the TLC plate in the developing chamber and allow the solvent to run up the plate.
-
Remove the plate, mark the solvent front, and dry it.
-
Visualize the spots. The product, methyl cholate, will have a higher Rf value than the starting cholic acid. The reaction is complete when the cholic acid spot is absent in the reaction mixture lane.
Section 3: Reaction Optimization & Scale-Up
Optimizing Reaction Parameters
For researchers aiming to maximize yield, a systematic optimization of reaction parameters is recommended. The following table summarizes key variables and their typical impact.
| Parameter | Range/Options | Effect on Yield | Rationale |
| Methanol to Cholic Acid Ratio | 5:1 to 20:1 (mol/mol) | Increasing ratio generally increases yield. | Pushes the reaction equilibrium towards the product side as per Le Châtelier's principle.[1] |
| Catalyst | H₂SO₄, HCl, TsOH | All are effective; H₂SO₄ is common and inexpensive. | Strong Brønsted acids are required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[2][4][9] |
| Catalyst Loading | 0.05 to 0.2 eq. | Higher loading can increase rate but may lead to side reactions if too high. | A catalytic amount is sufficient to facilitate the reaction without causing degradation. |
| Temperature | 50°C to Reflux (~65°C) | Higher temperature increases the reaction rate. | Provides the necessary activation energy for the reaction to proceed at a reasonable pace. |
| Reaction Time | 1 to 10 hours | Yield increases with time until equilibrium is reached. | Allows the reaction to proceed to completion. Progress should be monitored by TLC.[2] |
Q6: What are the main challenges when scaling up methyl cholate synthesis from the lab to a pilot plant?
Scaling up a chemical synthesis is rarely a linear process and presents several challenges that must be addressed to maintain yield and purity.[10][11][12]
-
Heat and Mass Transfer: A larger reactor has a smaller surface-area-to-volume ratio, making both heating to reflux and subsequent cooling less efficient. This can lead to longer reaction times and potential for side product formation if hot spots occur. Proper reactor design and agitation are critical.[12]
-
Reagent Addition: The addition of the concentrated acid catalyst is highly exothermic. On a large scale, this must be done slowly and with efficient cooling to prevent a dangerous temperature spike.
-
Work-up and Extraction: Handling large volumes of aqueous and organic layers can be challenging. Phase separation may be slower, and the risk of forming stable emulsions increases.
-
Purification: Crystallization on a large scale requires careful control of cooling rates to ensure consistent crystal size and purity. Filtration and drying equipment must be appropriately sized.
-
Process Safety: The use of flammable solvents like methanol and corrosive acids requires a thorough safety review and appropriate engineering controls for large-scale operations.
Fischer Esterification Mechanism
Understanding the mechanism is key to troubleshooting. The reaction proceeds via a series of equilibrium steps, highlighting the importance of the acid catalyst and the removal of water.
Caption: Simplified mechanism of Fischer-Speier esterification.
References
-
PrepChem.com. (n.d.). Synthesis of methyl cholate. Retrieved from [Link]
-
GOLUBOVIĆ, M., et al. (2018). Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients. Frontiers in Bioengineering and Biotechnology, 6. Retrieved from [Link]
- Google Patents. (2021). CN112321665A - Method for synthesizing 3 alpha, 7 alpha-dihydroxy-5-beta-cholanic acid from duck cholic acid.
-
SIELC Technologies. (2024, January 24). HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid) on Primesep B Column. Retrieved from [Link]
- Google Patents. (2006). CN1869043A - A kind of synthetic method of chenodeoxycholic acid.
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
- Google Patents. (2014). EP2691516B1 - New process for the selective oxidation of bile acids, their salts or derivatives.
-
Cheméo. (n.d.). Methyl cholate. Retrieved from [Link]
-
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
- Google Patents. (2012). CN102477006A - Synthesis method of methyl thioglycolate.
- Google Patents. (1954). US2697105A - Purification of cholic acid.
-
The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link]
-
Kumar, A., et al. (2023). Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD). ACS Omega. Retrieved from [Link]
-
PubMed. (1993). Bile acid transformations by Alcaligenes recti. Retrieved from [Link]
-
ResearchGate. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Retrieved from [Link]
-
Drug Development & Delivery. (n.d.). SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges With Minimum to No Regulatory Impact. Retrieved from [Link]
-
Luker Chocolate. (2025, March 13). 10 Challenges in Chocolate Manufacturing & How to Solve Them. Retrieved from [Link]
- Google Patents. (n.d.). New process for selective oxidation of bile acids, their salts or derivatives.
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solid–vapour reactions of cholic acid and methyl cholate with acetonitrile: structures and reaction kinetics. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024, March 6). Methylation changes of liver DNA during the formation of gallstones. Retrieved from [Link]
-
PubMed. (2014, April 14). Global optimization of cholic acid aggregates. Retrieved from [Link]
-
BioProcess International. (2024, April 9). The trouble with tech transfer: Overcoming scale-up risks. Retrieved from [Link]
-
Academia.edu. (n.d.). Dansyl Derivatives of Cholic Acid as Tools to Build Speciation Diagrams for Sodium Cholate Aggregation. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Microwave synthesis of novel chenodeoxycholic acid esters and comparative study of chromatographic behavior and lipophilicity. Retrieved from [Link]
-
ACS Publications. (n.d.). Intramolecular catalysis in the acetylation of methyl cholate | The Journal of Organic Chemistry. Retrieved from [Link]
-
Chocoma. (n.d.). Scaling chocolate production guide. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. athabascau.ca [athabascau.ca]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. CN1869043A - A kind of synthetic method of chenodeoxycholic acid - Google Patents [patents.google.com]
- 6. Methyl cholate | 1448-36-8 | Benchchem [benchchem.com]
- 7. CN112321665A - Method for synthesizing 3 alpha, 7 alpha-dihydroxy-5-beta-cholanic acid from duck cholic acid - Google Patents [patents.google.com]
- 8. US2697105A - Purification of cholic acid - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges With Minimum to No Regulatory Impact [drug-dev.com]
- 11. lukerchocolate.com [lukerchocolate.com]
- 12. bioprocessintl.com [bioprocessintl.com]
Technical Support Center: Overcoming Solubility Challenges with Methyl Cholate
Welcome to the technical support guide for methyl cholate. This document is designed for researchers, scientists, and drug development professionals to provide expert-backed solutions and in-depth explanations for overcoming the inherent solubility challenges of methyl cholate in aqueous solutions. Our goal is to move beyond simple instructions and provide you with the causal understanding needed to make informed decisions in your experiments.
Fundamentals: Understanding Methyl Cholate's Insolubility
Methyl cholate is the methyl ester derivative of cholic acid, a primary bile acid.[1][2] Its structure, featuring a rigid, polycyclic steroid nucleus, is fundamentally hydrophobic. While the parent cholic acid possesses some aqueous solubility due to its three hydroxyl groups and an ionizable carboxylic acid group (pKa ≈ 5), the esterification of this carboxyl group to form methyl cholate eliminates its primary site for pH-dependent ionization.[3][4] This leaves the molecule largely non-ionizable and, consequently, "insoluble in water," as noted in its safety data sheet.[5] Overcoming this requires strategies that either modify the solvent environment or encapsulate the molecule to shield its hydrophobic regions from the aqueous medium.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with methyl cholate in a direct question-and-answer format.
Q1: I've added methyl cholate powder to my aqueous buffer, but it won't dissolve. What's happening?
Answer: This is expected behavior. Methyl cholate is a highly hydrophobic molecule and is considered insoluble in purely aqueous systems.[5] The hydrophobic steroid core of the molecule resists interaction with polar water molecules, leading to the powder remaining as a solid suspension rather than dissolving to form a homogenous solution. Direct addition to buffers or water without a solubilizing agent will not be successful.
Q2: Can I adjust the pH of my buffer to improve the solubility of methyl cholate?
Answer: No, pH adjustment is an ineffective strategy for methyl cholate. This technique is primarily used for compounds with ionizable functional groups, such as weak acids or bases.[6][7] The parent compound, cholic acid, is a weak acid and its solubility increases at higher pH as its carboxylic acid group deprotonates to the more soluble cholate anion.[4] However, in methyl cholate, this carboxylic acid has been converted to a methyl ester, which is a non-ionizable group under typical physiological pH conditions.[1] Therefore, altering the pH will not significantly change the charge state or the aqueous solubility of the molecule.
Q3: What is the most reliable first-line strategy to dissolve methyl cholate for in vitro experiments?
Answer: The most effective and widely used initial strategy is the use of a co-solvent system .[8][9] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic compounds like methyl cholate to dissolve.[9][10]
A common approach is to first create a concentrated stock solution in a strong organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute this stock into the final aqueous medium or a more complex co-solvent system.[11] It is critical to ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., below 0.5-1% DMSO for many cell-based assays).
Below is a decision workflow for selecting a solubilization strategy.
Caption: Decision workflow for solubilizing methyl cholate.
Q4: My methyl cholate precipitates when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?
Answer: This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent (DMSO) is diluted to a point where it can no longer maintain the solubility of the hydrophobic compound in the now predominantly aqueous environment.
To prevent this, you should dilute your DMSO stock into a final buffer that already contains additional, less potent but well-tolerated co-solvents or surfactants.[11] This creates a more "hospitable" final solvent system. A proven method is to use a multi-component system containing DMSO, a polymer like Polyethylene Glycol 300 (PEG300), and a small amount of a non-ionic surfactant like Tween-80.[11]
See Protocol 1 below for a detailed, step-by-step guide.
Q5: When should I use surfactants or cyclodextrins instead of co-solvents?
Answer: You should consider surfactants or cyclodextrins when your experimental system is highly sensitive to organic co-solvents or when you require a higher concentration of methyl cholate than what can be achieved with co-solvents alone.
Mechanism of Action:
-
Surfactants: Above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[3][12] These micelles have a hydrophobic core and a hydrophilic exterior. The hydrophobic methyl cholate partitions into the core, effectively being shielded from the aqueous solvent.[13] Non-ionic surfactants like Tween-80 are commonly used.[11]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[14] Methyl cholate can become encapsulated within this cavity, forming an "inclusion complex" that is water-soluble. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin specifically designed for this purpose.[11]
Caption: Micellar solubilization of methyl cholate.
Q6: I've prepared my solution, but it's slightly cloudy. What can I do?
Answer: Cloudiness or turbidity indicates that the methyl cholate is not fully dissolved and may be forming a fine suspension or has precipitated. Gentle heating and/or sonication can often aid in complete dissolution, particularly when using co-solvent or surfactant systems.[11]
-
Action: Place your vial in a warm water bath (e.g., 37°C) for several minutes or place it in an ultrasonic bath.
-
Causality: Heat provides the energy needed to overcome the crystal lattice energy of the solid, while sonication uses high-frequency sound waves to create micro-agitations that break up solid aggregates and enhance solvent-solute interaction.[14]
-
Caution: Always ensure your final solution is clear and particle-free before use, especially for cell-based assays or in vivo studies. If precipitation reoccurs upon cooling to room temperature, the concentration may be too high for that specific formulation.
Quantitative Data & Experimental Protocols
Data Summary Table
The following table summarizes validated formulations that achieve a clear solution of methyl cholate at or above 2.5 mg/mL. This data is crucial for planning your stock and working solution concentrations.
| Formulation Composition | Achieved Solubility (mg/mL) | Achieved Molarity (mM) | Source(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 5.92 | [11] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 5.92 | [11] |
| 100% DMSO (for stock solution) | 100 | 236.63 | [11] |
Detailed Experimental Protocols
These protocols provide step-by-step methodologies for preparing aqueous solutions of methyl cholate.
Protocol 1: Solubilization using a Co-solvent/Surfactant System
This protocol is based on a widely used formulation for achieving a clear solution for in vitro or in vivo use.[11]
Objective: To prepare a 1 mg/mL working solution of methyl cholate.
Materials:
-
Methyl Cholate powder (MW: 422.61 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
PEG300
-
Tween-80
-
Saline (or your desired aqueous buffer)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a Concentrated Stock: Weigh out an appropriate amount of methyl cholate and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Use of an ultrasonic bath may be necessary to fully dissolve the powder.[11] This stock should be stored at -20°C or -80°C.
-
Prepare the Vehicle: In a separate tube, prepare the final solvent vehicle by mixing the components in their final volumetric ratios. For a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, you would mix:
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
-
-
Combine and Dissolve: Add 100 µL of your 25 mg/mL DMSO stock to the 900 µL of prepared vehicle from Step 2. This brings the total volume to 1 mL.
-
Final Mix: Vortex the solution thoroughly. If any precipitation or cloudiness is observed, warm the solution briefly (e.g., to 37°C) and/or sonicate until the solution is completely clear.[11]
-
Usage: It is recommended to prepare this working solution fresh on the day of use.
Protocol 2: Solubilization using a Cyclodextrin System
This protocol utilizes SBE-β-CD to form an inclusion complex, which is ideal for applications sensitive to solvents like PEG300 or surfactants like Tween-80.[11]
Objective: To prepare a 1 mg/mL working solution of methyl cholate.
Materials:
-
Methyl Cholate powder (MW: 422.61 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (or your desired aqueous buffer)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a Concentrated Stock: As in Protocol 1, prepare a concentrated stock solution of methyl cholate in 100% DMSO (e.g., 25 mg/mL).
-
Prepare the Cyclodextrin Vehicle: Prepare a 20% (w/v) solution of SBE-β-CD in your desired saline or buffer. For example, dissolve 200 mg of SBE-β-CD powder in a final volume of 1 mL of saline.
-
Combine and Dissolve: To prepare the final working solution, add the components sequentially. For a final solution containing 10% DMSO and 90% of the SBE-β-CD solution:
-
Take 900 µL of the 20% SBE-β-CD solution from Step 2.
-
Add 100 µL of your 25 mg/mL DMSO stock to the cyclodextrin solution.
-
-
Final Mix: Vortex thoroughly. The formation of the inclusion complex should result in a clear solution. Gentle warming or sonication can be used if needed.[11]
-
Usage: Prepare this working solution fresh on the day of use for best results.
References
- Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview - Asian Journal of Pharmaceutics. (2016, April 30).
- Methyl cholate - SAFETY DATA SHEET.
- Techniques for solubility enhancement of Hydrophobic drugs: A Review - Journal of Advanced Pharmacy Education and Research.
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
- (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview - ResearchGate. (2016, April 30).
- Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - JoVE. (2017, June 19).
-
Methyl Cholate - Telematique. Available from: [Link]
-
Chemical Properties of Methyl cholate (CAS 1448-36-8) - Cheméo. Available from: [Link]
-
Chemical properties of bile acids: III. Bile acid structure and solubility in water - R Discovery. (1985, August 1). Available from: [Link]
-
Cholic Acid | C24H40O5 | CID 221493 - PubChem - NIH. Available from: [Link]
-
Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles - Frontiers. (2018, November 7). Available from: [Link]
-
Bile acid - Wikipedia. Available from: [Link]
-
Physiology and Physical Chemistry of Bile Acids - PMC - NIH. Available from: [Link]
-
Bile salts as atypical surfactants and solubilizers - PubMed - NIH. Available from: [Link]
-
Bile acids and bile salts: ionization and solubility properties - PubMed - NIH. Available from: [Link]
-
Thermodynamics of Micelle Formation of Selected Homologous 7-Alkyl Derivatives of Na-Cholate in Aqueous Solution: Steroid Skeleton and the Alkyl Chain Conformation - MDPI. (2024, December 4). Available from: [Link]
-
The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 2). Available from: [Link]
-
Cosolvent - Wikipedia. Available from: [Link]
-
Critical micelle concentration - Wikipedia. Available from: [Link]
-
Co-solvent: Significance and symbolism. (2025, December 23). Available from: [Link]
Sources
- 1. telematique.co.uk [telematique.co.uk]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles [frontiersin.org]
- 4. Physiology and Physical Chemistry of Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. wisdomlib.org [wisdomlib.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. japer.in [japer.in]
Stability of Methyl cholate under different pH and temperature conditions.
Welcome to the Methyl Cholate Technical Support Center. Methyl cholate (Methyl 3α,7α,12α-trihydroxy-5β-cholan-24-oate, CAS: 1448-36-8) is a critical intermediate in bile acid synthesis, drug delivery liposomes, and pharmacokinetic research[1][2]. While the esterification of the C-24 carboxylic acid enhances its lipophilicity and solubility in organic solvents[1], it introduces specific vulnerabilities to hydrolysis under varying pH and temperature conditions. This guide provides researchers with authoritative troubleshooting protocols, empirical stability data, and self-validating experimental workflows.
Part 1: Frequently Asked Questions (FAQs) - Mechanistic Insights
Q1: Why does my methyl cholate standard degrade rapidly in aqueous biological buffers? A: The primary degradation pathway for methyl cholate in aqueous media is the hydrolysis of the C-24 methyl ester bond, reverting it to cholic acid and methanol. This reaction is heavily pH-dependent. In basic buffers (pH > 8), base-catalyzed ester hydrolysis (saponification) proceeds rapidly and irreversibly. In acidic conditions (pH < 4), acid-catalyzed hydrolysis occurs, though typically at a slower rate than alkaline degradation. For optimal stability in solution, maintain a neutral to slightly acidic pH and minimize water content by using anhydrous organic solvents (e.g., acetonitrile or methanol) for stock solutions[3].
Q2: How does temperature affect the storage and handling of methyl cholate? A: Elevated temperatures exponentially increase the rate of ester hydrolysis according to Arrhenius kinetics. While solid methyl cholate is stable at room temperature (melting point 155-156 °C)[3][4], solutions are highly temperature-sensitive. At 37 °C (physiological temperature), aqueous methyl cholate has a significantly reduced half-life compared to 4 °C. Stock solutions should be stored at -20 °C[5], and working aliquots should be kept on ice (0-4 °C) during experiments to arrest hydrolytic kinetics[2].
Q3: Can I autoclave liposomal formulations containing methyl cholate? A: No. Autoclaving subjects the formulation to high heat (121 °C) and high pressure in an aqueous environment. Under these conditions, the ester bond will undergo rapid thermal hydrolysis, leading to the formation of cholic acid. This degradation will drastically alter the liposome's surface charge, membrane fluidity, and drug-loading capacity. Sterile filtration (0.22 µm) is the mandatory alternative for sterilization.
Part 2: Troubleshooting Guide
Issue 1: Inconsistent LC-MS/MS Quantification Results
-
Symptom: Decreasing peak area for methyl cholate (m/z ~423[M+H]+) over time, with a corresponding increase in a peak at m/z ~409 (cholic acid)[2][6].
-
Root Cause: In-vial degradation due to improper autosampler temperature or incompatible sample diluent (e.g., high pH aqueous buffer).
-
Solution:
-
Change the sample diluent to 100% acetonitrile or methanol.
-
Set the autosampler temperature strictly to 4 °C.
-
Prepare fresh standard curves daily and use a stable internal standard (e.g., deuterated cholic acid).
-
Issue 2: Precipitation in Cell Culture Media
-
Symptom: Cloudiness or visible particulates when spiking methyl cholate into DMEM or RPMI.
-
Root Cause: Methyl cholate is highly lipophilic and practically insoluble in water[1][3]. Direct addition to aqueous media causes immediate precipitation.
-
Solution: Dissolve methyl cholate in a water-miscible organic solvent (DMSO or Ethanol) at a high concentration (e.g., 50 mM). Spike this stock into the media such that the final solvent concentration is ≤ 0.5% (v/v) to prevent cytotoxicity while maintaining the ester in solution.
Part 3: Quantitative Data on Methyl Cholate Stability
The following table summarizes the expected stability profile of methyl cholate in various environments, emphasizing the causality between environmental stress and degradation rates.
| Condition | Temperature | pH | Solvent Matrix | Estimated Half-Life (t½) | Primary Degradant |
| Solid Powder | 25 °C | N/A | N/A | > 2 Years | None |
| Stock Solution | -20 °C | N/A | 100% Acetonitrile | > 1 Year | None |
| Aqueous Buffer | 4 °C | 7.4 | PBS (1X) | ~ 14 Days | Cholic Acid |
| Aqueous Buffer | 37 °C | 7.4 | PBS (1X) | < 48 Hours | Cholic Acid |
| Alkaline Buffer | 25 °C | 10.0 | Borate Buffer | < 2 Hours | Cholic Acid |
| Acidic Buffer | 25 °C | 2.0 | HCl Solution | ~ 24 Hours | Cholic Acid |
Part 4: Standardized Experimental Protocol: Forced Degradation & Stability Testing
To empirically validate the stability of methyl cholate for your specific assay, follow this self-validating protocol. This workflow ensures that degradation kinetics are accurately captured without artifactual interference.
Step 1: Preparation of Stock and Stress Solutions
-
Weigh 4.23 mg of Methyl Cholate (Purity ≥98%)[2] and dissolve in 1.0 mL of LC-MS grade Acetonitrile to yield a 10 mM stock solution.
-
Prepare three aqueous buffer systems: Acidic (0.1 M HCl, pH 1.2), Neutral (PBS, pH 7.4), and Basic (0.1 M NaOH, pH 13.0).
Step 2: Incubation and Kinetic Sampling
-
Spike 10 µL of the 10 mM stock into 990 µL of each buffer system (final concentration: 100 µM) in sealed glass HPLC vials.
-
Incubate the vials in a thermomixer at three distinct temperatures: 4 °C, 25 °C, and 40 °C.
-
At time points T=0, 1h, 4h, 8h, 24h, and 48h, withdraw a 50 µL aliquot from each vial.
Step 3: Reaction Quenching (Critical Step)
-
Causality: To prevent further hydrolysis during analysis, the reaction must be immediately arrested.
-
Transfer the 50 µL aliquot into a microcentrifuge tube containing 150 µL of ice-cold Acetonitrile containing 1 µM Internal Standard (IS). The high organic content precipitates buffer salts and halts aqueous hydrolysis.
-
Vortex for 10 seconds and centrifuge at 14,000 x g for 5 minutes at 4 °C.
Step 4: LC-MS/MS Quantification
-
Transfer the supernatant to an autosampler vial (maintained at 4 °C).
-
Analyze via LC-MS/MS using a C18 column. Monitor the transition for Methyl Cholate and Cholic Acid to calculate the mass balance and determine the pseudo-first-order degradation rate constant ( kobs ).
Part 5: Stability Testing Workflow Visualization
Workflow for assessing methyl cholate stability under varying pH and temperature stress.
References
- Source: nih.
- Source: guidechem.
- Source: lookchem.
- Source: chemimpex.
- Title: Showing NP-Card for methyl cholate (NP0152377)
- Title: Methyl cholate-SDS-MedChemExpress - MedchemExpress.
Sources
Technical Support Center: Troubleshooting Methyl Cholate Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields during the esterification of cholic acid to methyl cholate. While the conversion of cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid) to its methyl ester appears to be a straightforward Fischer esterification, the unique steric hindrance of the steroid nucleus and the compound's specific solubility profile often lead to unexpected bottlenecks.
This guide is designed to move beyond basic troubleshooting. We will explore the mechanistic causality behind reaction failures and provide a self-validating protocol to ensure you consistently achieve >90% yields.
Diagnostic Workflow: Esterification & Recovery
Diagnostic workflow for troubleshooting methyl cholate esterification and crystallization.
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why is my reaction stalling at 50-60% conversion despite prolonged heating? A: Fischer esterification is an equilibrium-driven process. The accumulation of water (a byproduct of the reaction) will prematurely halt conversion. If you are using standard-grade methanol instead of anhydrous, or if your cholic acid starting material has absorbed atmospheric moisture, the initial water content shifts the equilibrium leftward, favoring hydrolysis over esterification. Causality & Fix: The reaction requires a large molar excess of methanol to drive the equilibrium toward the ester via Le Chatelier's Principle. Do not simply increase the reflux time, as this can lead to thermal degradation. Instead, ensure you are using strictly anhydrous methanol. If a reaction stalls, distill off a portion of the solvent to remove the water azeotrope, then replenish the vessel with fresh anhydrous methanol.
Q2: I am using concentrated sulfuric acid as a catalyst, and my reaction mixture is turning dark brown. What is happening? A: Concentrated sulfuric acid ( H2SO4 ) is a strong dehydrating and oxidizing agent. While it is frequently cited in general literature for cholic acid esterification[1], localized overheating or using an excessive stoichiometric amount of H2SO4 can cause dehydration of the secondary hydroxyl groups (at the C3, C7, or C12 positions) on the steroid nucleus. This leads to the formation of colored olefinic side products and overall degradation of the steroid framework. Causality & Fix: Switch to concentrated hydrochloric acid (HCl) as your catalyst. HCl provides the necessary protonation of the carboxylic acid to facilitate nucleophilic attack by methanol without the harsh oxidizing properties of sulfuric acid. A standard, highly optimized protocol uses just 0.1 equivalents of HCl relative to cholic acid[2].
Q3: My TLC shows complete conversion to methyl cholate, but my isolated yield after crystallization is poor (<40%). How do I recover the rest? A: Methyl cholate is highly soluble in warm methanol but has significantly reduced solubility at lower temperatures. However, if the volume of methanol is too large relative to the mass of the product, the product will remain dissolved in the mother liquor even at 4°C. Causality & Fix: Crystallization is strictly concentration-dependent. If your yield is low, your solution is too dilute. You must concentrate the reaction mixture under reduced pressure until it becomes a thick, paste-like residue. Only then should you add a minimal amount of cold methanol to slurry the crystals, forcing the hydrophobic steroid out of solution[2].
Quantitative Data: Catalyst and Condition Comparison
To select the best methodology for your lab, compare the empirical outcomes of various catalytic conditions used in methyl cholate synthesis:
| Catalyst | Temperature | Reaction Time | Solvent Ratio (MeOH:Substrate) | Expected Yield | Primary Failure Mode |
| Conc. HCl (0.1 eq) | Reflux (65°C) | 15 - 30 min | 3:1 (v/w) | ~95% | Product lost in mother liquor if not concentrated prior to cooling[2]. |
| Conc. H₂SO₄ (Cat.) | Reflux (65°C) | 4 hours | 5:1 (v/w) | 80-85% | Side reactions (dehydration/oxidation) causing impurities[1]. |
| HCl (Cat.) | Ambient (20°C) | 48 hours | 10:1 (v/w) | ~91% | Incomplete conversion due to water accumulation over long periods[3]. |
Self-Validating Experimental Protocol: High-Yield Methyl Cholate Synthesis
This protocol is designed as a self-validating system . It includes built-in analytical checkpoints to ensure you do not proceed to purification until the chemistry is definitively complete, guaranteeing a >90% yield.
Materials Required:
-
Cholic Acid (High purity, >98%)
-
Anhydrous Methanol (Dried over 3Å molecular sieves)
-
Concentrated Hydrochloric Acid (37%)
-
TLC Plates (Silica gel 60 F254) & Phosphomolybdic Acid (PMA) stain
Step-by-Step Methodology:
-
Preparation & Dissolution: In a flame-dried round-bottom flask, suspend 50.0 g of cholic acid in 150 mL of anhydrous methanol.
-
Validation Check: The suspension will initially appear cloudy. Cholic acid is only partially soluble in methanol at room temperature.
-
-
Catalyst Addition: Slowly add 5.0 mL of concentrated HCl (37%) dropwise while stirring continuously.
-
Reflux (The Reaction Phase): Attach a reflux condenser and heat the mixture to 65°C using an oil bath. Reflux for 15 to 30 minutes.
-
Validation Check: Heating increases the solubility of cholic acid and provides the activation energy for the esterification. The solution must become completely clear within the first 5 to 10 minutes of reflux. If it remains cloudy, solvent volume is insufficient.
-
-
In-Process Validation (TLC): After 15 minutes of reflux, remove a 10 µL aliquot. Dilute it in 1 mL of ethyl acetate and spot it on a TLC plate alongside a pure cholic acid standard. Elute using a mobile phase of 10% Methanol in Dichloromethane. Stain with PMA and heat.
-
Self-Validation Logic: Cholic acid will appear at Rf≈0.2 . The product, methyl cholate, will appear at Rf≈0.6 . Do not proceed if the Rf≈0.2 spot is still visible. If present, add 20 mL of fresh anhydrous methanol and reflux for an additional 15 minutes.
-
-
Concentration (Critical Step): Once TLC confirms complete conversion, remove the flask from heat. Concentrate the solution under reduced pressure (rotary evaporator) until the volume is reduced by at least half (~75 mL remaining) or until a paste-like consistency begins to form.
-
Causality: Reducing the solvent volume supersaturates the solution, ensuring the methyl cholate is forced into the crystal lattice rather than remaining solvated during cooling.
-
-
Crystallization & Isolation: Cover the flask and place it in a refrigerator at 4°C overnight (12-16 hours). Filter the resulting dense, white crystalline precipitate through a Buchner funnel. Wash the filter cake with 20 mL of ice-cold methanol to remove residual acid and trace impurities.
-
Drying: Dry the crystals under high vacuum at 40°C for 4 hours. Expected yield is ~49.5 g (>90% yield) of highly pure methyl cholate[2].
References
-
Benchchem. Application Notes and Protocols for the Synthesis of Squalamine from Cholic Acid. 1
-
Hofmann, A. F. (1963). The Preparation of Chenodeoxycholic Acid and Its Glycine and Taurine Conjugates. Acta Chemica Scandinavica. SciSpace.2
-
Wdowiak, K., et al. (2020). Synthesis of New Cisplatin Derivatives from Bile Acids. PMC (National Institutes of Health). 3
Sources
Technical Support Center: Regioselective Oxidation of Methyl Cholate
Welcome to the Technical Support Center for bile acid modification. The selective oxidation of methyl cholate (a derivative of cholic acid containing 3α, 7α, and 12α hydroxyl groups) is a critical gateway reaction in the synthesis of valuable pharmacological precursors, such as ursodeoxycholic acid (UDCA).
Because the steroid nucleus presents multiple reactive sites, achieving high regioselectivity requires a deep understanding of steric hindrance, stereoelectronic environments, and thermodynamic equilibria. This guide synthesizes field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure your synthetic workflows are robust and reproducible.
Part 1: Troubleshooting Chemical Oxidation Workflows
Q1: I am trying to selectively oxidize the C-3 hydroxyl of methyl cholate, but I keep getting a complex mixture of 3-keto and 7-keto products. How can I improve regioselectivity without using protecting groups? A1: The failure here stems from using small, highly reactive oxidants that do not adequately differentiate between the steric environments of the steroid nucleus. The 3α-OH is equatorial and projects outward, making it the least sterically hindered. The 7α-OH and 12α-OH are axial and shielded within the concave α-face of the steroid backbone.
To exploit this structural difference, switch to Fetizon's reagent (Ag₂CO₃ impregnated on Celite)[1]. The causality is purely physical: the bulky, solid-supported silver matrix physically cannot penetrate the concave face to access the 7α or 12α hydroxyls. It exclusively oxidizes the exposed C-3 position, yielding methyl 7α,12α-dihydroxy-3-keto-5β-cholanate in high purity[2].
Q2: My chemical oxidation targeting the C-7 position using N-bromosuccinimide (NBS) is either stalling or over-oxidizing to the 7,12-diketone. What is the mechanistic failure? A2: NBS in aqueous acetone operates via a hypobromous acid intermediate. The 7α-OH is highly reactive due to its specific stereoelectronic alignment, allowing for selective oxidation over the 12α-OH. However, this selectivity is entirely dependent on strict stoichiometric control.
You must use exactly 1.25 equivalents of NBS[3]. If you increase the equivalents (e.g., to 2.0) or fail to control the exothermic nature of the addition, the localized concentration of the oxidant provides enough activation energy to overcome the steric barrier at C-12, resulting in over-oxidation[3]. Maintain strict temperature control (room temperature or below) and quench the reaction immediately upon completion.
Part 2: Troubleshooting Biocatalytic (Enzymatic) Workflows
Q3: We are transitioning to a green biocatalytic route for C-7 oxidation using 7α-Hydroxysteroid Dehydrogenase (7α-HSDH). The regioselectivity is perfect, but our conversion stalls at 60-70%. How do we drive the reaction to completion? A3: Your reaction is stalling because it has reached thermodynamic equilibrium. The oxidation of the 7α-OH by 7α-HSDH consumes NAD(P)⁺ and produces NAD(P)H. Because the reverse reduction reaction is thermodynamically favored, the accumulation of NAD(P)H halts forward progress[4].
To break this equilibrium, you must implement a coupled cofactor regeneration system acting as a thermodynamic sink. Introduce an Alcohol Dehydrogenase (ADH) alongside a sacrificial co-substrate like methyl acetoacetate[4]. The ADH catalyzes the quasi-irreversible reduction of methyl acetoacetate into methyl 3-hydroxybutyrate. This continuous, irreversible consumption of NAD(P)H regenerates NAD(P)⁺, driving the oxidation of methyl cholate to >98% conversion[5].
Q4: Can we use whole-cell biotransformation instead of isolated, purified enzymes to reduce costs? A4: Yes. If setting up a dual-enzyme continuous regeneration system is prohibitive, whole-cell biotransformation using Aspergillus niger is a validated alternative. A. niger contains endogenous dehydrogenases and complete cofactor recycling machinery. It can selectively oxidize methyl cholate to methyl 3α,12α-dihydroxy-7-oxo-5β-cholan-24-oate[6]. Note that depending on aeration and fermentation time, you may also observe competitive 15β-hydroxylation, so strict monitoring of the fermentation broth via HPLC is required[6].
Part 3: Quantitative Data Summary
The following table summarizes the expected outcomes and operational parameters for the selective oxidation of methyl cholate based on the targeted hydroxyl group.
| Target Position | Reagent / Catalyst System | Critical Co-reagents / Conditions | Typical Yield | Primary Byproducts (if mismanaged) |
| C-3 (Equatorial) | Fetizon's Reagent (Ag₂CO₃/Celite) | Toluene, Reflux (Dean-Stark) | 85 - 90% | Unreacted starting material |
| C-7 (Axial) | N-bromosuccinimide (NBS) | Aqueous Acetone, 1.25 eq, 20°C | 68 - 70% | 7,12-diketone (over-oxidation) |
| C-7 (Axial) | 7α-HSDH (Biocatalytic) | ADH, Methyl acetoacetate, pH 8.0 | > 95% | None (Stalled conversion if uncoupled) |
| C-7 (Axial) | Aspergillus niger (Whole-cell) | Aerobic fermentation, 28°C | Variable | 15β-hydroxylated derivatives |
Part 4: Validated Experimental Protocols
Protocol A: Regioselective C-3 Chemical Oxidation (Fetizon's Reagent)
Self-Validation Check: The use of a Dean-Stark trap provides visual confirmation of water removal, which is the thermodynamic driver for this solid-state oxidation.
-
Preparation: Suspend 10 mmol of methyl cholate in 150 mL of anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap.
-
Reagent Addition: Add 30 mmol (3 equivalents) of freshly prepared Fetizon's reagent (Ag₂CO₃ on Celite).
-
Reflux: Heat the mixture to reflux. The azeotropic removal of water via the Dean-Stark trap will continuously drive the oxidation forward.
-
Monitoring: Monitor the reaction via TLC (Ethyl Acetate/Hexane 7:3). The bulky reagent ensures only the C-3 position is oxidized.
-
Workup: Once the starting material is consumed (typically 4-6 hours), cool the mixture to room temperature. Filter the suspension through a fresh pad of Celite to remove the reduced silver salts.
-
Isolation: Concentrate the filtrate in vacuo to yield crude methyl 7α,12α-dihydroxy-3-keto-5β-cholanate, which can be recrystallized from methanol.
Protocol B: Regioselective C-7 Enzymatic Oxidation (Coupled System)
Self-Validation Check: This protocol uses only a catalytic amount of NAD(P)⁺. If the ADH regeneration cycle fails, the reaction will immediately halt at <1% conversion, validating the integrity of the coupled system.
-
Buffer Preparation: Prepare a 0.5 mL reaction volume of 50 mM sodium phosphate buffer at pH 8.0.
-
Substrate Loading: Add methyl cholate (dissolved in a minimal amount of water-miscible cosolvent like DMSO, final concentration <5% v/v) to achieve a 12.5 mM substrate concentration.
-
Catalytic Co-factor: Add a catalytic amount of NAD(P)⁺ (0.1 mM).
-
Thermodynamic Sink: Add 2 equivalents (25 mM) of methyl acetoacetate.
-
Enzyme Addition: Add 4 Units of NAD(P)⁺-dependent 7α-HSDH and 10 Units of NAD(P)⁺-dependent ADH.
-
Incubation: Incubate the monophasic system at 20°C with gentle orbital shaking (150 rpm) for 12-24 hours.
-
Workup: Quench the reaction by adjusting the pH to 3.0 with 1M HCl, then extract the 7-keto methyl cholate product with ethyl acetate (3 x 1 mL). Dry the organic layer over Na₂SO₄ and evaporate.
Part 5: Systems Visualization
The following diagram illustrates the causality and thermodynamic flow of the coupled enzymatic cofactor regeneration system described in Protocol B.
Coupled enzymatic system: ADH-driven reduction acts as a thermodynamic sink to regenerate NAD(P)+.
Part 6: References
1.[4] Title: EP2691516B1 - New process for the selective oxidation of bile acids, their salts or derivatives Source: Google Patents URL: 2.[2] Title: Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients Source: Frontiers in Pharmacology URL: 3.[1] Title: Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients Source: PMC (National Institutes of Health) URL: 4.[5] Title: NEW PROCESS FOR THE SELECTIVE OXIDATION OF BILE ACIDS, THEIR SALTS OR DERIVATIVES - Patent 2691516 Source: European Patent Office (EPO) URL: 5.[3] Title: Selective oxidation of steroid alcohols - US2569300A Source: Google Patents URL: 6.[6] Title: Biotransformation of methyl cholate by Aspergillus niger Source: ResearchGate URL:
Sources
- 1. Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]
- 3. US2569300A - Selective oxidation of steroid alcohols - Google Patents [patents.google.com]
- 4. EP2691516B1 - New process for the selective oxidation of bile acids, their salts or derivatives - Google Patents [patents.google.com]
- 5. NEW PROCESS FOR THE SELECTIVE OXIDATION OF BILE ACIDS, THEIR SALTS OR DERIVATIVES - Patent 2691516 [data.epo.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Preventing the Degradation of Methyl Cholate During Experiments
This guide serves as a centralized resource for researchers, scientists, and drug development professionals to ensure the stability and integrity of methyl cholate in experimental settings. By understanding its degradation pathways and implementing proper handling techniques, you can achieve more reliable and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common queries regarding the handling and stability of methyl cholate.
Q1: What are the primary drivers of methyl cholate degradation?
Methyl cholate, the methyl ester of cholic acid, is primarily susceptible to two forms of degradation:
-
Hydrolysis: The most common degradation pathway is the hydrolysis of the methyl ester back to its parent molecule, cholic acid.[1][2] This reaction is catalyzed by the presence of water and can be accelerated by both acidic and basic conditions.[3]
-
Oxidation: The hydroxyl groups on the steroid nucleus can be oxidized, with the reactivity generally following the order of C7 > C12 > C3.[4] This can lead to the formation of various keto-derivatives.
Q2: What are the optimal storage conditions for methyl cholate?
To ensure long-term stability, methyl cholate should be stored under the following conditions:
-
Temperature: For long-term storage, -20°C is recommended.[5][6] Some suppliers suggest storage at -80°C for solutions, which can extend stability for up to two years.[5] For short-term use, 4°C is acceptable for up to two years.[5]
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and oxygen.
-
Form: Storing the compound as a dry powder is generally preferred over pre-made solutions to prevent solvent-mediated degradation.[6]
Q3: Which solvents are recommended for preparing methyl cholate solutions?
The choice of solvent depends on the downstream application:
-
General Laboratory Use: Methyl cholate is soluble in organic solvents like methanol, acetonitrile, and DMSO.[7][8][9]
-
Cell-Based Assays: For in vitro studies, dissolving methyl cholate in anhydrous DMSO is a common practice.[5][7] It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility and promote hydrolysis.[7]
-
Purity: Always use high-purity, anhydrous solvents to minimize contaminants that could interfere with your experiments or catalyze degradation.
Q4: Can I sterilize methyl cholate solutions by autoclaving?
No. Autoclaving utilizes high heat and steam, which will rapidly hydrolyze the methyl ester bond. For sterile applications, it is essential to filter-sterilize the solution through a 0.22 µm filter.
Part 2: Troubleshooting Guides for Experimental Workflows
This section provides in-depth guidance on identifying and resolving specific issues related to methyl cholate degradation during common experimental procedures.
Issue 1: Inconsistent Results in Cell-Based Assays
Symptom: You are observing high variability in your cell-based assay results, such as fluctuating EC50 values or inconsistent dose-response curves.
Potential Cause: This variability often points to the degradation of methyl cholate in your stock or working solutions. The hydrolysis of methyl cholate to cholic acid can alter the compound's biological activity, leading to unreliable data.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent cell-based assay results.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can effectively separate methyl cholate from its primary degradant, cholic acid.[1][2][10]
Step-by-Step HPLC Protocol:
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL solution of your current (old) methyl cholate stock in HPLC-grade methanol.
-
Prepare a 1 mg/mL solution of a new, unopened vial of methyl cholate as a positive control.
-
Prepare a 1 mg/mL solution of cholic acid as a reference standard.
-
-
Suggested HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[11]
-
Mobile Phase: An isocratic or gradient elution using acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid for MS compatibility) is typically effective.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a low wavelength, such as 210 nm, as bile acids lack a strong chromophore.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Compare the chromatograms of your old and new methyl cholate solutions with the cholic acid standard. The presence of a peak in your old sample that matches the retention time of the cholic acid standard confirms hydrolysis.
-
Preventative Strategies:
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, prepare single-use aliquots of your stock solution.[12]
-
pH of Media: Be mindful of the pH of your cell culture media. While physiological pH (~7.4) is generally suitable for short-term assays, prolonged incubations in non-neutral conditions can accelerate degradation.
-
Use Anhydrous Solvents: Always use fresh, anhydrous solvents, particularly DMSO, for preparing stock solutions to minimize water content.[7]
Issue 2: Low or Variable Recovery During Sample Extraction
Symptom: When extracting methyl cholate from biological matrices (e.g., plasma, tissue homogenates), you observe poor and inconsistent recovery of your spiked analyte.
Potential Cause: The extraction process itself, especially if it involves harsh pH conditions (acidic or basic), can induce the hydrolysis of methyl cholate to cholic acid.[3]
Degradation Pathway: Ester Hydrolysis
Caption: Acid- or base-catalyzed hydrolysis of methyl cholate.
Best Practices for Extraction
-
pH Control: Whenever possible, maintain a neutral pH during extraction. If pH adjustments are necessary, minimize the duration of exposure to harsh conditions and perform the steps on ice to reduce the rate of hydrolysis.
-
Solid-Phase Extraction (SPE): Consider using SPE as a milder alternative to liquid-liquid extraction (LLE). SPE often allows for better control over pH and can provide cleaner extracts.
-
Internal Standards: For quantitative analysis, especially with mass spectrometry, the use of a stable isotope-labeled internal standard (e.g., d4-methyl cholate) is highly recommended. This standard will co-elute and experience similar degradation, allowing for more accurate correction of analyte loss.
Comparison of Extraction Techniques
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| pH Flexibility | Can involve harsh pH swings | Generally operates under milder, more controlled pH |
| Risk of Hydrolysis | Higher, due to potential for extreme pH | Lower |
| Selectivity | Can be lower, leading to more matrix effects | Can be highly selective, yielding cleaner samples |
| Throughput | Can be lower for manual methods | Amenable to high-throughput automation |
By adhering to these guidelines, you can significantly improve the stability of methyl cholate in your experiments, leading to more accurate and reproducible scientific outcomes.
References
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Methyl cholate on Primesep B Column.
- SIELC Technologies. (2024, January 24). HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid) on Primesep B Column.
- SIELC Technologies. (2024, January 24). Cholic acid.
- Selleck Chemicals. (n.d.). Methyl Cholate.
- Benchchem. (n.d.). Methyl cholate.
-
MedchemExpress. (n.d.). Methyl cholate. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy8gUJaRauLc9E7cjFJscTQ_2bwGJ8MER65spD5esizZt4lRTFQ6yzYNzgILziDpI-zePC8DIlbpxxWtF1ac2P7RP9rAc0rto427bipokXmFRJKich201q58JR_siAOEhYKcpsMc8UFvvw3R8p]([Link]
Sources
- 1. HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid) on Primesep B Column | SIELC Technologies [sielc.com]
- 2. Cholic acid | SIELC Technologies [sielc.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. lookchem.com [lookchem.com]
- 9. CAS 1448-36-8: Methyl cholate | CymitQuimica [cymitquimica.com]
- 10. HPLC Method for Analysis of Methyl cholate on Primesep B Column | SIELC Technologies [sielc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Methyl Cholate | ABIN4878728 [antibodies-online.com]
Technical Support Center: Characterization of Methyl Cholate Derivatives
This guide is designed for researchers, scientists, and drug development professionals working with methyl cholate and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your analytical characterization effectively.
Introduction: The Unique Challenges of Methyl Cholate Derivatives
Methyl cholate, the methyl ester of the primary bile acid cholic acid, and its derivatives present a unique set of analytical challenges. Their rigid steroidal backbone, coupled with a flexible side chain and multiple hydroxyl groups, results in a facially amphiphilic molecule. This structure dictates their physical and chemical behavior, leading to common issues in characterization such as poor solubility, a propensity for self-aggregation, and difficulties in achieving baseline separation of closely related isomers. This guide provides practical, field-proven insights to navigate these complexities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions that arise when working with methyl cholate derivatives.
Q1: What is the best way to store methyl cholate and its derivatives to ensure stability?
A: Methyl cholate and its derivatives should be stored as a solid in a cool, dry place. For long-term storage, it is recommended to keep the compound at -20°C or -80°C. Stock solutions can typically be stored at -20°C for up to one year or at -80°C for up to two years.[1] It is crucial to use anhydrous solvents for preparing stock solutions, as moisture can lead to hydrolysis of the methyl ester.
Q2: I'm having trouble dissolving my methyl cholate derivative. What solvents do you recommend?
A: Solubility can be a significant challenge. For NMR, deuterated chloroform (CDCl₃) is a common starting point, but if solubility is low, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used.[2] Be aware that protic solvents like methanol can exchange with hydroxyl protons. For HPLC, a mixture of methanol or acetonitrile and water is typically used for the mobile phase, so preparing samples in the mobile phase is ideal. For derivatives with increased lipophilicity, tetrahydrofuran (THF) or dichloromethane (DCM) may be necessary.
Q3: What are the key structural features I should look for in the ¹H NMR spectrum of a methyl cholate derivative?
A: The ¹H NMR spectrum of a methyl cholate derivative will have several characteristic regions:
-
Upfield Region (approx. 0.6-1.2 ppm): You will find the sharp singlets of the two angular methyl groups (C18 and C19) on the steroid core.
-
Mid-field Region (approx. 1.2-2.5 ppm): This is a very crowded region containing the overlapping signals of the many methylene (-CH₂-) and methine (-CH-) protons of the steroid rings and the side chain.
-
Downfield Region (approx. 3.4-4.1 ppm): The signals for the protons on the carbons bearing hydroxyl groups (e.g., H-3, H-7, H-12) will appear here. Their exact chemical shift and multiplicity are highly sensitive to the stereochemistry of the hydroxyl group. The singlet for the methyl ester (-OCH₃) will also be in this region, typically around 3.67 ppm.
Q4: Why am I seeing very broad peaks in my NMR spectrum?
A: Peak broadening is a common issue and is often due to the self-aggregation of these amphiphilic molecules into micelles or other supramolecular structures.[3][4] This is especially prevalent in more polar solvents like D₂O or at higher concentrations. The aggregation slows down molecular tumbling, leading to broader signals. For a detailed troubleshooting guide on this issue, please refer to the NMR section below.
Q5: Do I need to derivatize my methyl cholate derivative for mass spectrometry analysis?
A: It depends on the technique. For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is generally not necessary as the compound can be ionized directly from the liquid phase, typically using electrospray ionization (ESI). For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is essential to increase the volatility of the molecule.[5] This usually involves silylating the hydroxyl groups (e.g., with BSTFA or MSTFA) to form trimethylsilyl (TMS) ethers.[5]
Part 2: Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of methyl cholate derivatives, but their tendency to aggregate and the complexity of their steroid backbone can lead to challenging spectra.
Issue 1: Severe Peak Broadening and Loss of Resolution
Causality: The primary cause of peak broadening is the self-aggregation of methyl cholate derivatives in solution.[3][4] As the molecules form micelles or other aggregates, their effective molecular weight increases dramatically. This leads to a slower rate of molecular tumbling, which in turn results in shorter transverse relaxation times (T₂) and consequently, broader NMR signals. This effect is concentration and solvent-dependent.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting broad NMR peaks.
Pro-Tips:
-
Solvent Choice: Using a solvent that can compete for hydrogen bonding, such as deuterated methanol (CD₃OD), can sometimes break up the aggregates and lead to sharper signals.[6]
-
Temperature: Increasing the temperature can increase the rate of chemical exchange between the monomer and aggregated states, sometimes leading to a sharpening of the averaged signal.[4]
-
2D NMR: If signal overlap is severe, 2D NMR techniques like COSY and HSQC are invaluable for assigning protons and carbons, even with broader lines.
Issue 2: Signal Overlap in the Steroid Region
Causality: The rigid tetracyclic core of methyl cholate contains numerous CH and CH₂ groups with very similar chemical environments, leading to a "forest" of overlapping signals, typically between 1.0 and 2.5 ppm.
Solutions:
-
Higher Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion and improve resolution.
-
Solvent-Induced Shifts: Changing the solvent from CDCl₃ to an aromatic solvent like benzene-d₆ can induce significant changes in chemical shifts due to anisotropic effects, often resolving overlapping signals.[2]
-
2D NMR Spectroscopy:
-
HSQC (Heteronuclear Single Quantum Coherence): This is essential for correlating each proton to its directly attached carbon.
-
COSY (Correlation Spectroscopy): This helps to identify protons that are coupled to each other (typically on adjacent carbons).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This can reveal through-space correlations, which is particularly useful for stereochemical assignments, such as determining the axial or equatorial orientation of substituents.
-
Table 1: Approximate ¹H and ¹³C Chemical Shifts for the Methyl Cholate Scaffold in CDCl₃
| Proton/Carbon | Approximate ¹H Shift (ppm) | Approximate ¹³C Shift (ppm) | Notes |
| C-3 | ~3.46 | ~71.8 | Axial proton (H-3α) |
| C-7 | ~3.85 | ~73.1 | Axial proton (H-7α) |
| C-12 | ~3.97 | ~75.4 | Axial proton (H-12α) |
| C-18 (CH₃) | ~0.68 | ~12.5 | Angular methyl group |
| C-19 (CH₃) | ~0.91 | ~22.6 | Angular methyl group |
| C-21 (CH₃) | ~0.99 | ~17.4 | Side-chain methyl |
| -OCH₃ | ~3.67 | ~51.5 | Methyl ester |
| C=O | - | ~174.6 | Ester carbonyl |
Note: Chemical shifts are approximate and can vary depending on the specific derivative and experimental conditions.
Part 3: Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
Achieving good chromatographic separation of methyl cholate derivatives is critical for both purification and quantitative analysis. Their similar structures and lipophilicity often make this challenging.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Causality:
-
Tailing Peaks: Often caused by secondary interactions between the analyte and the stationary phase (e.g., interaction of hydroxyl groups with residual silanols on a C18 column) or by column overload.
-
Fronting Peaks: Usually a sign of column overload or poor solubility of the analyte in the mobile phase.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor HPLC peak shape.
Issue 2: Co-elution of Isomers
Causality: Positional isomers or stereoisomers of methyl cholate derivatives can have very similar polarities, making them difficult to separate on a standard C18 column.
Solutions:
-
Optimize Mobile Phase: The choice of organic modifier can significantly impact selectivity.[7] If you are using methanol, try acetonitrile, and vice versa. Sometimes a ternary mixture (e.g., water/methanol/acetonitrile) can provide unique selectivity.
-
Change Column Chemistry: If optimizing the mobile phase is insufficient, changing the stationary phase is the next logical step.
-
Phenyl-Hexyl Column: Offers alternative selectivity through pi-pi interactions with aromatic rings, which can be beneficial if your derivatives contain aromatic moieties.
-
Pentafluorophenyl (PFP) Column: Provides a different separation mechanism based on dipole-dipole, pi-pi, and ion-exchange interactions, which can be very effective for separating isomers.[8]
-
-
Adjust Temperature: Increasing the column temperature can improve peak efficiency and sometimes alter the elution order, potentially resolving co-eluting peaks.[9]
Table 2: Recommended Starting HPLC Conditions
| Parameter | Recommendation | Rationale |
| Column | C18, 2.7-5 µm, 100-150 mm length | A good general-purpose column for steroids.[10][11] |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons to suppress silanol activity. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase. |
| Gradient | 50% B to 100% B over 20 minutes | A good starting point for method development. |
| Flow Rate | 1.0 mL/min for 4.6 mm ID column | Standard flow rate. |
| Column Temp. | 30-40 °C | Higher temperatures can improve peak shape.[9] |
| Detection | UV at 200-210 nm or ELSD/CAD | Bile acids lack a strong chromophore.[9] |
Part 4: Troubleshooting Guide: Mass Spectrometry (MS)
MS is essential for confirming molecular weight and providing structural information through fragmentation analysis.
Issue 1: Inconsistent or No Signal in GC-MS
Causality: This is almost always due to incomplete or failed derivatization. The hydroxyl groups of methyl cholate make it too polar and non-volatile for GC analysis.[5] If the derivatization reaction (e.g., silylation) is incomplete, the analyte will not elute from the GC column.
Solutions:
-
Ensure Anhydrous Conditions: Silylating reagents are extremely sensitive to moisture. Ensure your sample is completely dry and use anhydrous solvents.
-
Optimize Reaction Conditions: Increase the reaction temperature (e.g., to 60-80°C) or time (e.g., to 1-2 hours) to drive the reaction to completion.
-
Use a Catalyst: A small amount of a catalyst like trimethylchlorosilane (TMCS) can significantly improve the efficiency of silylation with reagents like BSTFA or MSTFA.
-
Check Solvent Compatibility: The dried sample residue must fully dissolve in the derivatization reagent/solvent mixture for the reaction to proceed efficiently.[12] If the sample does not dissolve, a small amount of a solvent like anhydrous pyridine can be added.[12]
Issue 2: Ambiguous Fragmentation in LC-MS/MS
Causality: The steroid core is very stable, and fragmentation can sometimes be minimal or non-specific, making it difficult to differentiate isomers.
Solutions:
-
Optimize Collision Energy: Perform a collision energy ramp experiment to find the optimal energy that produces informative fragment ions without completely shattering the molecule.
-
Look for Characteristic Losses: Even with a stable core, there are characteristic neutral losses to look for:
-
Loss of H₂O: Each hydroxyl group can be lost as a water molecule (18 Da).
-
Loss of the Side Chain: Fragmentation can occur along the C17 side chain.
-
-
Positive vs. Negative Mode: Analyze in both positive and negative ion modes. Sometimes, one polarity will provide more structurally informative fragments than the other. For esters, positive mode can show a characteristic loss of water plus carbon monoxide (-46 Da) from the esterified amino acid if applicable, which helps differentiate them from amides.[13][14]
Table 3: Common Adducts and Fragments in MS
| Ionization Mode | Common Adducts/Ions | Common Fragments/Neutral Losses |
| Positive ESI | [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ | [M+H-H₂O]⁺, [M+H-2H₂O]⁺, loss of side chain |
| Negative ESI | [M-H]⁻, [M+HCOO]⁻, [M+CH₃COO]⁻ | [M-H-H₂O]⁻ |
| GC-MS (EI of TMS derivative) | M⁺ (often weak or absent) | Loss of CH₃ (15 Da), Loss of (CH₃)₃SiOH (90 Da) |
Part 5: Detailed Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Accurately weigh 2-5 mg of the methyl cholate derivative into a clean, dry vial.
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Vortex the sample until the solid is completely dissolved. If necessary, gentle warming or sonication can be used.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
Protocol 2: Standard Derivatization for GC-MS Analysis (Silylation)
This protocol should be performed in a well-ventilated fume hood.
-
Place 50-100 µg of the dried methyl cholate derivative into a 2 mL autosampler vial with a micro-insert.
-
Add 50 µL of anhydrous pyridine and vortex to dissolve the sample.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 1 hour.
-
Cool the vial to room temperature before analyzing by GC-MS.
References
- (No source provided)
- (No source provided)
-
Bile Acid Detection Techniques and Bile Acid-Related Diseases. (2022). Frontiers in Physiology. [Link]
- (No source provided)
- (No source provided)
- (No source provided)
-
Development and validation of HPLC-DAD methodology for simultaneous qualitative and quantitative determination of thirteen substances with a steroid structure. (2023). Journal of Liquid Chromatography & Related Technologies. [Link]
-
Development and validation of RP-HPLC method for quantification of trace levels of topical corticosteroids in ambiphilic cream. (2022). Acta Chromatographica. [Link]
-
Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. (2012). Agilent Technologies Application Note. [Link]
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
-
Feasibility study of separation and purification of bile acid derivatives by HPLC on C18 and F5 columns. (2019). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids by the human gut microbiota. (2023). bioRxiv. [Link]
- (No source provided)
-
Analysis of Bile Acids by HPLC with ELSD using the Agilent InfinityLab Poroshell 120 EC-C18 LC Column. (n.d.). Agilent Technologies Application Note. [Link]
- (No source provided)
-
Troubleshooting ¹H NMR Spectroscopy. (n.d.). University of Rochester. [Link]
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
-
MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids by the human gut microbiota. (2023). bioRxiv. [Link]
- (No source provided)
-
Can anyone help me troubleshoot problems in sample derivatization in GC-MS? (2016). ResearchGate. [Link]
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
-
How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules? (2013). ResearchGate. [Link]
- (No source provided)
- (No source provided)
-
Analysis of Bile Acid by GC-MS. (n.d.). Shimadzu. [Link]
- (No source provided)
- (No source provided)
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids by the human gut microbiota | bioRxiv [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
Avoiding emulsion formation in Methyl cholate extractions.
Technical Support Center: Methyl Cholate Extractions
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for overcoming the common challenge of emulsion formation during the liquid-liquid extraction of methyl cholate. As a bile acid derivative with amphipathic properties, methyl cholate presents unique challenges that require a nuanced understanding of the underlying physicochemical principles to resolve effectively.[1] This resource is designed to equip you with the expertise to not only troubleshoot existing emulsion issues but also to proactively prevent their formation.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during my methyl cholate extraction?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution.[2] In the context of your extraction, it appears as a cloudy or milky layer between the two distinct solvent phases, making a clean separation impossible.[3] Emulsions form when vigorous mixing breaks one liquid into microscopic droplets that become dispersed throughout the other. Methyl cholate itself, being amphipathic (having both water-loving and fat-loving properties), can act as a surfactant, stabilizing these droplets and preventing them from coalescing.[1] Additionally, other surfactant-like compounds in your sample matrix, such as phospholipids or proteins, can also contribute to emulsion formation.[4]
Q2: I've formed an emulsion. What is the quickest way to break it?
While several methods exist, the addition of a saturated sodium chloride solution (brine) is often the fastest and most common approach.[5] This technique, known as "salting out," increases the ionic strength of the aqueous phase, which in turn reduces the solubility of organic molecules and disrupts the forces stabilizing the emulsion, promoting phase separation.[5][6]
Q3: Can the pH of my aqueous solution affect emulsion formation?
Absolutely. The pH of the aqueous phase can significantly influence the solubility and charge of bile acids like methyl cholate.[7] Adjusting the pH can sometimes prevent or break an emulsion by altering the partitioning of methyl cholate and other emulsifying agents between the two phases. For instance, acidification can cause some bile acids to precipitate out of the aqueous solution, which may help to destabilize an emulsion.[7]
Q4: Is it better to shake my separatory funnel vigorously or gently?
Gentle is almost always better. While vigorous shaking increases the surface area for extraction, it also provides the energy needed to form a stable emulsion.[4][8] A gentle swirling or inverting motion is usually sufficient to achieve good extraction efficiency without creating a persistent emulsion.[9]
In-Depth Troubleshooting Guide
Problem 1: Persistent Emulsion Formation Upon Mixing
Root Cause Analysis:
The formation of a persistent emulsion is fundamentally a problem of interfacial tension.[8] Surfactant-like molecules, including methyl cholate itself, reduce the natural tendency of the organic and aqueous phases to separate by lowering the energy at their interface.[10] Vigorous agitation provides the energy to disperse one liquid into the other, and these surfactants then stabilize the resulting droplets.[6]
Preventative & Corrective Protocols:
Protocol 1.1: The "Gentle Swirl" Extraction Technique
-
Combine your aqueous sample containing methyl cholate and the organic extraction solvent in a separatory funnel.
-
Instead of vigorous shaking, gently swirl the funnel or invert it slowly 10-15 times.[4][9]
-
Allow the layers to settle. You should observe a sharper interface with this method.
-
If an emulsion still forms, proceed to other corrective measures.
Protocol 1.2: The "Salting Out" Method
-
If an emulsion has formed, add a small amount of saturated sodium chloride (brine) solution to the separatory funnel.[5]
-
Gently swirl the funnel. The increased ionic strength of the aqueous layer will help to force the separation of the two phases.[5][6]
-
Allow the layers to separate. You may need to add more brine incrementally.
Protocol 1.3: Solvent Modification
-
Add a small volume of a different organic solvent to alter the polarity of the organic phase.[4] This can help to draw the emulsifying agent fully into one of the layers, breaking the emulsion.
-
Alternatively, adding a small amount of ethanol or another alcohol can also help to break the emulsion by altering the interfacial tension.[2]
Problem 2: The Emulsion Will Not Break with Simple Methods
Root Cause Analysis:
Some emulsions are exceptionally stable due to the presence of finely divided solids at the interface or high concentrations of potent natural surfactants.[2] In these cases, more forceful mechanical or physical methods are required to overcome the stabilizing forces.
Advanced Troubleshooting Protocols:
Protocol 2.1: Centrifugation
-
If your volumes are manageable, transfer the emulsion to centrifuge tubes.
-
Centrifuge at a moderate speed (e.g., 2000-3000 rpm) for 5-10 minutes. The centrifugal force will accelerate the coalescence of the dispersed droplets.[6][11][12]
-
Carefully pipette the separated layers. You may observe a solid "cake" of precipitated material at the interface, which should be discarded.[13]
Protocol 2.2: Filtration
-
Pass the emulsion through a plug of glass wool or a phase separation filter paper.[4][6] The physical matrix of the filter can help to coalesce the fine droplets.
-
For more stubborn emulsions, filtering through a pad of a filter aid like Celite® can be effective at removing the particulate matter that may be stabilizing the emulsion.[9]
Protocol 2.3: Thermal Shock
-
Cooling the emulsion in an ice bath can sometimes be effective.[2] The drop in temperature can increase the interfacial tension between the two phases, promoting coalescence.
Visual Troubleshooting Workflow
The following diagram outlines a logical decision-making process for addressing emulsion formation during your methyl cholate extractions.
Caption: A decision tree for troubleshooting emulsions.
Data Summary Table: Factors Influencing Emulsion Formation
| Parameter | Effect on Emulsion Stability | Recommended Action | Rationale |
| Mixing Intensity | High intensity increases stability | Gentle swirling or inversion | Minimizes the energy input for droplet formation.[4][8] |
| Ionic Strength | Low ionic strength can increase stability | Add saturated NaCl (brine) | Increases the polarity of the aqueous phase, promoting phase separation ("salting out").[5] |
| pH | Can influence the charge and solubility of emulsifiers | Adjust pH away from the pKa of interfering species | Alters the partitioning of emulsifying agents, potentially destabilizing the emulsion.[7] |
| Temperature | Lower temperatures can sometimes destabilize emulsions | Cool the mixture in an ice bath | Can increase interfacial tension, aiding coalescence. |
| Solvent Choice | Mismatched polarity can contribute to emulsions | Add a co-solvent to modify polarity | Aims to fully solubilize the emulsifying agent in one of the phases.[4] |
| Particulates | Finely divided solids can stabilize emulsions | Filter through Celite® or glass wool | Physically removes the solid particles that are armoring the interface.[9] |
References
- Tips for Troubleshooting Liquid–Liquid Extractions | LCGC Intern
- Effects of Different Surfactants on Emulsion Stabiliz
- FORMATION AND STABILITY OF EMULSIONS: EFFECT OF SURFACTANT-PARTICLE INTERACTIONS AND PARTICLE SHAPE - DigitalCommons@URI.
- 1448-36-8, Methyl chol
- Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil.
- Outlook on the Role of Natural Surfactants on Emulsion Stability and Gas Hydrate Antiagglomeration in Crude Oil Systems | Energy & Fuels - ACS Public
- Enhancing Extractions by Salting Out | LCGC Intern
- Emulsion Problem Encountered in Extractions - BrainKart.
- The Use of Centrifugation in Petrochemicals to Recover Valuable Components - Altiras.
- Tackling emulsions just got easier - Biotage.
- Extraction method.
- Techniques for Emulsion Breaking for Oil in W
- Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific.
- CAS 1448-36-8: Methyl chol
- Influence of pH on bile acid concentration in human, pig and commercial bile: Implications for 'alkaline' gastro-esophageal reflux | Diseases of the Esophagus | Oxford Academic.
- How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??
- Separation of Mixtures by Centrifug
Sources
- 1. CAS 1448-36-8: Methyl cholate | CymitQuimica [cymitquimica.com]
- 2. brainkart.com [brainkart.com]
- 3. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biotage.com [biotage.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 11. altiras.com [altiras.com]
- 12. medsolut.com [medsolut.com]
- 13. researchgate.net [researchgate.net]
Method development for the analysis of Methyl cholate in complex mixtures.
From the Desk of the Senior Application Scientist
Welcome to the analytical core support center. Developing a robust method for the quantification of methyl cholate (Methyl 3α,7α,12α-trihydroxy-5β-cholan-24-oate) in complex biological matrices—such as feces, meconium, or fungal fermentation broths—requires a deep understanding of steroid chemistry and mass spectrometry[1]. Unlike free bile acids, the esterification of the C24 carboxylic acid fundamentally alters its chromatographic retention and ionization behavior[2].
This guide provides self-validating protocols, mechanistic troubleshooting, and foundational methodologies to ensure high-fidelity data in your drug development and metabolomics workflows.
Experimental Workflows & Methodologies
Sample Preparation: Solid Phase Extraction (SPE)
When extracting methyl cholate from high-protein or high-lipid matrices (such as serum or Aspergillus niger biotransformation media[3]), direct protein precipitation is insufficient. Residual phospholipids will cause severe ion suppression in LC-MS. We employ a reversed-phase SPE methodology to isolate the amphiphilic steroid core effectively.
Step-by-Step Protocol: C18 SPE of Methyl Cholate
-
Matrix Pre-treatment: Aliquot 100 µL of the biological sample. Add 300 µL of cold acetonitrile (ACN) to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes.
-
Conditioning: Pass 1 mL of 100% Methanol (MeOH) followed by 1 mL of LC-MS grade H₂O through a C18 SPE cartridge (e.g., 30 mg/1 mL).
-
Loading: Dilute the supernatant from Step 1 with 900 µL of H₂O (to reduce organic content to <5%) and load onto the cartridge at a flow rate of 1 mL/min. Causality Check: High organic content during loading prevents the hydrophobic partitioning of the sterane ring onto the C18 silica. Dilution ensures quantitative binding.
-
Washing: Wash with 1 mL of 5% MeOH in H₂O. Causality Check: This specific concentration removes polar interferences (salts, small hydrophilic peptides) without prematurely eluting the highly hydrophobic methyl cholate.
-
Elution: Elute the target analyte with 1 mL of 100% ACN.
-
Reconstitution: Evaporate under a gentle N₂ stream at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 30% ACN / 70% H₂O with 0.1% Formic Acid).
Workflow for the extraction and isolation of methyl cholate from complex biological matrices.
Chromatographic Separation & MS Optimization
Bile acids and their methyl esters can be analyzed via GC-MS or LC-MS/MS. GC-MS offers excellent resolution for structural epimers but requires extensive derivatization[1]. LC-MS/MS provides higher throughput but requires careful tuning of ionization parameters[4].
Table 1: Quantitative Method Parameters for Methyl Cholate Analysis
| Parameter | LC-ESI-MS/MS | GC-EI-MS |
| Derivatization | None required | TMS-ether formation (e.g., BSTFA/TMCS) |
| Ionization Mode | Positive ESI ([M+Na]⁺ m/z 445.3) | Electron Impact (EI, 70 eV) |
| Column | C18 Reverse Phase (e.g., 1.7 µm, 2.1 x 100 mm) | 5% Phenyl-methylpolysiloxane (e.g., DB-5MS) |
| Mobile/Carrier Phase | A: H₂O (0.1% FA), B: ACN (0.1% FA) | Helium (1.0 mL/min constant flow) |
| Limit of Detection | ~1-5 ng/mL | ~10-20 ng/mL |
| Primary Fragments | m/z 445.3 → 385.3, 367.3 | m/z 253.1, 271.1, 386.2[5] |
Troubleshooting & FAQs
Q1: I am seeing a complete loss of signal for methyl cholate on my LC-MS/MS, but my free cholic acid internal standard looks fine. What is wrong? A1: You are likely running the mass spectrometer in Negative Ionization mode. Free cholic acid readily forms an [M-H]⁻ ion (m/z 407.3). However, because methyl cholate has a protected carboxylate group (methyl ester), it cannot deprotonate efficiently. Corrective Action: Switch your MS method to Positive Ionization mode and monitor for the sodium adduct [M+Na]⁺ (m/z 445.3) or add 10 mM Ammonium Acetate to your mobile phase to promote [M+NH₄]⁺ formation.
Diagnostic logic tree for resolving methyl cholate signal loss in LC-MS/MS.
Q2: When analyzing methyl cholate via GC-MS, I see multiple peaks with the same mass spectrum. Why? A2: This is a classic derivatization artifact. Methyl cholate contains three hydroxyl groups (3α, 7α, 12α). If your silylation reaction (e.g., using BSTFA + 1% TMCS) is incomplete, you will generate a mixture of mono-, di-, and tri-TMS ethers[6]. Corrective Action: Ensure your sample is completely dry before derivatization, as trace water quenches the silylation reagent. Incubate the reaction mixture at 60°C for at least 30-60 minutes to drive the reaction to the fully protected tri-TMS ether state.
Q3: We are using methyl cholate as a mobile carrier in a Supported Liquid Membrane (SLM) for carbohydrate extraction, but our recovery is dropping over time. How do we fix this? A3: Methyl cholate is highly effective as an amphiphilic carrier in SLMs for extracting polar molecules like glucose from acidic media[7]. However, carrier leaching into the aqueous feed or strip phases is a common failure mode. Corrective Action: Re-impregnate the polyethersulfone (PES) flat sheet membrane support. Ensure your organic diluent (e.g., 2-ethyl hexanol) is saturated with methyl cholate (0.01 M) and maintain strict pH control. Extreme pH environments can hydrolyze the methyl ester back to free cholic acid, destroying its specific carrier properties.
Q4: Can I separate methyl cholate from its epimers using a standard C18 column? A4: Yes, but it requires careful gradient optimization. Bile acid epimers (e.g., 3β vs 3α hydroxyls) have nearly identical hydrophobicities. Use a sub-2 µm particle size column (UPLC) and a shallow gradient of Acetonitrile/Water with Formic acid[4]. Maintaining a column temperature of 40°C–45°C improves mass transfer and sharpens peaks, allowing baseline resolution of structurally similar bile acid methyl esters.
Sources
- 1. SYNTHESIS OF 6-HYDROXYLATED BILE ACIDS AND IDENTIFICATION OF 3α, 6α, 7α, 12α-TETRAHYDROXY-5β-CHOLAN-24-OIC ACID IN HUMAN MECONIUM AND NEONATAL URINE [jstage.jst.go.jp]
- 2. The changing metabolic landscape of bile acids – keys to metabolism and immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Chenodeoxycholic acid | SIELC Technologies [sielc.com]
- 5. Methyl cholate | C25H42O5 | CID 10960835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 7. Extraction of Glucose by Supported Liquid Membrane using Polyethersulfone Flat Sheet Membrane Support | Journal of Applied Membrane Science & Technology [amst.utm.my]
Technical Support Center: Troubleshooting Methyl Cholate Functionalization and Side Reactions
Welcome to the Methyl Cholate Technical Support Center. Methyl cholate (methyl 3α,7α,12α-trihydroxy-5β-cholan-24-oate) is a highly versatile steroid scaffold used extensively in supramolecular chemistry, pharmaceutical synthesis, and the development of facial amphiphiles.
As an application scientist working with bile acid derivatives, you must navigate the complex steric and electronic landscape of the 5β-cholanic framework. The A/B cis-ring fusion renders the 3α-hydroxyl group equatorial, while the 7α and 12α hydroxyls project axially into the concave α-face[1]. This differential reactivity allows for regioselective modifications, but it is also the primary source of unexpected side reactions. This guide provides field-proven causality analyses, self-validating protocols, and troubleshooting workflows to ensure high-yield syntheses.
Diagnostic Troubleshooting Guide
Issue A: Regioselectivity Failures During Oxidation
Symptom: Formation of di-keto or tri-keto impurities (e.g., 3,7-diketo derivatives) when targeting a mono-oxidized product. Causality: The 3α-OH is the most sterically accessible (equatorial), but the 7α-OH is highly susceptible to oxidation due to its specific electronic environment and lower steric hindrance compared to the 12α-OH (which is heavily shielded by the C18 angular methyl group)[1]. Using unbuffered or overly aggressive oxidants (like standard Jones reagent) indiscriminately oxidizes multiple sites. Resolution: To selectively oxidize the 7α-OH, you must use an aqueous solution of potassium dichromate (K₂Cr₂O₇) in acetic acid, strictly buffered with sodium acetate[2]. The buffer prevents acid-catalyzed enolization and subsequent over-oxidation. Conversely, to target the 3α-OH selectively, Fetizon's reagent (Ag₂CO₃ on Celite) in boiling toluene is required[2].
Issue B: Transesterification and Hydrolysis During Alkylation
Symptom: During etherification (e.g., allylation with NaH and allyl bromide), the C24 methyl ester is lost, resulting in either an ester-exchanged product or the free cholic acid. Causality: Alkylation requires strong bases. If the reaction temperature exceeds 40 °C, the generated alkoxides can attack the C24 methyl ester[3]. Furthermore, if the reaction is quenched with water or aqueous acid in the presence of a phase-transfer catalyst (PTC) like tetrabutylammonium, the bulky cation rapidly shuttles hydroxide ions into the organic phase, causing instantaneous saponification of the ester[3]. Resolution: Maintain temperatures strictly below 40 °C and utilize anhydrous quenching methods (e.g., anhydrous methanol) when PTCs are present in the reaction matrix.
Quantitative Reactivity Profiling
Understanding the innate reactivity of the functional groups is critical for experimental design. The table below summarizes the behavior of the three hydroxyl groups on the methyl cholate scaffold.
| Hydroxyl Position | Stereochemistry (5β-Cholanic) | Relative Reactivity | Target Reagent for Selective Modification | Primary Side Reaction | Typical Side Product Yield (Unoptimized) |
| C3-OH | Equatorial | Highest | Ag₂CO₃ / Celite (Boiling Toluene) | Non-selective acylation / alkylation | 15–25% |
| C7-OH | Axial | Moderate | K₂Cr₂O₇ / AcOH / NaOAc | Over-oxidation to di-keto, Epimerization | 20–40% |
| C12-OH | Axial (Hindered by C18 Methyl) | Lowest | Requires prior protection of C3/C7 | Incomplete reaction / Unreacted starting material | >50% |
Visual Troubleshooting Workflows
Oxidation Pathways and Side Reactions
The following diagram illustrates the divergent pathways during the oxidation of methyl cholate, highlighting where critical side reactions occur.
Reaction pathways of methyl cholate oxidation and common side products.
Alkylation Troubleshooting Workflow
Use this logical workflow to diagnose and prevent C24 ester cleavage during strong-base alkylation procedures.
Troubleshooting workflow for preventing transesterification during alkylation.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols integrate real-time validation checks, allowing you to confirm the success of each step before proceeding.
Protocol 1: Regioselective Oxidation to Methyl 3α,12α-dihydroxy-7-keto-5β-cholanate
Objective: Selectively oxidize the 7α-OH while preserving the 3α and 12α hydroxyls.
-
Preparation: Dissolve 10 mmol of methyl cholate in 50 mL of glacial acetic acid.
-
Causality: Acetic acid acts as a solvent and a mild proton source to facilitate chromium complexation without cleaving the methyl ester.
-
-
Buffering: Add 15 mmol of sodium acetate dissolved in a minimal amount of water.
-
Validation Check: Ensure the solution is completely homogeneous. This buffer strictly controls the pH to prevent acid-catalyzed dehydration[2].
-
-
Oxidation: Cool the mixture to 0–5 °C. Slowly add an aqueous solution of K₂Cr₂O₇ (11 mmol) dropwise over 30 minutes.
-
Validation Check: The reaction mixture will transition from vibrant orange (Cr⁶⁺) to dark green (Cr³⁺). This visual color change is a self-validating indicator of active redox exchange.
-
-
Quenching & Isolation: Stir for an additional 2 hours at 0 °C, then quench by pouring into 200 mL of ice-cold water. Extract with ethyl acetate (3 x 50 mL).
-
Validation Check: Spot the organic layer on a TLC plate (EtOAc/Hexane 1:1). The product will appear as a new, less polar spot (higher Rf) compared to the starting material, confirming the conversion of the hydroxyl group to a ketone.
-
Protocol 2: Controlled Allylation without C24 Hydrolysis
Objective: Exhaustively allylate the hydroxyl groups without inducing transesterification or saponification of the C24 methyl ester.
-
Deprotonation: Dissolve methyl cholate in anhydrous DMF under an argon atmosphere. Cool the flask to 0 °C. Carefully add NaH (excess, 60% dispersion in mineral oil).
-
Validation Check: Vigorous H₂ gas evolution confirms the formation of the alkoxide. Do not proceed until bubbling ceases entirely.
-
-
Alkylation: Add allyl bromide dropwise. Crucial: Maintain the reaction temperature strictly below 40 °C using a water bath.
-
Causality: Temperatures above 40 °C provide the activation energy required for the alkoxide intermediates to attack the C24 ester, leading to transesterification[3].
-
-
Anhydrous Quenching: Once complete (monitored via TLC), do NOT quench with water or aqueous HCl if tetrabutylammonium salts were used. Instead, quench the excess NaH with anhydrous methanol at 0 °C.
-
Causality: Aqueous quenching in the presence of phase-transfer catalysts pulls hydroxide into the organic phase, causing rapid saponification of the methyl ester[3].
-
-
Isolation: Evaporate the DMF under high vacuum before performing any aqueous workup to prevent emulsion formation and delayed ester cleavage.
Frequently Asked Questions (FAQs)
Q: Why am I seeing a 7β-epimer after my oxidation/reduction sequence? A: The 7α-hydroxyl group can easily epimerize to the 7β-configuration (urso-derivative) via a 7-keto intermediate. If your reaction conditions are basic, the ketone undergoes enolization. Upon re-protonation or reduction, thermodynamic preferences can drive the formation of the 7β-epimer, which relieves 1,3-diaxial steric strain present in the 7α-configuration.
Q: Can I differentiate the 7α and 12α hydroxyl groups using simple protecting groups? A: Yes. A classical, highly reliable method for differentiating these two axial hydroxyls is the 3,7-bisacetylation of methyl cholate[1]. Because the 12α-OH is highly sterically hindered by the adjacent C18 methyl group, treating methyl cholate with acetic anhydride under controlled conditions selectively acetylates the 3α and 7α positions, leaving the 12α-OH free for downstream functionalization[1].
Q: My methyl cholate is not dissolving well in standard non-polar solvents. How should I adjust my chromatography? A: Methyl cholate is highly polar due to its three hydroxyl groups. Standard Hexane/Ethyl Acetate gradients often result in streaking. Switch to a Dichloromethane/Methanol gradient (e.g., 95:5 to 90:10) for sharper peaks and better resolution during column chromatography.
References
-
Kuhajda et al., "Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients", Frontiers in Pharmacology (2018). 2
-
Zhao et al., "Cholic Acid-Derived Facial Amphiphiles with Different Ionic Characteristics", Iowa State University Digital Repository. 3
-
Davis et al., "Bile Acid Scaffolds in Supramolecular Chemistry: The Interplay of Design and Synthesis", MDPI (2007). 1
Sources
Technical Support Center: Methyl Cholate Handling, Storage, and Formulation
Welcome to the Technical Support Center for Methyl cholate (Cholic acid methyl ester). This guide is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven troubleshooting strategies, physicochemical data, and self-validating protocols to ensure the integrity of your experiments involving this highly lipophilic bile acid derivative.
Part 1: Physicochemical Profile & Quantitative Data
Understanding the baseline properties of Methyl cholate is critical before planning any in vitro or in vivo assays. Because the carboxylic acid group of cholic acid is methylated, this compound exhibits distinct solubility and behavioral characteristics compared to primary bile acids.
| Property | Value | Experimental Implication | Reference |
| CAS Number | 1448-36-8 | Unique identifier for sourcing and SDS tracking. | [1] |
| Molecular Weight | 422.61 g/mol | Required for precise molarity calculations. | [1] |
| Melting Point | 155 - 156 °C | Indicates high thermal stability under standard conditions. | [1] |
| Water Solubility | Insoluble | Aqueous buffers cannot be used as primary solvents. | [1] |
| DMSO Solubility | 84 mg/mL (198.76 mM) | Excellent organic solubility, but highly sensitive to moisture. | [2] |
Part 2: Storage & Stability FAQs
Q: What are the optimal storage conditions to prevent the degradation of Methyl cholate powder? A: Methyl cholate must be stored in a tightly closed container in a dry, cool, and well-ventilated environment[1]. While the powder remains stable at ambient room temperature for short-term handling, long-term storage at 4°C or -20°C is highly recommended. Causality: As an esterified molecule, Methyl cholate is susceptible to slow hydrolysis if exposed to high humidity and fluctuating temperatures over prolonged periods. Furthermore, it must be kept strictly isolated from strong oxidizing agents to prevent oxidative degradation of the steroid nucleus[1].
Q: Is Methyl cholate light-sensitive or hygroscopic? A: It is not acutely photosensitive, but best practices dictate storing it in a dark place to prevent any long-term photo-oxidation[3]. While not highly hygroscopic, ambient moisture can adhere to the powder's surface. This surface moisture is a primary culprit for downstream solubility failures in anhydrous organic solvents.
Q: What personal protective equipment (PPE) is required during handling? A: Standard laboratory PPE (nitrile gloves, lab coat, and safety glasses) is sufficient for routine handling. However, if you are weighing large quantities where dust formation is possible, a particle filter mask or handling within a fume hood is required[1]. Causality: Inhalation of fine bile acid dust can cause respiratory tract irritation and unwanted mucosal absorption[1].
Part 3: Solubility & Formulation Troubleshooting
Q: Why is my Methyl cholate precipitating or crashing out in DMSO? A: Methyl cholate is highly lipophilic and completely insoluble in water[1]. While it boasts a high solubility limit of 84 mg/mL in Dimethyl sulfoxide (DMSO)[2], this metric is strictly dependent on the solvent being 100% anhydrous. Causality: The introduction of even trace amounts of water (from atmospheric humidity or wet pipette tips) alters the dielectric constant of the solvent system. Because Methyl cholate lacks the free, polar carboxylic acid group found in standard cholic acid, its hydrogen-bonding capacity is drastically reduced, making it highly prone to hydrophobic crash-out. Solution: Always use fresh, anhydrous DMSO[2]. Purge your solvent vials with an inert gas (nitrogen or argon) after opening to displace atmospheric moisture.
Caption: Methyl Cholate Solubility Troubleshooting Workflow
Part 4: Validated Experimental Protocols
Because Methyl cholate cannot be dissolved directly in aqueous saline for animal studies, researchers must formulate a homogeneous suspension using a viscosity-enhancing agent[2].
Protocol: Preparation of a 5 mg/mL In Vivo Suspension
This self-validating protocol ensures a uniform dosage delivery system for oral gavage or intraperitoneal injection.
Materials Needed:
-
Methyl cholate powder
-
0.5% CMC-Na (Sodium Carboxymethyl Cellulose) in physiological saline
-
Tween-80 (Optional surfactant)
-
Bath sonicator and vortex mixer
Step-by-Step Methodology:
-
Precise Weighing: Weigh exactly 5.0 mg of Methyl cholate powder using a calibrated microbalance. Transfer to a clean, dry glass vial.
-
Wetting Phase (Critical Step): Add 5–10 µL of Tween-80 directly to the powder.
-
Causality: Wetting the highly hydrophobic powder reduces surface tension. Without this step, the powder will float at the meniscus of the aqueous buffer, leading to severe clumping and inaccurate dosing.
-
-
Suspension Generation: Gradually add 1.0 mL of the 0.5% CMC-Na solution dropwise while vortexing the vial continuously at medium speed. The CMC-Na acts as a stabilizing matrix to prevent the hydrophobic particles from rapidly sedimenting[2].
-
Homogenization: Place the vial in a room-temperature bath sonicator for 10–15 minutes to break apart micro-aggregates.
-
System Validation: Hold the vial up to a light source. A successful formulation will appear as a uniformly milky suspension without any visible crystalline flakes settling at the bottom. If flakes are visible, the compound has not been adequately dispersed; increase sonication time by 5 minutes or utilize a mechanical tissue homogenizer.
Part 5: Biological Mechanisms & Applications
Methyl cholate is frequently utilized in specialized in vitro assays, such as evaluating the binding and inhibition of virulence factors like Clostridioides difficile toxin B (TcdB)[4]. It acts by interacting with host-dependent mechanisms or directly binding to toxins to prevent endosomal entry[4].
Caption: Methyl Cholate Functional Applications and Mechanisms
References
-
Methyl cholate - SAFETY DATA SHEET | Thermo Fisher Scientific | 1
-
Methyl Cholate | CAS 1448-36-8 | Selleck Chemicals | 2
-
SAFETY DATA SHEET: Methyl cholate | Aladdin Scientific / Amazon AWS | 3
-
Identification of Biosynthetic Inhibitors of Virulence Factor Entry Into Mammalian Cells | Scholaris | 4
Sources
Validation & Comparative
Comparing the efficacy of Methyl cholate and cholic acid in drug delivery.
An in-depth comparative analysis of Methyl Cholate (MC) and Cholic Acid (CA) in drug delivery systems reveals a fascinating dichotomy between a naturally occurring amphiphilic permeation enhancer and its synthetically modified, highly hydrophobic derivative. As drug development increasingly relies on targeted nanocarriers and bioavailability enhancers, understanding the physicochemical causality behind these two bile acid derivatives is critical for formulation scientists.
This guide provides an objective, data-backed comparison of their efficacy, structural mechanics, and application protocols in advanced drug delivery.
Physicochemical Profiling & Mechanistic Causality
Cholic acid (CA) is a primary bile acid synthesized in the liver, characterized by a rigid steroid nucleus with three hydroxyl groups (concave hydrophilic face) and a terminal carboxylic acid[1]. This structure makes it facially amphipathic. Methyl cholate (MC) is the methyl ester derivative of cholic acid (CAS 1448-36-8)[2].
The single modification at the C24 position—converting a free carboxylic acid to a methyl ester—fundamentally alters the molecule's behavior in biological systems.
-
Cholic Acid (CA): At physiological pH (7.4), the carboxylic acid group (pKa ~5.0) is ionized. This grants CA excellent surfactant properties, allowing it to form micelles, act as a permeation enhancer by fluidizing cell membranes, and participate in ion-pairing with cationic drugs[3].
-
Methyl Cholate (MC): Esterification masks the ionizable carboxyl group, substantially reducing the overall hydrophilicity of the molecule[4]. MC is uncharged, highly hydrophobic at the tail, and exhibits poor aqueous solubility[4]. Consequently, MC is rarely used as a free permeation enhancer; instead, it serves as a critical hydrophobic anchor or precursor for synthesizing amphiphilic polymers and targeted lipid nanocarriers[5].
Table 1: Comparative Physicochemical Properties
| Property | Cholic Acid (CA) | Methyl Cholate (MC) |
| Chemical Formula | C24H40O5 | C25H42O5 |
| Ionization at pH 7.4 | Anionic (Carboxylate) | Neutral (Ester) |
| Hydrophilicity | High (Amphiphilic) | Low (Highly Hydrophobic tail) |
| Primary Mechanism | Micellar solubilization, membrane fluidization, permeation enhancement[3] | Hydrophobic anchoring, polymer grafting, targeted nanoparticle synthesis[5] |
| Optimal Formulation | Bilosomes, mixed micelles, oral absorption enhancers[6] | Polymeric nanoparticles (e.g., PVBCA), liposomal hydrophobic cores[5] |
Efficacy in Drug Delivery Systems
Cholic Acid: The Permeation Enhancer and Bilosome Backbone
CA is extensively utilized to overcome gastrointestinal impediments. Its main advantage is its dual ability to act as a drug-solubilizing and permeation-modifying agent[3]. When integrated into liposomes (forming "bilosomes"), CA stabilizes the vesicular structure against bile salts and enzymatic degradation in the GI tract, significantly improving the oral bioavailability of poorly soluble or easily degraded drugs (e.g., insulin or acyclovir)[6].
Methyl Cholate: The Hepatoma-Targeting Anchor
Because MC lacks the disruptive surfactant properties of ionized CA, it is the preferred building block for stable, targeted polymeric nanoparticles. A landmark application is the synthesis of Poly-[3-(4-vinylbenzonate)-7, 12-dihydroxy-5-cholan-24-oic acid] (PVBCA). By introducing MC onto a polyvinyl benzoate backbone, scientists created an amphipathic polymer that can be incorporated onto PLGA nanoparticle surfaces[5].
Efficacy Data: The binding of these MC-derived moieties to bile acid transporters on cell membranes significantly enhances cellular uptake. Experimental data shows that SMMC-7721 hepatoma cell uptake of PVBCA-decorated nanoparticles is 2.0- to 2.8-fold higher than that of standard PLGA nanoparticles[5].
Caption: Transporter-mediated cellular uptake pathway of Methyl Cholate-derived targeted nanoparticles.
Experimental Protocols: Self-Validating Workflows
To ensure scientific reproducibility, the following protocols detail the distinct handling required for CA and MC based on their solubility and reactivity profiles.
Protocol A: Synthesis of MC-Derived PVBCA for Targeted PLGA Nanoparticles
Purpose: To utilize the hydrophobicity of MC for grafting onto a polymer backbone without unwanted carboxylate side-reactions.
-
Esterification (Preparation of MC): Reflux cholic acid with BF3·Et2O in methanol to selectively convert the C24 carboxylic acid to a methyl ester, yielding Methyl Cholate[4]. Purify via crystallization.
-
Monomer Synthesis: React the C3 hydroxyl group of MC with 4-vinylbenzoyl chloride in the presence of triethylamine and dichloromethane (DCM) at 0°C to form the vinylbenzonate-MC monomer.
-
Polymerization: Conduct free radical polymerization of the monomer using AIBN as an initiator in anhydrous DMF at 70°C for 24 hours to yield PVBCA[5].
-
Nanoparticle Formulation (Emulsion-Solvent Evaporation):
-
Dissolve PLGA, PVBCA, and the hydrophobic payload (e.g., paclitaxel) in an organic solvent (DCM).
-
Emulsify this organic phase into an aqueous phase containing 1% PVA using probe sonication (100W, 2 mins on ice).
-
Evaporate the DCM overnight under magnetic stirring to harden the nanoparticles.
-
Collect via ultracentrifugation (20,000 rpm, 30 mins) and wash with distilled water.
-
Caption: Chemical modification workflow from Cholic Acid to PVBCA-decorated PLGA nanoparticles.
Protocol B: Formulation of CA-Integrated Bilosomes
Purpose: To leverage the amphiphilic nature of free CA to stabilize lipid bilayers for oral drug delivery.
-
Lipid Film Hydration: Dissolve soybean phosphatidylcholine (SPC), cholesterol, and free Cholic Acid (molar ratio 7:2:1) in a chloroform/methanol (2:1 v/v) mixture.
-
Film Formation: Evaporate the organic solvents using a rotary evaporator at 40°C under reduced pressure until a thin, dry lipid film forms.
-
Hydration: Hydrate the lipid film with a phosphate-buffered saline (PBS, pH 7.4) solution containing the hydrophilic drug payload. Note: At pH 7.4, CA is ionized, allowing its hydrophobic steroid nucleus to embed in the lipid bilayer while the anionic carboxylate tail extends into the aqueous phase, providing steric/electrostatic repulsion.
-
Size Reduction: Extrude the multilamellar vesicles through polycarbonate membranes (200 nm, then 100 nm) to form unilamellar bilosomes.
Summary of Quantitative Efficacy
When choosing between CA and MC, the decision rests entirely on the delivery route and the required interaction with biological membranes.
Table 2: Comparative Performance Metrics in Drug Delivery
| Metric | Cholic Acid (CA) Formulations | Methyl Cholate (MC) Formulations |
| Cellular Uptake (Targeted) | Moderate (Subject to rapid efflux if not conjugated) | High (2.0 - 2.8x increase via PVBCA-PLGA NPs)[5] |
| Membrane Disruption | High (Acts as a surfactant/enhancer)[3] | Low (Esterification neutralizes surfactant activity)[4] |
| Oral Bioavailability Enhancement | Excellent (Via Bilosome stabilization)[6] | Poor (Lacks aqueous solubility for GI fluidization) |
| Endocytosis Mechanism | Primarily passive diffusion / fluidization | Clathrin-and-caveolae-independent endocytosis[5] |
Sources
- 1. mdpi.com [mdpi.com]
- 2. CAS 1448-36-8: Methyl cholate | CymitQuimica [cymitquimica.com]
- 3. Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Synthesis of cholic-acid-carrying polymer and in-vitro evaluation of hepatoma-targeting nanoparticles decorated with the polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. icepharma.com [icepharma.com]
A Researcher's Guide to the Conformational Landscape of Methyl Cholate: Stability and Analysis
For researchers and drug development professionals, a deep understanding of a molecule's three-dimensional structure is paramount. It dictates molecular interactions, biological activity, and ultimately, therapeutic efficacy. Methyl cholate, a derivative of the primary bile acid cholic acid, is a facially amphipathic molecule with a rigid steroidal backbone and a flexible side chain.[1] This structural duality makes it a valuable tool in supramolecular chemistry and drug delivery research.[2] However, the conformational flexibility of its side chain presents a significant challenge in fully characterizing its structure-activity relationship. This guide provides an in-depth analysis of methyl cholate conformers, their relative stability, and the experimental and computational methodologies used to investigate them.
The Conformational Puzzle: Unveiling the Stable Forms of Methyl Cholate
The conformational landscape of methyl cholate is primarily defined by the rotational freedom of the C17 side chain. While the steroid nucleus is relatively rigid, the five rotatable bonds in the side chain allow it to adopt various spatial arrangements. Drawing parallels from extensive studies on its parent compound, cholic acid, we can anticipate three primary low-energy conformational families for the methyl cholate side chain: 'extended', 'semi-extended', and 'folded'.[3]
The relative stability of these conformers is governed by a delicate balance of steric hindrance and, crucially, the formation of intramolecular hydrogen bonds. The hydroxyl groups at positions C3, C7, and C12 on the steroid's α-face, along with the carbonyl oxygen of the methyl ester group in the side chain, can act as hydrogen bond donors and acceptors.[4] These non-covalent interactions can stabilize certain conformations over others, significantly influencing the overall shape and polarity of the molecule.[5]
For instance, a 'folded' conformation can be stabilized by an intramolecular hydrogen bond between the C12-OH group and the carbonyl oxygen of the side chain. Conversely, 'extended' and 'semi-extended' conformations may be favored in environments where intermolecular interactions with solvent molecules are more dominant.
Comparative Analysis of Methyl Cholate Conformers
While a definitive quantitative analysis of all possible methyl cholate conformers is complex and highly dependent on the surrounding environment (gas phase, solvent polarity), we can present a qualitative comparison based on the principles of stereochemistry and intramolecular interactions.
| Conformer Family | Key Dihedral Angles (Side Chain) | Potential Intramolecular Hydrogen Bonds | Expected Relative Stability | Key Characteristics |
| Extended | Predominantly anti-periplanar | Minimal | Lower in non-polar environments | Elongated structure, maximized surface area. |
| Semi-extended | Mix of anti-periplanar and gauche | Possible, e.g., C7-OH with side chain | Intermediate | A balance between extended and folded forms. |
| Folded | Predominantly gauche | Highly probable, e.g., C12-OH with C24-carbonyl | Higher in non-polar environments | Compact, globular structure, reduced polar surface area. |
Experimental Determination of Conformer Stability: A Step-by-Step Guide to Variable-Temperature NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for studying the conformational dynamics of molecules in solution.[6] Variable-temperature (VT) NMR, in particular, allows for the determination of the relative populations of different conformers and the thermodynamic parameters governing their equilibrium.[7]
The Rationale Behind Variable-Temperature NMR
The principle of VT-NMR lies in the temperature dependence of the equilibrium constant between different conformers. By measuring changes in chemical shifts or coupling constants as a function of temperature, one can extract valuable information about the relative energies and entropies of the conformers.[8] For methyl cholate, we would expect to see changes in the proton and carbon signals of the side chain and the nearby hydroxyl groups as the equilibrium between the 'extended', 'semi-extended', and 'folded' conformers shifts with temperature.
Experimental Protocol for VT-NMR Analysis of Methyl Cholate
This protocol outlines the key steps for performing a VT-NMR experiment to analyze the conformational equilibrium of methyl cholate.
1. Sample Preparation:
-
Dissolve a known concentration of high-purity methyl cholate in a suitable deuterated solvent. The choice of solvent is critical; a non-polar solvent like deuterated chloroform (CDCl3) or a more polar solvent like deuterated dimethyl sulfoxide (DMSO-d6) can be used to investigate the effect of the environment on conformational preference.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
Transfer the solution to a high-quality NMR tube.
2. NMR Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion and sensitivity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve high resolution.
-
Set up a series of 1D ¹H or ¹³C experiments at different temperatures. A typical temperature range would be from 298 K (25 °C) down to the freezing point of the solvent, in decrements of 10-20 K.
-
Ensure adequate thermal equilibration time at each temperature before acquiring data.
3. Data Processing and Analysis:
-
Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Identify and assign the key resonances corresponding to the side chain and hydroxyl protons of methyl cholate. 2D NMR experiments like COSY and HSQC may be necessary for unambiguous assignment.
-
Measure the chemical shifts and/or coupling constants of the assigned signals at each temperature.
-
Plot the chemical shifts (δ) versus temperature (T). The slope of this plot is the temperature coefficient (dδ/dT), which can provide insights into hydrogen bonding.[7]
-
For a two-state conformational equilibrium, the relative populations of the conformers (P_A and P_B) at each temperature can be determined from the observed chemical shift (δ_obs) using the following equation, assuming fast exchange on the NMR timescale:
δ_obs = P_A * δ_A + P_B * δ_B
where δ_A and δ_B are the chemical shifts of the individual conformers.
-
The equilibrium constant (K_eq = P_B / P_A) can then be calculated at each temperature.
-
A van't Hoff plot (ln(K_eq) vs. 1/T) can be constructed to determine the standard enthalpy (ΔH°) and entropy (ΔS°) changes for the conformational equilibrium.
Caption: Workflow for Variable-Temperature NMR Analysis.
Computational Modeling of Methyl Cholate Conformers: A Virtual Microscope
Computational chemistry provides a powerful complementary approach to experimental methods for studying conformational preferences. By calculating the potential energy surface of a molecule, we can identify stable conformers and estimate their relative energies.[9]
The Rationale Behind Computational Modeling
The goal of a computational conformational analysis is to locate all low-energy minima on the potential energy surface. This is typically achieved through a systematic or stochastic search of the conformational space, followed by geometry optimization and energy calculation for each identified conformer.
Protocol for Computational Conformational Analysis of Methyl Cholate
This protocol outlines a general workflow for performing a computational conformational analysis of methyl cholate.
1. Initial Structure Generation:
-
Build a 3D model of methyl cholate using a molecular editor (e.g., Avogadro, ChemDraw).
2. Conformational Search:
-
Perform a conformational search to generate a diverse set of initial conformer geometries. This can be done using various algorithms, such as:
-
Systematic Search: Rotates each dihedral angle by a defined increment. This is thorough but computationally expensive for flexible molecules.
-
Stochastic Search (e.g., Monte Carlo): Randomly samples the conformational space. More efficient for larger molecules.
-
Molecular Dynamics: Simulates the motion of the molecule at a given temperature, exploring different conformations over time.
-
3. Geometry Optimization and Energy Calculation:
-
Optimize the geometry of each generated conformer using a suitable level of theory. A common and effective approach for molecules of this size is Density Functional Theory (DFT) with a basis set such as 6-31G*.[9] Popular DFT functionals include B3LYP and M06-2X.
-
Perform frequency calculations for each optimized structure to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain thermochemical data (enthalpy and Gibbs free energy).
4. Analysis of Results:
-
Rank the conformers based on their relative energies (e.g., Gibbs free energy).
-
Analyze the geometries of the low-energy conformers, paying close attention to the side chain dihedral angles and the presence of intramolecular hydrogen bonds.
-
The relative populations of the conformers at a given temperature can be calculated from their relative Gibbs free energies using the Boltzmann distribution equation.
Caption: Workflow for Computational Conformational Analysis.
Conclusion: A Synergistic Approach to Understanding Molecular Flexibility
The conformational flexibility of methyl cholate is a key determinant of its physical and biological properties. A comprehensive understanding of its conformational landscape requires a synergistic approach that combines experimental techniques like variable-temperature NMR with computational modeling. By elucidating the relative stabilities of its 'extended', 'semi-extended', and 'folded' conformers and the role of intramolecular hydrogen bonding, researchers can gain valuable insights into how this versatile molecule interacts with its environment. This knowledge is crucial for the rational design of novel drug delivery systems and supramolecular assemblies based on the bile acid scaffold.
References
-
Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Advances.
-
Intramolecular Hydrogen Bonding: Shaping Conformers' Structure and Stability. ResearchGate.
-
COMPUTATIONAL AND EXPERIMENTAL ANALYSIS OF BaiL, A METABOLIC BILE ACID ENZYME. ScholarWorks.
-
Methyl cholate | Methyl Ester Form of Cholic Acid. MedchemExpress.com.
-
Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing.
-
Methyl cholate. NIST WebBook.
-
Conformational properties of cholic acid, a lead compound at the crossroads of bile acid inspired drug discovery. ResearchGate.
-
Synthesis and NMR characterization of Bile Acid Derivatives Bearing Ugi 4CR-Modified Side Chains. SciELO.
-
Thermodynamics of Micelle Formation of Selected Homologous 7-Alkyl Derivatives of Na-Cholate in Aqueous Solution: Steroid Skeleton and the Alkyl Chain Conformation. PMC.
-
Synthesis, NMR Characterization and Crystal Structure of Methyl 3α,7α-Dihydroxy-12-oxo-5β-cholanate. ResearchGate.
-
Visualization of Bile Homeostasis Using 1H-NMR Spectroscopy as a Route for Assessing Liver Cancer. PMC.
-
Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. PMC.
-
(PDF) Solid-State NMR, X-ray Diffraction, and Thermoanalytical Studies Towards the Identification, Isolation, and Structural Characterization of Polymorphs in Natural Bile Acids. ResearchGate.
-
Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. MDPI.
-
Methyl cholate | C25H42O5. PubChem.
-
Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and Cyclic Peptides. Journal of the American Chemical Society.
-
Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. PMC.
-
Discovery of Bile Acid Derivatives as Potent ACE2 Activators by Virtual Screening and Essential Dynamics. iris.unina.it.
-
Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as. RSC Publishing.
-
Measuring relative energies of ligand binding conformations on nanocluster surfaces with temperature-dependent FTIR spectroscopy. OSTI.GOV.
-
The relative energies for the reaction of CH 2 =CHO -with MeCl (kcal/mol). ResearchGate.
-
Bile Acid Detection Techniques and Bile Acid-Related Diseases. PMC.
-
Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. UniTo.
-
Influence of intramolecular hydrogen bonds on the binding potential of methylated β-cyclodextrin derivatives. PMC.
-
NMR Spectroscopy: a Tool for Conformational Analysis. auremn.
-
Formation and Dissociation of Intra-Intermolecular Hydrogen-Bonded Solute-Solvent Complexes: Chemical Exchange Two-Dimensional I. Stanford University.
-
Thermodynamics of Micelle Formation of Selected Homologous 7-Alkyl Derivatives of Na-Cholate in Aqueous Solution: Steroid Skeleton and the Alkyl Chain Conformation. MDPI.
-
Conformational properties of cholic acid, a lead compound at the crossroads of bile acid inspired drug discovery. RSC Publishing.
Sources
- 1. Methyl cholate [webbook.nist.gov]
- 2. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. auremn.org.br [auremn.org.br]
- 9. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
For researchers, scientists, and drug development professionals, the precise quantification of bile acids is paramount for unraveling their complex roles in metabolic regulation and liver pathophysiology.[1] Bile acids, once considered mere detergents for fat digestion, are now recognized as critical signaling molecules.[2][3] This guide provides an in-depth comparison of antibody-based detection methods for methyl cholate and its structurally related compounds. We will explore the fundamental principles of antibody specificity, the structural basis for cross-reactivity among bile acids, and provide robust experimental protocols to empower you to validate and select the optimal reagents for your research.
The Crux of the Matter: Why Specificity is Non-Negotiable
A Family of Look-Alikes: The Structural Basis for Cross-Reactivity
The potential for antibody cross-reactivity among bile acids is rooted in their shared steroid backbone.[6] Methyl cholate is the methyl ester derivative of cholic acid, a primary bile acid.[7][8] The structural differences between methyl cholate, cholic acid, and other major bile acids like deoxycholic acid (DCA) and chenodeoxycholic acid (CDCA) are subtle, often involving only the presence or absence of a hydroxyl group or the modification of the C-24 carboxylic acid group.
-
Methyl Cholate vs. Cholic Acid: The primary difference is the esterification of the carboxylic acid group at the end of the side chain.[7][9][10] An antibody raised against the steroid core of cholic acid is highly likely to recognize methyl cholate, as the core structure is identical.
-
Primary vs. Secondary Bile Acids: Cholic acid and chenodeoxycholic acid are primary bile acids synthesized in the liver.[6] Secondary bile acids, such as deoxycholic acid and lithocholic acid, are formed in the colon through bacterial action, which typically involves the removal of a hydroxyl group.[6] This seemingly small change can significantly alter antibody binding.
Below is a diagram illustrating the structural relationships between these key compounds.
Caption: Structural relationships between primary, secondary, and derivative bile acids.
Comparative Performance: Predicting Antibody Cross-Reactivity
While specific cross-reactivity data must be determined empirically for each antibody, we can make educated predictions based on molecular structure. An antibody generated against cholic acid, for example, will use the three-dimensional arrangement of its hydroxyl groups and steroid rings as its epitope. Any other molecule that presents a similar shape will be a candidate for cross-reaction.
The following table provides an illustrative comparison of the expected cross-reactivity of a hypothetical monoclonal antibody raised against Cholic Acid .
| Compound | Key Structural Features | Expected Cross-Reactivity (%) | Rationale for Predicted Binding Affinity |
| Cholic Acid | Target Antigen: 3α, 7α, 12α -OH; C-24 COOH | 100% | The antibody was specifically generated against this molecule. |
| Methyl Cholate | Identical steroid core and -OH groups; C-24 COOCH₃ | 85 - 110% | The methyl ester is a minor modification at the periphery of the molecule, unlikely to disrupt binding to the core structure significantly.[7] |
| Glycocholic Acid | Conjugated with glycine at C-24 | 90 - 120% | The core structure remains intact. The glycine conjugate may slightly alter or even enhance binding depending on the specific epitope.[11] |
| Deoxycholic Acid | Lacks 7α-hydroxyl group | 10 - 40% | The absence of the 7α-hydroxyl group represents a major change in the epitope, which should significantly reduce binding affinity.[7] |
| Chenodeoxycholic Acid | Lacks 12α-hydroxyl group | 5 - 30% | Similar to DCA, the missing 12α-hydroxyl group fundamentally alters the binding site, leading to low cross-reactivity.[7] |
Disclaimer: This table is for illustrative purposes. Researchers must consult the datasheet for their specific antibody or, ideally, perform the validation experiments outlined below.
Experimental Protocols for Cross-Reactivity Assessment
To ensure the trustworthiness of your results, every antibody must be validated within your specific experimental context. Two powerful techniques for this are the Competitive ELISA and Surface Plasmon Resonance (SPR).
A. Indirect Competitive ELISA
For small molecules (haptens) like methyl cholate, a competitive immunoassay is the method of choice.[12][13] This is because the small size of the analyte prevents the simultaneous binding of two different antibodies, which is a requirement for the "sandwich" ELISA format.[14] In a competitive ELISA, the signal is inversely proportional to the concentration of the analyte in the sample.[13]
Caption: Workflow for an indirect competitive ELISA to assess cross-reactivity.
Step-by-Step Methodology:
-
Antigen Coating: Coat the wells of a 96-well microtiter plate with 100 µL of a bile acid-protein conjugate (e.g., 1-5 µg/mL of Cholic Acid-BSA) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[15]
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS). Incubate for 1-2 hours at room temperature.[15]
-
Washing: Repeat the wash step.
-
Competitive Reaction:
-
Prepare serial dilutions of your standards: the primary target (e.g., Cholic Acid) and the potential cross-reactants (Methyl Cholate, DCA, CDCA, etc.).
-
In a separate plate or tube, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a pre-determined optimal concentration) for 30 minutes.
-
Transfer 100 µL of these mixtures to the coated and blocked assay plate. Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the wash step.
-
Secondary Antibody: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG), diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times.
-
Detection: Add 100 µL of TMB substrate solution to each well. Allow color to develop in the dark (typically 15-20 minutes).[16]
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader.
-
Calculation: Calculate the 50% inhibitory concentration (IC50) for each compound. The percent cross-reactivity is then calculated as: (% Cross-Reactivity) = (IC50 of Primary Target / IC50 of Test Compound) x 100.
B. Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technology that measures molecular interactions in real-time.[17] It provides detailed kinetic data (association and dissociation rates) and affinity constants, offering a more nuanced view of cross-reactivity than endpoint assays like ELISA.[18][19]
Caption: General workflow for an SPR-based cross-reactivity experiment.
Step-by-Step Methodology:
-
Immobilization: The ligand (e.g., a high-affinity anti-bile acid antibody) is immobilized onto the surface of an SPR sensor chip.
-
Analyte Injection: A solution containing the analyte (e.g., Methyl Cholate at a specific concentration) is injected and flows over the sensor surface. The binding of the analyte to the immobilized antibody causes a change in the refractive index at the surface, which is detected in real-time and recorded as a response unit (RU) signal.[20]
-
Dissociation: The analyte solution is replaced with a continuous flow of running buffer, and the dissociation of the analyte from the antibody is monitored.
-
Regeneration: A pulse of a regeneration solution is injected to strip the bound analyte from the antibody, preparing the surface for the next cycle.
-
Analysis: This cycle is repeated for a range of concentrations for each bile acid being tested. The resulting sensorgrams are then fitted to binding models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. Cross-reactivity can be assessed by comparing the KD values across the different compounds.
Conclusion for the Modern Researcher
The study of bile acids like methyl cholate offers a window into the intricate metabolic signaling that governs health and disease. However, the reliability of this research hinges on the precision of our measurement tools. As we have demonstrated, the structural similarity among bile acids makes antibody cross-reactivity a critical factor to consider. Simply trusting a product datasheet is insufficient. By employing robust validation techniques like competitive ELISA and SPR, researchers can gain a comprehensive understanding of their antibody's performance. This diligence ensures that the data generated is not only accurate and reproducible but also a trustworthy foundation upon which scientific progress is built.
References
- SIELC Technologies. (2024, January 24). HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid) on Primesep B Column.
- Creative Proteomics. Bile Acid: A Comprehensive Exploration of Function and Metabolism.
- Bio-Rad. Large and Small Molecule Screening by SPR.
- The Medical Biochemistry Page. (2026, February 13). Bile Acid Synthesis, Metabolism, and Biological Functions.
-
Frontiers in Pharmacology. (2022, March 15). Bile Acid Detection Techniques and Bile Acid-Related Diseases. Available at: [Link]
- ResearchGate. Relative Cross Reactivity of Different Bile Acids with the Six AntIsera....
- Creative Proteomics. Guide to Bile Acid Detection Techniques.
- MedchemExpress.com. Methyl cholate | Methyl Ester Form of Cholic Acid.
- Analytical Methods (RSC Publishing). Detection of total bile acids in biological samples using an indirect competitive ELISA based on four monoclonal antibodies.
- Assay Genie. TECHNICAL MANUAL Rabbit TBA (Total Bile Acid) ELISA Kit.
- Wikipedia. Bile acid.
- ResearchGate. Cross reactivity of bile acids with the antiserum.
- MDPI. (2010, August 4). Small Molecule Immunosensing Using Surface Plasmon Resonance.
- American Physiological Society Journal. Bile Acids: The Good, the Bad, and the Ugly.
- AFG Scientific. Mouse TBA (Total Bile Acid) Elisa Kit.
- Cytiva. (2025, June 18). What is surface plasmon resonance (SPR)?.
- Deranged Physiology. (2023, December 21). Physiology of bile and and its metabolism.
- Reichert Technologies. (2025, February 6). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems.
- PubMed. Radioimmunoassay of bile acids in serum.
- Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay.
- Selleck Chemicals. Methyl Cholate | CAS 1448-36-8.
- PMC. Enzyme-linked immunosorbent assay for the quantitative/qualitative analysis of plant secondary metabolites.
- PubChem - NIH. Methyl cholate | C25H42O5 | CID 10960835.
- PubChem - NIH. Cholate | C24H39O5- | CID 5460314.
- Creative Diagnostics. Competitive ELISA Protocol.
- Polaris Market Research. (2025, October 9). Why is Antibody Specificity Testing Important?.
- Frontiers. (2022, March 15). Bile Acid Detection Techniques and Bile Acid-Related Diseases.
- PubMed. Enzyme-linked immunosorbent assay (ELISA) for detection of antibodies to protein-reactive drugs and metabolites: criteria for identification of antibody activity. Detection and hapten specificity of anti-DNP, anti-captopril and anti-sulphanilamidobenzoic acid.
- Open Access Pub. Antibody Specificity | Journal of Human Health Research.
- MyBioSource Learning Center. (2019, February 16). Additional Information on Competitive ELISA.
- Addgene Blog. (2024, July 25). Antibodies 101: The Four ELISAs and When to Use Them.
- IROA Technologies. (2025, December 17). Why Bile Acids for Research Matter in Metabolic and Clinical Science.
- Taylor & Francis. Cross reactivity – Knowledge and References.
Sources
- 1. iroatech.com [iroatech.com]
- 2. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 4. openaccesspub.org [openaccesspub.org]
- 5. polarismarketresearch.com [polarismarketresearch.com]
- 6. Bile Acid Synthesis and Metabolism Explained - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 7. HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid) on Primesep B Column | SIELC Technologies [sielc.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Methyl cholate | C25H42O5 | CID 10960835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cholate | C24H39O5- | CID 5460314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enzyme-linked immunosorbent assay for the quantitative/qualitative analysis of plant secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mybiosource.com [mybiosource.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Mouse TBA (Total Bile Acid) Elisa Kit – AFG Scientific [afgsci.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. Large and Small Molecule Screening by SPR | Bio-Rad [bio-rad.com]
- 19. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 20. criver.com [criver.com]
Methyl Cholate vs. Sodium Cholate in Solution: A Comprehensive Technical Guide
As a Senior Application Scientist, selecting the appropriate bile acid derivative for your experimental workflow requires a deep understanding of their physicochemical behavior in solution. While sodium cholate and methyl cholate share the same rigid, facially amphipathic steroidal backbone, a single functional group modification—the esterification of the C24 carboxylate—fundamentally alters their solubility, aggregation dynamics, and laboratory applications.
This guide objectively compares the performance of methyl cholate and sodium cholate in solution, providing researchers with the mechanistic insights and validated protocols necessary for successful experimental design.
Physicochemical Properties & Solubility Dynamics
The behavior of bile acids in solution is dictated by their facial amphiphilicity. The steroid nucleus possesses a convex hydrophobic face ( β -face) and a concave hydrophilic face ( α -face) containing hydroxyl groups.
Sodium Cholate (NaC) is an anionic bile salt. At physiological pH, its deprotonated carboxylate group provides high aqueous solubility, allowing it to act as a potent non-denaturing detergent. Methyl Cholate (MC) , conversely, is the neutral methyl ester of cholic acid. The masking of the ionizable carboxylate group removes its ability to overcome the energetic penalty of disrupting water-water hydrogen bonds, rendering it practically insoluble in pure water and highly soluble in medium-polarity organic solvents.
Quantitative Comparison Summary
| Parameter | Sodium Cholate | Methyl Cholate |
| Molecular Weight | 430.55 g/mol | 422.60 g/mol |
| Ionization State (pH 7.4) | Anionic (Carboxylate) | Neutral (Methyl Ester) |
| Aqueous Solubility | ~150 mg/mL | Insoluble (< 0.1 mg/mL) |
| Critical Micelle Concentration | 9 – 16 mM | N/A (Forms gels in mixed solvents) |
| Aggregation Mechanism | Hydrophobic & H-bonding | Supramolecular assembly (solvent-dependent) |
| Primary Laboratory Use | Membrane protein extraction | Synthetic precursor, allosteric modulator assays |
Aggregation Mechanisms in Solution
Sodium Cholate: The Small-Kawamura Model
In aqueous solutions, sodium cholate does not form standard spherical micelles like linear aliphatic detergents. Instead, it follows a step-wise aggregation process . Above its Critical Micelle Concentration (CMC) of 9–16 mM, monomers associate back-to-back via their hydrophobic β -faces to form small primary micelles (aggregation number 2–4). As concentration increases, these primary aggregates interact via hydrogen bonding between their hydrophilic α -faces to form larger secondary micelles. This unique architecture makes NaC highly effective for solubilizing liposomes and formulating mixed-micelle drug delivery systems, such as paclitaxel carriers .
Caption: Sodium cholate step-wise aggregation model (Small-Kawamura) from monomers to secondary micelles.
Methyl Cholate: Solvent-Dependent Supramolecular Assembly
Because methyl cholate cannot form micelles in water, its solution behavior is typically studied in mixed aqueous-organic systems. In specific solvent ratios (e.g., EtOH/H₂O or DMSO/H₂O), methyl cholate and its derivatives act as low-molecular-weight gelators, forming thermoreversible, transparent gels driven by specific solute-solvent dipole interactions . In purely biological assays, it must be utilized at sub-micellar, highly diluted concentrations to prevent precipitation.
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls that confirm the success of the physicochemical interactions.
Protocol 1: CMC Determination of Sodium Cholate via Pyrene Fluorescence
Causality: Pyrene is a highly hydrophobic fluorescent probe that preferentially partitions into micellar cores. The ratio of its first (373 nm) to third (384 nm) vibronic emission bands ( I1/I3 ) is exquisitely sensitive to microenvironmental polarity. A sharp drop in the I1/I3 ratio confirms the transition from a polar aqueous environment to a non-polar micellar core, self-validating the formation of aggregates.
-
Probe Preparation: Prepare a 1 µM stock solution of pyrene in the target aqueous buffer (e.g., 0.15 M NaCl). Note: Pyrene must be pre-dissolved in a trace amount of ethanol before dilution.
-
Surfactant Titration: Prepare a serial dilution of Sodium Cholate ranging from 0.1 mM to 50 mM. Use the 1 µM pyrene buffer as the diluent for all samples to ensure the pyrene concentration remains strictly constant across the gradient.
-
Equilibration: Incubate the solutions in the dark at 25°C for 2 hours to allow complete thermodynamic equilibration of the micelles.
-
Spectrofluorimetry: Excite the samples at 335 nm. Record the emission intensities at 373 nm ( I1 ) and 384 nm ( I3 ).
-
Analysis: Plot the I1/I3 ratio against the log₁₀[Sodium Cholate]. The inflection point of the resulting sigmoidal curve represents the operational CMC.
Protocol 2: Utilizing Methyl Cholate in Aqueous Protein Binding Assays
Causality: To study the binding of methyl cholate to aqueous proteins—such as its role in allosterically modulating C. difficile TcdB toxin —the insoluble ester must first be solvated in an aprotic organic solvent to overcome its lattice energy. The subsequent dilution must be strictly controlled (<1% organic solvent) to prevent solvent-induced protein denaturation, utilizing a vehicle-only control to validate that structural changes are ligand-specific.
-
Stock Solvation: Dissolve Methyl Cholate powder in 100% anhydrous Methanol or DMSO to generate a 50 mM stock solution. Vortex until completely clear.
-
Buffer Titration: Slowly titrate the organic stock into your aqueous reaction buffer (e.g., 20 mM HEPES pH 6.9, 50 mM NaCl) to achieve a final Methyl Cholate concentration of 10–100 µM.
-
Self-Validation Control: Prepare a parallel "Vehicle Control" sample containing the exact same volume of Methanol/DMSO without methyl cholate.
-
Protein Incubation: Add the target protein (e.g., 100 nM TcdB toxin) to both the experimental and control solutions. Incubate on ice for 30 minutes.
-
Structural Analysis: Evaluate conformational changes using Differential Scanning Fluorimetry (DSF) or Negative-Stain Electron Microscopy. The vehicle control must show no baseline deviation.
Caption: Workflow for utilizing water-insoluble methyl cholate in aqueous protein binding assays.
References
-
Mixed Micelles of Sodium Cholate and Sodium Dodecylsulphate 1:1 Binary Mixture at Different Temperatures – Experimental and Theoretical Investigations Source: PLoS ONE URL:[Link]
-
Intestinal bile acids directly modulate the structure and function of C. difficile TcdB toxin Source: Proceedings of the National Academy of Sciences (PNAS) / PMC URL:[Link]
-
Preparation of sodium cholate-based micelles through non-covalent bonding interaction and application as oral delivery systems for paclitaxel Source: Pharmaceutical Biology (Taylor & Francis) URL:[Link]
-
Novel Cationic and Neutral Analogues of Bile Acids: Synthesis and Preliminary Study of Their Aggregation Properties Source: Langmuir (ACS Publications) URL:[Link]
Comparative study of the intestinal absorption of bile acid esters.
Executive Summary & Mechanistic Rationale
The oral delivery of hydrophilic molecules, peptides, and nucleoside analogs is frequently hindered by poor passive membrane permeability. To overcome this biological barrier, modern drug development has shifted toward transporter-targeted prodrug strategies[1]. Among the most promising targets is the Apical Sodium-Dependent Bile Acid Transporter (ASBT, SLC10A2) .
ASBT is highly expressed on the apical membrane of enterocytes in the terminal ileum and is the primary mechanism for the intestinal reabsorption of bile acids[2]. The enterohepatic circulation of bile acids is a remarkably efficient system: a 3–5 g bile acid pool cycles approximately six times daily, resulting in a turnover of 12–18 g of bile acids each day with a recovery efficiency exceeding 97%[3]. By conjugating poorly absorbed parent drugs to bile acids (such as cholic acid or chenodeoxycholic acid) via ester linkages, developers can hijack this high-capacity "Trojan Horse" pathway to drastically improve intestinal absorption[4].
Fig 1. Enterohepatic circulation and ASBT-mediated absorption pathway of bile acid ester prodrugs.
The "Trojan Horse" Strategy: ASBT vs. PEPT1
To objectively evaluate the performance of bile acid esters, they must be compared against established transporter-targeted alternatives. The industry gold standard for prodrug absorption is Valacyclovir , an L-valyl ester of the antiviral acyclovir, which targets the intestinal peptide transporter PEPT1[1]. While Valacyclovir successfully increases acyclovir bioavailability 3- to 5-fold, PEPT1 operates with relatively low binding affinity (millimolar range)[3].
In contrast, bile acid ester prodrugs targeting ASBT operate with high affinity (micromolar range) [3]. For example, when acyclovir is conjugated to chenodeoxycholic acid (forming acyclovir valylchenodeoxycholate), the resulting ester prodrug exhibits superior affinity for ASBT compared to Valacyclovir's affinity for PEPT1[4].
The causality behind the success of bile acid esters lies in the precise tuning of the ester bond. The bond must be chemically stable enough to survive the harsh environment of the gastrointestinal lumen, yet sufficiently labile to undergo enzymatic hydrolysis by intracellular esterases within the enterocyte or liver homogenates, thereby releasing the active parent drug into systemic circulation[3].
Comparative Performance Data
The following table synthesizes quantitative kinetic parameters—specifically the Michaelis constant for transport ( Kt ) and hydrolysis rates—comparing conventional prodrugs against novel bile acid ester conjugates.
| Prodrug Conjugate | Parent Drug | Target Transporter | Transporter Affinity ( Kt / Ki ) | Intestinal Hydrolysis Rate (4 hr) | Primary Advantage |
| Valacyclovir | Acyclovir | PEPT1 | ~1.10 - 4.08 mM | Rapid / Complete | Established 3-5x bioavailability increase[1]. |
| Acyclovir valylchenodeoxycholate | Acyclovir | ASBT | Micromolar | Moderate | Higher binding affinity than PEPT1 substrates[4]. |
| Ketoprofen-CDCA Ester | Ketoprofen | ASBT | 50.8 μM | 5.94% | Sustained release via enterohepatic recycling[3]. |
| Niacin-CDCA Ester | Niacin | ASBT | 8.22 μM | 69.4% | Potent ASBT inhibition and high uptake capacity[3]. |
Note: Lower Kt values indicate higher transporter affinity. CDCA = Chenodeoxycholic Acid.
Experimental Methodologies: Self-Validating Protocols
To rigorously evaluate the intestinal absorption of bile acid esters, researchers must utilize self-validating in vitro systems. Relying solely on standard Caco-2 cell lines is fundamentally flawed because endogenous ASBT expression in Caco-2 cells is notoriously low and highly variable[5]. Instead, the industry standard utilizes Madin-Darby Canine Kidney (MDCK) cells stably transfected with human ASBT (hASBT-MDCK) [5].
Protocol: In Vitro hASBT-MDCK Permeability and Uptake Assay
-
Cell Culture & Monolayer Formation: Seed hASBT-MDCK cells onto polycarbonate Transwell inserts. Culture for 5-7 days until Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm². Causality: High TEER ensures tight junction integrity, preventing paracellular leakage from skewing active transport data.
-
Buffer Equilibration (The Self-Validating Control): Wash monolayers with standard Hank's Balanced Salt Solution (HBSS) containing Na+ . For control wells, use a modified Na+ -free HBSS (replacing sodium chloride with choline chloride). Causality: ASBT is an electrogenic cotransporter with a 2:1 sodium-to-bile acid stoichiometry[2]. By conducting parallel assays in Na+ -replete and Na+ -deplete conditions, researchers can mathematically subtract passive diffusion from total uptake, perfectly isolating carrier-mediated transport[3].
-
Cosolvent Optimization: If the bile acid ester exhibits low aqueous solubility, utilize up to 1% DMAC or 2.5% DMSO as a cosolvent. Causality: Higher concentrations of cosolvents disrupt membrane integrity and artificially depress hASBT activity, invalidating kinetic parameters[6].
-
Prodrug Dosing & Sampling: Apply the bile acid ester prodrug to the apical chamber at varying concentrations (1–500 μM). Extract aliquots from the basolateral chamber at predefined intervals (10, 30, 60, 120 min).
-
Enzymatic Stability Assessment: Concurrently incubate the prodrug in Caco-2 and liver homogenates. Causality: This step verifies that the ester linkage is cleaved at the correct biological stage (post-absorption) to release the active drug[3].
-
LC-MS/MS Quantification: Analyze samples to determine the apparent permeability coefficient ( Papp ) and Michaelis-Menten kinetics ( Kt , Jmax ).
Fig 2. Self-validating in vitro workflow for isolating ASBT-mediated prodrug permeability.
Conclusion
Bile acid ester prodrugs represent a highly sophisticated evolution in oral drug delivery. By shifting the target from low-affinity peptide transporters (PEPT1) to the high-affinity, high-capacity ASBT network, developers can achieve superior intestinal permeability. The strategic use of ester linkages ensures that the prodrug remains intact during apical uptake but is efficiently hydrolyzed intracellularly, offering a customizable platform for both immediate and sustained-release therapeutics.
Sources
- 1. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apical Sodium Dependent Bile Acid Transporter (ASBT, SLC10A2): A Potential Prodrug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Apical Sodium Dependent Bile Acid Transporter (ASBT, SLC10A2): A Potential Prodrug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
In Silico Profiling of Bile Acids: A Comparative Guide to Methyl Cholate vs. Native Bile Acids
Executive Summary
Bile acids are highly versatile steroid amphiphiles that play critical roles in metabolic signaling and drug delivery. While native bile acids like Cholic Acid (CA) and Deoxycholic Acid (DCA) are heavily utilized in pharmacology, their methyl ester derivatives, such as Methyl Cholate (MC), offer distinct physicochemical advantages. This guide provides a rigorous in silico and experimental comparison of Methyl Cholate against its native counterparts, focusing on structural thermodynamics, receptor binding, and predictive computational workflows.
Structural Causality: Why Esterify Bile Acids?
Native bile acids possess a rigid steroid nucleus with a concave hydrophilic face (containing α-hydroxyl groups) and a convex hydrophobic face (containing β-methyl groups), terminating in a C24 carboxylic acid[1]. At physiological pH, the carboxylic acid is ionized, making CA and DCA highly amphiphilic and prone to forming primary micelles[1].
However, for applications requiring enhanced membrane permeability, sustained release, or specific biomaterial synthesis, the negative charge is a liability. Converting the C24 carboxyl group to a methyl ester (yielding Methyl Cholate) neutralizes this charge[2].
Causality: This esterification drastically reduces aqueous solubility but increases the lipophilicity of the aliphatic tail[2]. In silico modeling allows researchers to quantify how this loss of electrostatic potential alters binding affinity to key bile acid receptors, specifically the Farnesoid X Receptor (FXR) and the G-protein-coupled receptor TGR5[3].
Physicochemical & Thermodynamic Comparison
To objectively compare these molecules, computational chemists utilize PM5 semiempirical calculations to determine the Heat of Formation (HOF) alongside experimental solubility assays[4].
Table 1: Comparative Physicochemical Profiles
| Property | Methyl Cholate (MC) | Cholic Acid (CA) | Deoxycholic Acid (DCA) |
| Molecular Formula | C25H42O5 | C24H40O5 | C24H40O4 |
| C24 Terminal Group | Methyl Ester (-COOCH3) | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) |
| Hydroxyl Positions | 3α, 7α, 12α | 3α, 7α, 12α | 3α, 12α |
| Charge at pH 7.4 | Neutral | Anionic (-1) | Anionic (-1) |
| Aqueous Solubility | Poor / Insoluble | Moderate (Forms Micelles) | Moderate (Forms Micelles) |
| Primary Application | Biomaterial synthesis, Prodrugs | Metabolic therapy, Solubilization | Emulsification, Permeation Enhancer |
Data Synthesis: Methyl cholate exhibits a significantly different solubility profile compared to CA. While CA and DCA are moderate-to-highly soluble depending on pH, MC suffers from poor aqueous solubility, making it ideal for hydrophobic drug delivery systems or as a building block for macrocyclic receptors[2][5]. PM5 calculations demonstrate that esterification alters the thermodynamic stability of the molecule, heavily influencing its molecular recognition capabilities[4].
Receptor Binding: FXR and TGR5 Interaction Dynamics
Bile acids are not just detergents; they are potent signaling molecules[3].
-
FXR (Nuclear Receptor): Native CA binds to FXR to regulate bile acid biosynthesis. The binding pocket of FXR typically stabilizes the C24 carboxylate via hydrogen bonding and salt bridges.
-
TGR5 (Membrane Receptor): TGR5 activation leads to cAMP production, regulating energy metabolism[3].
In silico molecular docking reveals that Methyl Cholate interacts differently within these pockets. The absence of the carboxylate anion means MC relies more heavily on hydrophobic interactions and hydrogen bonding via its 3α, 7α, and 12α hydroxyl groups[3][5].
Diagram 1: Differential signaling pathways activated by bile acid derivatives binding to FXR and TGR5.
Self-Validating In Silico Methodology
To ensure high scientific integrity and reproducibility, the following in silico workflow is designed as a self-validating system. By re-docking the co-crystallized native ligand before evaluating Methyl Cholate, we establish a baseline Root Mean Square Deviation (RMSD) to validate the docking parameters.
Diagram 2: Self-validating in silico workflow for comparing bile acid receptor binding affinities.
Step-by-Step Protocol: Molecular Docking & Dynamics
-
Ligand Preparation & Optimization:
-
Action: Construct 3D models of Methyl Cholate, CA, and DCA.
-
Optimization: Perform PM5 semiempirical calculations (e.g., using WinMopac) to minimize energy and determine the Heat of Formation[4][5].
-
Causality: Proper geometry optimization ensures that the steric hindrance of the α-axial C7 and C12 hydroxyl groups is accurately represented, which is critical for predicting receptor fit[1].
-
-
Protein Preparation (Self-Validation Step):
-
Action: Retrieve high-resolution crystal structures of FXR and TGR5 from the Protein Data Bank (PDB).
-
Validation: Extract the native co-crystallized ligand. Strip water molecules and add polar hydrogens. Re-dock the native ligand into the active site. If the RMSD between the docked pose and the crystal pose is < 2.0 Å, the grid box and scoring function are validated.
-
-
Molecular Docking:
-
Action: Dock MC, CA, and DCA into the validated grid boxes using AutoDock Vina or Glide.
-
Causality: Compare the binding free energy (ΔG). Observe how the methyl ester group of MC alters the orientation of the steroid nucleus compared to the free acid of CA, specifically noting the loss of salt-bridge formations[3].
-
-
Molecular Dynamics (MD) Simulations:
-
Action: Subject the top-scoring MC-Receptor complexes to 100 ns MD simulations in an explicit solvent model (TIP3P).
-
Causality: Docking only provides a static snapshot. MD simulations assess the thermodynamic stability of the complex over time, ensuring that the hydrophobic interactions compensating for the lost salt bridge in MC are stable under physiological conditions.
-
Strategic Applications in Drug Development
While native cholic acid is preferred for direct metabolic therapies, Methyl Cholate is superior in synthetic chemistry and formulation. Its neutralized tail prevents unwanted electrostatic repulsion during the synthesis of bio-conjugates (such as triazole-linked dimers) and improves encapsulation efficiency in hydrophobic polymeric nanoparticles[2][3]. By utilizing the in silico pipelines described above, researchers can accurately predict how modifications to the C24 position will impact both the physical stability and the biological targeting of novel bile acid derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design of compounds that increase the absorption of polar molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Hemolytic Activity, and In Silico Studies of New Bile Acid Dimers Connected with a 1,2,3-Triazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Part 1: Molecular Structure and Physicochemical Properties: The Foundation of Function
An In-Depth Head-to-Head Comparison: Methyl Cholate vs. Deoxycholic Acid Methyl Ester
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of biomedical research and pharmaceutical development, bile acids and their derivatives stand out for their remarkable versatility. These facially amphiphilic molecules, synthesized from cholesterol in the liver, are not merely digestive aids but also crucial signaling molecules and versatile biochemical tools.[1][2] Among the myriad of available derivatives, Methyl cholate and deoxycholic acid methyl ester are two of the most frequently utilized compounds, often employed as starting materials, research probes, or components in drug delivery systems.
However, the choice between these two bile acid esters is far from trivial. Their subtle structural differences—a single hydroxyl group—give rise to profoundly distinct physicochemical properties and biological activities. This guide provides a comprehensive, head-to-head comparison of Methyl cholate and deoxycholic acid methyl ester, grounded in experimental data and established scientific principles. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to make informed decisions for their specific applications, from fundamental research to advanced therapeutic design.
The fundamental difference between Methyl cholate and deoxycholic acid methyl ester lies in the hydroxylation of the steroid nucleus. Methyl cholate, derived from the primary bile acid cholic acid, possesses three hydroxyl groups at positions 3α, 7α, and 12α.[3] In contrast, deoxycholic acid methyl ester, derived from the secondary bile acid deoxycholic acid, lacks the hydroxyl group at the 7α position.[4][5] This seemingly minor alteration significantly impacts the molecule's polarity and, consequently, its behavior in biological systems.
The esterification of the C-24 carboxylic acid to a methyl ester enhances the lipophilic character of both parent molecules, making them more soluble in organic solvents and modifying their aggregation properties.[6]
Caption: Generalized workflow for the synthesis of bile acid methyl esters.
Exemplary Experimental Protocol: Fischer Esterification of a Bile Acid
Causality: This protocol utilizes an excess of methanol to drive the equilibrium of the esterification reaction towards the product side, according to Le Châtelier's principle. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Dissolution: Dissolve the parent bile acid (e.g., cholic acid, 50 g) in anhydrous methanol (150 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser. [7]2. Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid or hydrochloric acid (e.g., 5 mL of HCl) to the solution. [7]3. Reaction: Heat the mixture to reflux and maintain for 30-60 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice water, which will cause the less polar methyl ester product to precipitate out of the aqueous methanol solution.
-
Isolation & Purification: Collect the precipitate by vacuum filtration. Wash the filter cake thoroughly with water to remove any remaining acid and unreacted methanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water).
Self-Validation: The success of the synthesis is validated by the precipitation of the product upon addition to water, confirming a change in polarity from the carboxylic acid to the ester. Purity is confirmed by TLC and melting point analysis, which should match the literature values for the respective ester.
Part 3: Comparative Biological and Research Applications
The distinct properties of these two esters dictate their preferred applications in research and development.
Methyl Cholate: The Supramolecular Carrier
As the ester of a primary bile acid, Methyl cholate retains the three hydroxyl groups that define cholic acid's role in forming less toxic, more hydrophilic mixed micelles in the body. [1][2]Its research applications leverage this structure:
-
Carbohydrate Transport Studies: Methyl cholate acts as a supramolecular carrier, capable of selectively binding to aldoses like glucose. This property is exploited in studies of sugar transport across supported liquid membranes, mimicking biological transport processes. [8]* Starting Material for Synthesis: The three hydroxyl groups of Methyl cholate offer multiple sites for chemical modification. It is a common starting material for the synthesis of other bile acids, such as chenodeoxycholic acid, which involves selective protection of the 3α and 7α hydroxyls, followed by removal of the 12α hydroxyl group. [9]* Host for Inclusion Compounds: Methyl cholate is known to form crystalline inclusion compounds with a wide range of organic substances, trapping guest molecules within a host lattice formed by hydrogen bonds. [10]This makes it a useful tool in supramolecular chemistry and for creating novel material composites.
Deoxycholic Acid Methyl Ester: The Potent Detergent
Derived from a secondary bile acid produced by intestinal bacteria, deoxycholic acid and its methyl ester are more hydrophobic and possess stronger membrane-disrupting capabilities. [5][11][12]
-
Detergent for Membrane Protein Isolation: In biochemical research, deoxycholic acid is used as a mild detergent to solubilize cellular and membrane components. [11]The methyl ester, with its enhanced lipophilicity, can be used in similar applications, particularly where interactions with a free carboxylate are undesirable.
-
Model for Adipolytic Therapies: Deoxycholic acid is the active ingredient in FDA-approved injectable treatments for the reduction of submental fat (e.g., Kybella). [11][12]It works by causing cytolysis—the physical disruption of the fat cell membrane. [12]Deoxycholic acid methyl ester serves as a valuable research compound in studies aimed at understanding and developing new adipolytic agents, offering a molecule with similar membrane-disrupting properties but a blocked carboxyl group.
-
Tumor Promotion and Apoptosis Research: Deoxycholic acid is recognized as a tumor promoter in the colon, an effect linked to its ability to induce apoptosis and cell proliferation. [13]The methyl ester is used in mechanistic studies to investigate the specific molecular interactions responsible for these effects, helping to dissect the roles of the steroid backbone versus the charged side chain.
Part 4: Head-to-Head Experimental Performance
Membrane Disruption: A Comparative Hemolysis Assay
Causality: The ability of a surfactant to disrupt cell membranes can be quantified by its ability to lyse red blood cells (hemolysis). A more hydrophobic bile acid derivative is expected to partition more readily into the lipid bilayer of the cell membrane, disrupting its integrity and causing cell lysis at lower concentrations. Therefore, deoxycholic acid methyl ester is predicted to be a more potent hemolytic agent than Methyl cholate. This is consistent with findings that deoxycholic acid can be toxic and cause hemolysis. [14] Protocol: Assessing Hemolytic Activity
-
Preparation of Red Blood Cell (RBC) Suspension: Obtain fresh, heparinized blood and centrifuge to pellet the RBCs. Wash the RBCs three times with a phosphate-buffered saline (PBS) solution (pH 7.4) to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Preparation of Test Solutions: Prepare stock solutions of Methyl cholate and deoxycholic acid methyl ester in DMSO. Create a series of dilutions in PBS to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 mM). Ensure the final DMSO concentration in all samples is constant and low (<1%) to avoid solvent-induced hemolysis.
-
Incubation: In a 96-well plate, mix 100 µL of the 2% RBC suspension with 100 µL of each test solution concentration. For controls, use PBS for 0% hemolysis (negative control) and a strong surfactant like 1% Triton X-100 for 100% hemolysis (positive control).
-
Reaction and Measurement: Incubate the plate at 37°C for 1 hour. After incubation, centrifuge the plate to pellet intact RBCs and cell debris.
-
Quantification: Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm using a microplate reader. The absorbance is proportional to the amount of hemoglobin released.
-
Calculation: Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
Expected Outcome: A dose-response curve will show that deoxycholic acid methyl ester induces significant hemolysis at lower concentrations than Methyl cholate, confirming its superior membrane-disruptive capacity.
Caption: Expected results from a comparative hemolysis assay.
Conclusion: Selecting the Right Tool for the Job
Methyl cholate and deoxycholic acid methyl ester are powerful tools in the researcher's arsenal, but their utility is defined by their distinct chemical personalities. The choice between them should be a deliberate one, based on a clear understanding of their structure-function relationships.
Table 2: Summary of Key Differences and Best-Use Cases
| Feature | Methyl Cholate | Deoxycholic Acid Methyl Ester | Recommendation |
| Parent Bile Acid | Cholic Acid (Primary) | Deoxycholic Acid (Secondary) | - |
| Key Structural Feature | 3 OH groups (3α, 7α, 12α) | 2 OH groups (3α, 12α) | - |
| Dominant Property | More hydrophilic, supramolecular host | More hydrophobic, potent detergent | - |
| Best For... | Studies of molecular transport, supramolecular chemistry, synthetic precursor for complex bile acids. | Membrane protein solubilization, studies of cytolysis and adipolysis, apoptosis research. | |
| Avoid When... | Strong membrane disruption or high detergency is required. | Applications requiring minimal cytotoxicity or membrane interaction. |
References
- Al-Aboudi A, et al. (2009). Biotransformation of methyl cholate by Aspergillus niger. Steroids, 74(4-5):483-6.
- BenchChem Technical Support. (n.d.). Allodeoxycholic Acid Synthesis. BenchChem.
- Shodhganga. (2010).
- PrepChem. (n.d.).
- Šarenac, T., & Mikov, M. (2018). CHEMICAL SYNTHESIS OF BILE ACIDS AND THEIR PHYSICO-CHEMICAL PROPERTIES. International Journal of Pharmaceutical Sciences and Research, 9(4), 1317-1332.
- Google Patents. (n.d.). EP3002290A2 - Synthesis of deoxycholic acid (dca).
- CymitQuimica. (n.d.).
- Cheméo. (n.d.).
- Selleck Chemicals. (n.d.).
- Stanimirov, B., et al. (2018). Bile acids and their derivatives as potential modifiers of drug release and pharmacokinetic profiles. Frontiers in Pharmacology, 9, 1283.
- Mikov, M., et al. (2018). Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients. Frontiers in Pharmacology, 9, 939.
- National Center for Biotechnology Information. (n.d.). Methyl cholate.
- ChemicalBook. (2023). Deoxyursocholic acid methyl ester | 10538-55-3. ChemicalBook.
- Hofmann, A. F., & Roda, A. (1984). Physicochemical properties of bile acids and their relationship to biological properties: an overview of the problem. Journal of lipid research, 25(13), 1477–1489.
- BOC Sciences. (n.d.).
- Google Patents. (n.d.). CN1869043A - A kind of synthetic method of chenodeoxycholic acid.
- ResearchGate. (2025). Physicochemical properties of bile acids and their relationship to biological properties: An overview of the problem.
- CliniSciences. (n.d.).
- National Center for Biotechnology Information. (n.d.). Methyl deoxycholate.
- Cohen, B. I., et al. (1984). Comparative effects of deoxycholate and 7-methyl-deoxycholate in the hamster.
- Thermo Fisher Scientific. (2025).
- ACS Publications. (2025). Temperature-Dependent Solubility of Cholic Acid and Deoxycholic Acid in Ten Pure Solvents at Temperatures from 283.15 to 333.15 K: Experimental Measurement, Model Correlation, and Thermodynamic Analysis.
- ACS Publications. (2007). Enantiomeric Deoxycholic Acid: Total Synthesis, Characterization, and Preliminary Toxicity toward Colon Cancer Cell Lines. The Journal of Organic Chemistry.
- LGC Standards. (n.d.). Ursodeoxycholic Acid Methyl Ester. LGC Standards.
- Google Patents. (n.d.). EP3284748A1 - Method for preparing deoxycholic acid.
- PubMed. (n.d.). Synthesis of homoursodeoxycholic acid and [11,12-3H]homoursodeoxycholic acid. PubMed.
- Wikipedia. (n.d.). Deoxycholic acid. Wikipedia.
- Sigma-Aldrich. (n.d.). Hyodeoxycholic acid methyl ester. Sigma-Aldrich.
- Google Patents. (n.d.). WO2021140480A1 - Method for the preparation of aramchol.
- Martinez, J. D., et al. (2009). Different bile acids exhibit distinct biological effects: The tumor promoter deoxycholic acid induces apoptosis and the chemopreventive agent ursodeoxycholic acid inhibits cell proliferation. Cell Biology and Toxicology, 15(3), 167-173.
- SynThink. (n.d.). Ursodeoxycholic Acid Methyl Ester | 10538-55-3. SynThink.
- Miki, K., et al. (1984). Inclusion compounds of methyl esters of cholic and deoxycholic acids; structure of a 1:1 complex between methyl cholate and methanol. Journal of the Chemical Society, Perkin Transactions 2, 10, 1639-1643.
- National Center for Biotechnology Information. (n.d.). Deoxycholic Acid.
- Al-Salami, H., et al. (2018). Absorption-Enhancing Effects of Bile Salts. Molecules, 23(7), 1735.
- Patsnap. (2024). What is the mechanism of Deoxycholic Acid?.
- Taylor & Francis Online. (n.d.). Deoxycholic acid – Knowledge and References. Taylor & Francis Online.
- PubMed. (n.d.). Metabolism of the bile acid analogues 7 beta-methyl-cholic acid and 7 alpha-methyl-ursocholic acid. PubMed.
- ResearchGate. (n.d.). Physiological characteristics of allo-cholic acid.
- MDPI. (n.d.). Comparison of Cholic Acid (MT921) and Deoxycholic Acid (DCA) in Fat Reduction Efficacy and Skin Adverse Reactions in Mini Pigs and Rodent Models. MDPI.
- PubMed. (n.d.). Effects of Chenodeoxycholic Acid, Cholic Acid, and Their 7 Beta-Methyl Analogues on the Formation of Cholesterol Gallstones in the Prairie Dog. PubMed.
Sources
- 1. Synthesis, Physicochemical Studies And Gelation Properties Of Novel Bile Acid Derivatives [etd.iisc.ac.in]
- 2. Bile acids: Chemistry, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl cholate | C25H42O5 | CID 10960835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl deoxycholate | C25H42O4 | CID 229346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Deoxycholic Acid - MeSH - NCBI [ncbi.nlm.nih.gov]
- 6. CAS 1448-36-8: Methyl cholate | CymitQuimica [cymitquimica.com]
- 7. CN1869043A - A kind of synthetic method of chenodeoxycholic acid - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. prepchem.com [prepchem.com]
- 10. Inclusion compounds of methyl esters of cholic and deoxycholic acids; structure of a 1:1 complex between methyl cholate and methanol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Deoxycholic acid - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Deoxycholic Acid? [synapse.patsnap.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Comparative effects of deoxycholate and 7-methyl-deoxycholate in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Lot-to-Lot Variability of Commercial Methyl Cholate: A Comprehensive Comparison Guide
Methyl cholate (Methyl 3α,7α,12α-trihydroxy-5β-cholan-24-oate) is a pivotal steroidal building block. It is extensively utilized in the synthesis of supramolecular hosts, targeted drug delivery systems, and novel bile acid derivatives[1]. Because the steroid nucleus provides a rigid, facially amphiphilic scaffold, methyl cholate is frequently modified at the C3, C7, and C12 hydroxyl groups to create RNA transporters, antimicrobial agents, and absorption enhancers[2][3].
However, commercial methyl cholate exhibits significant lot-to-lot variability depending on the synthesis route and purification stringency. Treating this reagent as a generic commodity often leads to irreproducible yields in multi-step syntheses. This guide objectively compares the performance and purity profiles of different commercial tiers of methyl cholate, providing researchers with the analytical frameworks necessary to ensure reproducible downstream synthesis.
The Causality of Lot-to-Lot Variability
Methyl cholate is typically synthesized via the acid-catalyzed esterification of cholic acid using methanol and a catalyst such as BF3·Et2O or p-toluenesulfonic acid[2]. Variability between batches and suppliers arises from three primary mechanistic sources:
-
Incomplete Esterification : The equilibrium nature of the esterification reaction can leave residual unreacted cholic acid (classified as Impurity B in European Pharmacopoeia standards)[4].
-
Oxidation and Degradation : The secondary hydroxyl groups, particularly at the C7 position, are susceptible to oxidation during processing, leading to 7-keto impurities (e.g., methyl 3α,12α-dihydroxy-7-keto-5β-cholanate)[5].
-
Source Material Impurities : Natural cholic acid extracted from bovine or porcine bile often contains trace amounts of deoxycholic acid or chenodeoxycholic acid. If not rigorously purified, these propagate into the final product as their respective methyl esters.
Comparative Analysis of Commercial Grades
To evaluate performance, we compare three representative commercial tiers: High-Purity Pharmaceutical Grade, Standard Reagent Grade, and Bulk Chemical Grade.
| Parameter | High-Purity Pharma Grade | Standard Reagent Grade | Bulk Chemical Grade | Impact on Downstream Performance |
| Purity (HPLC-ELSD) | ≥ 99.0% | 97.0% - 98.5% | < 95.0% | High purity is critical for stoichiometric precision in multi-step syntheses[6]. |
| Residual Cholic Acid | < 0.1% | 0.5% - 1.5% | > 2.0% | Free carboxylic acids can poison catalysts or interfere with amine coupling[4]. |
| Moisture Content (KF) | < 0.5% | < 1.0% | Variable (up to 3%) | Excess moisture quenches moisture-sensitive reagents (e.g., triflic anhydride)[2]. |
| Trace Steroidal Esters | < 0.5% (Total) | 1.0% - 2.0% | > 3.0% | Alters the hydrophilic-hydrophobic balance of final amphiphilic products[2]. |
Analytical Workflow for Lot-to-Lot Assessment
Because methyl cholate lacks a strong UV chromophore (it possesses no conjugated double bonds), standard HPLC-UV is insufficient for accurate purity determination. A robust analytical workflow must utilize Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD)[6][7]. Furthermore, mixed-mode chromatography (e.g., Primesep B columns) can effectively separate the neutral methyl cholate from acidic impurities like unreacted cholic acid[8].
Multiplexed analytical workflow for assessing methyl cholate lot-to-lot variability.
Step-by-Step Methodology: Self-Validating HPLC-ELSD Protocol
Expertise & Causality: ELSD provides a mass-proportional response for non-volatile analytes, making it ideal for steroidal compounds. To make this a self-validating system, a certified reference standard (CRS) must be run concurrently to establish a response factor, and a blank injection must be used to strictly rule out column carryover.
-
System Preparation : Equilibrate a mixed-mode reversed-phase column (e.g., Primesep B, 4.6 x 150 mm, 5 µm) with a mobile phase of Water/Acetonitrile (40:60 v/v) containing 0.1% Trifluoroacetic acid (TFA) at a flow rate of 1.0 mL/min[8].
-
Detector Setup : Set the ELSD drift tube temperature to 50°C and the nebulizer gas (N2) pressure to 3.5 bar. Causality: These settings ensure complete evaporation of the mobile phase while preventing the thermal degradation of the steroidal analyte.
-
Standard Curve Generation : Prepare a certified reference standard of methyl cholate[9] at 0.1, 0.5, 1.0, and 2.0 mg/mL in HPLC-grade methanol. Inject 10 µL of each to establish a logarithmic calibration curve (Peak Area vs. Concentration).
-
Sample Analysis : Accurately weigh 10.0 mg of the commercial methyl cholate lot, dissolve in 10.0 mL of methanol, and sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter.
-
Validation Control : Inject a methanol blank. If peaks are observed at the retention time of methyl cholate, perform a needle wash and extend the column flush until the baseline is completely flat.
-
Execution & Integration : Inject the sample. Integrate the main peak (methyl cholate) and all secondary peaks. Calculate purity using the area normalization method, corrected by the standard curve.
Impact of Variability on Downstream Syntheses
When synthesizing complex derivatives, such as glycosylated bile acids for drug absorption enhancement[2] or triazole-linked bile acid dimers[10], lot-to-lot variability directly impacts yield and safety profiles.
For instance, in the synthesis of 3β-azido derivatives (a critical precursor for click chemistry), the presence of moisture in the methyl cholate lot will hydrolyze the triflic anhydride or methanesulfonyl chloride used to activate the C3 hydroxyl group[2][3]. Furthermore, if the lot contains high levels of unreacted cholic acid, the free carboxylic acid will compete for activating reagents, generating mixed anhydrides and drastically reducing the yield of the target azide.
Mechanistic pathway showing how specific lot impurities degrade downstream syntheses.
NMR Verification of Structural Integrity
To complement HPLC data, 1H and 13C NMR spectroscopy should be employed to verify the structural integrity of the steroid nucleus. According to established protocols[10], the methyl ester protons should appear as a sharp singlet near 3.66 ppm in CDCl3. The presence of a multiplet near 2.98 ppm (indicative of unintended mesylation) or shifts in the 3β-H signal can reveal unexpected prior functionalization or degradation[3]. Lot-to-lot tracking of the 12β-H and 7β-H proton signals ensures that the critical concave α-surface of the steroid remains unmodified, which is essential for the cooperative hydrogen bonding required in drug delivery micelles[5].
Conclusion
For researchers developing bile acid-based supramolecular hosts or targeted therapeutics, treating methyl cholate as a generic commodity is a critical error. The lot-to-lot variability in moisture, residual cholic acid, and trace steroidal impurities can derail sensitive downstream syntheses. By implementing a self-validating HPLC-ELSD and NMR workflow, laboratories can objectively compare supplier lots, reject sub-standard batches, and ensure the reproducibility of their pharmacological applications.
References
-
Bile Acids as Building Blocks of Supramolecular Hosts , MDPI.Link
-
Certificate of Analysis - Methyl Cholate (Catalogue Number MM0835.12-0025) , LGC Standards. Link
-
Methyl cholate (Standard) | Methyl Ester Form of Cholic Acid , MedChemExpress.Link
-
Design of compounds that increase the absorption of polar molecules , PMC - NIH. Link
-
Synthesis, Hemolytic Activity, and In Silico Studies of New Bile Acid Dimers Connected with a 1,2,3-Triazole Ring , ACS Omega. Link
-
Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients , PMC - NIH. Link
-
Multifunctional Bile Acid Derivatives as Efficient RNA Transporters (Carriers) , SciTechnol.Link
-
HPLC Method for Analysis of Methyl cholate on Primesep B Column , SIELC Technologies. Link
-
Pharmaceutical APIs and impurities (Impurity B: Cholic Acid) , Obrnuta faza / Mikromol. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design of compounds that increase the absorption of polar molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scitechnol.com [scitechnol.com]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lgcstandards.com [lgcstandards.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. By Detection | SIELC Technologies [sielc.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Physicochemical Profiling & Risk Causality
Methyl Cholate (CAS 1448-36-8) Operational Handling and Disposal Protocols
As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the handling of steroid derivatives aligns with both operational efficiency and stringent environmental safety standards. Methyl cholate, the methyl ester derivative of cholic acid, is a critical intermediate in the synthesis of biologically active bile acid derivatives and pharmaceutical compounds[1].
While it is not classified as acutely toxic, its steroidal backbone and physicochemical properties dictate specific, non-negotiable handling and disposal protocols. Improper disposal—such as aqueous drain flushing—can lead to environmental persistence and regulatory non-compliance. This guide provides a self-validating, step-by-step operational plan for the safe handling, spill response, and disposal of methyl cholate.
To design a robust safety protocol, we must first understand the causality driven by the molecule's inherent properties.
-
Inhalation Hazard: Methyl cholate is a solid white powder. Because conjugated cholates and their derivatives are biologically active molecules that assist in lipid digestion and possess surfactant properties, minimizing systemic exposure via inhalation is paramount[2]. Aerosolized dust presents the primary occupational exposure risk[3].
-
Environmental Persistence: The compound exhibits extremely low water solubility. Consequently, it will not degrade effectively in standard wastewater treatment plants[4]. This physicochemical reality dictates the absolute prohibition of sink disposal.
-
Irritation Potential: Direct contact can cause mild skin and serious eye irritation (Hazard Codes H315, H319), necessitating strict barrier protection[5].
Quantitative Chemical & Safety Data
The following table summarizes the key physicochemical and safety metrics that inform our disposal logic.
| Property | Value / Description |
| Chemical Name | Methyl cholate (Cholic acid methyl ester) |
| CAS Number | 1448-36-8 |
| Molecular Formula | C25H42O5 |
| Molecular Weight | 422.61 g/mol |
| Melting Point | 155 - 156 °C |
| Water Solubility | Insoluble |
| Hazard Classification | Irritant (Xi); H302 (Harmful if swallowed), H315, H319 |
| Required PPE | Particle filter mask, nitrile gloves, safety goggles |
Standard Operating Procedure: Spill Response & Containment
When a powder spill occurs, immediate containment is required to prevent the spread of fine particulate matter. This protocol is designed to prevent aerosolization.
Step 1: Isolate the Area Restrict access to the spill zone immediately. Airflow from high-traffic areas can easily scatter the fine powder.
Step 2: Don Appropriate PPE Personnel must wear a laboratory coat, nitrile gloves, safety goggles, and a particle filter mask (N95 or equivalent)[3]. Causality: Standard surgical masks do not provide an adequate seal against fine steroidal dust.
Step 3: Mechanical Collection Use a non-sparking shovel or scoop to collect the solid material[3]. Causality: Never use a standard broom. The sweeping motion will aerosolize the powder, drastically increasing the inhalation risk. If the powder is highly dispersive, slightly dampen it with a compatible volatile solvent (e.g., ethanol) to suppress dust before collection.
Step 4: Primary Containment Transfer the collected material into a sealable, chemically compatible waste container (e.g., high-density polyethylene, HDPE).
Step 5: Surface Decontamination & Validation Wipe the affected area with a solvent-dampened cloth (methanol or ethanol) to dissolve and remove residual organic material, followed by a standard soap and water wash[5]. Validation Step: Perform a secondary wipe using a clean, dry cloth. Visual inspection of this final wipe confirms the absence of residual steroidal powder, validating the decontamination process.
Standard Operating Procedure: Waste Segregation & Disposal
Chemical waste generators are legally required to determine proper waste classification and ensure complete thermal destruction of biologically active compounds[3].
Step 1: Waste Segregation
-
Solid Waste: Store the original powder, contaminated packaging, and cleanup materials in a dedicated solid chemical waste bin.
-
Liquid Waste: If methyl cholate is dissolved in organic solvents (e.g., methanol, DMSO) during assays, collect this in standard flammable/organic liquid waste carboys. Do not mix with aqueous acidic waste.
Step 2: Storage Conditions Keep waste containers tightly closed in a dry, cool, and well-ventilated area away from direct sunlight[3].
Step 3: Labeling Clearly label the container with "Chemical Waste: Methyl Cholate (CAS 1448-36-8)" and note any associated solvent hazards.
Step 4: Final Disposition & Validation Dispose of contents via an approved waste disposal plant[5]. High-temperature incineration is the preferred method, as it ensures the complete thermal destruction of the steroidal backbone. Validation Step: Before handing over to environmental health and safety (EHS) personnel, invert the sealed HDPE container slightly to verify the integrity of the seal and ensure no particulate or liquid leakage occurs.
Operational Workflow Visualization
Workflow diagram detailing the segregation and disposal pathways for Methyl cholate waste.
Sources
Navigating the Safe Handling of Methyl Cholate: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth, practical framework for the safe use of Methyl cholate, moving beyond mere compliance to foster a culture of proactive safety and operational excellence. Here, we dissect the essential protocols for personal protective equipment (PPE), operational handling, and disposal of Methyl cholate, grounded in authoritative safety data and field-proven best practices.
Immediate Safety Profile: Understanding Methyl Cholate
Methyl cholate, a methyl ester of cholic acid, is a bile acid derivative commonly used in biomedical research.[1] While it is not classified as a hazardous substance under the US OSHA Hazard Communication Standard, it is crucial to recognize its potential for irritation and to handle it with appropriate care to minimize exposure.[2]
According to available safety data, some sources indicate that Methyl cholate may be harmful if swallowed and can cause skin and eye irritation.[3][4] Therefore, a comprehensive approach to PPE is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable for the safe handling of any chemical, including Methyl cholate. The following recommendations are based on a conservative approach to mitigate any potential hazards.
Eye and Face Protection
Direct contact with the eyes can cause irritation.[3][4] Therefore, the use of protective eyewear is mandatory.
-
Standard Laboratory Use: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.
-
Operations with a High Risk of Splash or Dust Generation: Tight-sealing safety goggles or a full-face shield should be worn.
Skin Protection: Gloves and Lab Coats
Preventing skin contact is a critical step in the safe handling of Methyl cholate.[5][6]
-
Gloves: Due to the absence of specific chemical resistance data for Methyl cholate, a cautious approach to glove selection is necessary. Nitrile gloves are generally recommended for their broad chemical resistance.[7] It is advisable to double-glove if handling larger quantities or for prolonged periods. Always inspect gloves for any signs of degradation or perforation before use and remove them carefully to avoid skin contamination.[8]
-
Lab Coat: A standard, long-sleeved lab coat should be worn at all times to protect street clothes and skin from accidental spills.
Respiratory Protection
In its solid form, Methyl cholate can form dust.[2] Inhalation of dust should be avoided.
-
Standard Handling: Under normal conditions with adequate ventilation, respiratory protection is not typically required.[2][8]
-
Dust Generation: If handling procedures are likely to generate dust (e.g., weighing large quantities, scraping), a NIOSH-approved respirator for particulates (e.g., an N95 respirator) should be used.[5]
Table 1: Summary of Recommended Personal Protective Equipment for Methyl Cholate
| Protection Type | Minimum Requirement | Enhanced Precaution (High Risk Scenarios) |
| Eye/Face | Safety glasses with side shields | Safety goggles or full-face shield |
| Hand | Nitrile gloves | Double-gloving with nitrile gloves |
| Body | Standard lab coat | --- |
| Respiratory | Not required with good ventilation | NIOSH-approved particulate respirator (e.g., N95) |
Operational Workflow for Handling Methyl Cholate
A systematic approach to handling Methyl cholate will minimize the risk of exposure and ensure the integrity of your experiments.
Preparation and Handling
-
Designated Area: Conduct all work with Methyl cholate in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust dispersion.
-
Pre-Handling Check: Before starting, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.[5][6]
-
Weighing: When weighing solid Methyl cholate, use a balance inside a fume hood or a ventilated balance enclosure to contain any dust.
-
Dissolving: When preparing solutions, add the solid Methyl cholate to the solvent slowly to avoid splashing.
Spill Management
In the event of a spill, a prompt and appropriate response is crucial.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent and nature of the spill.
-
Don Appropriate PPE: Before cleaning, don the appropriate PPE as outlined in the enhanced precaution column of Table 1.
-
Contain and Clean:
-
Solid Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal.[2]
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads) and place it in a sealed, labeled container for disposal.[5][9]
-
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan: Responsible Waste Management
Proper disposal of Methyl cholate and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Unused Product: Unused Methyl cholate should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Contaminated Materials: All materials that have come into contact with Methyl cholate, including gloves, absorbent materials from spills, and empty containers, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Vendor: Utilize a licensed chemical waste disposal vendor for the final disposal of all Methyl cholate waste.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the key decision points and actions from preparation to disposal.
Caption: Workflow for Safe Handling of Methyl Cholate
Conclusion: Fostering a Culture of Safety
The safe handling of Methyl cholate, and indeed all laboratory chemicals, is not merely a matter of following a checklist. It is about cultivating a deep understanding of the potential hazards and integrating robust safety practices into every aspect of the research workflow. By adhering to the principles outlined in this guide, researchers can protect themselves and their colleagues while ensuring the quality and integrity of their scientific endeavors.
References
-
Methyl cholate | C25H42O5 | CID 10960835. (n.d.). PubChem. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET. (2010). [Link]
-
SAFETY DATA SHEET - MSO+. (2014). Greenbook. [Link]
-
Glove Compatibility. (n.d.). CP Lab Safety. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. Methyl cholate | C25H42O5 | CID 10960835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. nps.edu [nps.edu]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. gloves.com [gloves.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
